molecular formula C7H13NO2 B024843 2-Piperidylacetic Acid CAS No. 19832-04-3

2-Piperidylacetic Acid

Cat. No.: B024843
CAS No.: 19832-04-3
M. Wt: 143.18 g/mol
InChI Key: PRNLNZMJMCUWNV-UHFFFAOYSA-N
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Description

2-Piperidylacetic Acid is a valuable piperidine derivative and key synthetic intermediate in medicinal chemistry and neuroscience research. Its structure, featuring a carboxylic acid functional group on an acetic acid chain attached to the piperidine ring, makes it a versatile building block for the synthesis of more complex molecules. This compound is particularly significant in the design and development of pharmaceutical candidates, serving as a precursor for amide and ester formation, or for the creation of peptidomimetics. Researchers utilize this compound to develop novel ligands for a variety of CNS targets, including neurotransmitter receptors and transporters, due to the piperidine moiety's prevalence in psychoactive compounds. Its mechanism of action is not intrinsic but is conferred upon the final synthesized compounds, which may act as agonists, antagonists, or modulators of specific biological pathways. This reagent is essential for studying structure-activity relationships (SAR) and for exploring new chemical spaces in the pursuit of therapeutic agents for neurological disorders, cognitive enhancement, and other pharmacological applications. It is supplied for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNLNZMJMCUWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390377
Record name piperidin-2-ylacetic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19832-04-3
Record name piperidin-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperidineacetic acid
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Foundational & Exploratory

biological activity of 2-piperidylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Piperidylacetic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The this compound scaffold, a saturated heterocyclic motif, represents a core structure of significant interest in modern medicinal chemistry. Unlike its aromatic counterpart, 2-pyridylacetic acid, the conformational flexibility of the piperidine ring allows for precise three-dimensional interactions with a variety of biological targets. This guide synthesizes current knowledge on the biological activities of this compound derivatives and its close structural isomers, such as nipecotic acid. We delve into their primary mechanisms of action, focusing on applications in neurodegenerative diseases, and explore the critical structure-activity relationships that govern their potency. Furthermore, this document provides detailed, field-proven experimental protocols for assessing their bioactivity and outlines future directions for research and development in this promising class of compounds.

Introduction: The this compound Scaffold

The piperidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics. Its saturated, non-aromatic nature imparts conformational flexibility, allowing derivatives to adopt optimal geometries for binding to enzyme active sites and receptor pockets. The this compound scaffold combines this versatile ring system with a carboxylic acid moiety, a key functional group for forming hydrogen bonds and salt bridges, which are critical for molecular recognition.

While much of the literature focuses on the aromatic pyridine ring, the unique stereochemical and conformational properties of the piperidine scaffold offer distinct advantages in drug design. This guide will focus specifically on derivatives of the saturated piperidine ring, drawing key insights from closely related and well-studied piperidine carboxylic acids to build a comprehensive understanding of their therapeutic potential. A notable analogue is nipecotic acid (piperidine-3-carboxylic acid), derivatives of which have been explored as multi-target agents for neurodegenerative disorders.[1][2]

Key Biological Targets and Mechanisms of Action

Research into piperidine-based carboxylic acid derivatives has revealed- a range of biological activities, with a significant focus on complex diseases of the central nervous system (CNS).

Neuromodulation and Neuroprotection

The primary therapeutic potential of this class of compounds lies in their ability to modulate neurotransmission and protect against neuronal damage, making them promising candidates for treating neurodegenerative conditions like Alzheimer's disease (AD).[1]

  • Cholinesterase Inhibition: A key strategy in symptomatic AD treatment is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Piperazine-2-carboxylic acid derivatives have demonstrated potent, nanomolar-level inhibition of BChE, significantly superior to the reference drug donepezil in some cases.[3] This mechanism is predicated on the molecule's ability to bind to the catalytic and peripheral anionic sites of the enzyme.

  • GABA Reuptake Inhibition: Ethyl nipecotate, a piperidine carboxylic acid derivative, is a known gamma-aminobutyric acid (GABA) reuptake inhibitor.[1] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the CNS, these compounds can restore inhibitory tone, a mechanism relevant to various neurological disorders.

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are critical components of AD pathology.[1] The this compound scaffold can be used as a carrier for moieties with known anti-inflammatory and antioxidant properties, such as ferulic or sinapic acid.[1][2] These hybrid molecules can act as multi-target-directed ligands (MTDLs), simultaneously addressing different facets of the disease pathology, such as inhibiting lipid peroxidation and scavenging free radicals.[1][2]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABAR GABA Receptor GABA->GABAR Derivative Piperidylacetic Acid Derivative Derivative->AChE Inhibits Derivative->GAT Inhibits

Caption: Potential Neuromodulatory Mechanisms of Piperidylacetic Acid Derivatives.

Enzyme Inhibition

Beyond the CNS, the core scaffold is suitable for designing inhibitors for other enzymes. For instance, related pyridine-based structures have been investigated as inhibitors of urease, a key enzyme in certain bacterial infections and a target in agriculture.[4] The ability of the carboxylic acid to coordinate with metal ions in enzyme active sites, combined with the structural diversity achievable through substitutions on the piperidine ring, makes this a versatile template for developing novel enzyme inhibitors.[5]

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on both the piperidine ring and the acetic acid side chain.

  • Amidation of the Carboxylic Acid: Amidation of the carboxylic acid with various phenolic acids (e.g., ferulic acid, sinapic acid) has been shown to produce compounds with significant antioxidant and anti-inflammatory properties.[1] Lipophilicity plays a key role, with more lipophilic derivatives often showing enhanced activity in inhibiting lipid peroxidation and lipoxygenase (LOX).[2]

  • Substituents on the Piperidine Nitrogen: In the case of piperazine-2-carboxylic acid derivatives (a close analogue), substitutions on the nitrogen atoms are critical for cholinesterase inhibition. Large, hydrophobic groups like bis(chlorobenzyl) were found to confer potent and selective BChE inhibition.[3]

  • Ring Substitution: For antitubercular piperidinothiosemicarbazones, the presence of a basic substituent (like another piperidine or pyrrolidine ring) on the core heteroaromatic ring was found to be important for activity.[6]

The following table summarizes SAR data for nipecotic acid derivatives, providing a model for the rational design of this compound-based compounds.

Compound Modification (Nipecotic Acid Amide)Key SubstituentObserved Biological ActivityReference
Compound 1 Butylated HydroxyphenolModerate lipid peroxidation inhibition; Moderate LOX inhibition.[1][2]
Compound 2 Butylated Hydroxycinnamic AcidHigh lipid peroxidation inhibition (similar to Trolox); High LOX inhibition.[1][2]
Compound 3 Ferulic AcidModerate DPPH radical scavenging; Low LOX inhibition.[1][2]
Compound 4 Sinapic AcidModerate DPPH radical scavenging; Low LOX inhibition.[1][2]
Compound 5 Cinnamyl (no hydroxyls)No antioxidant effect; Moderate AChE inhibition.[1][2]

Experimental Protocols for Activity Assessment

Validating the biological activity of novel this compound derivatives requires robust and reproducible experimental protocols. The following sections detail standard in vitro and in vivo methods.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Causality and Rationale: This assay is foundational for compounds targeting Alzheimer's disease. It quantifies the ability of a compound to inhibit AChE, the enzyme that degrades acetylcholine. The protocol is based on the Ellman method, which uses a chromogenic substrate that produces a yellow-colored product upon enzymatic cleavage, allowing for spectrophotometric measurement of enzyme activity.[3] Including a known inhibitor (e.g., Donepezil) as a positive control is critical for validating assay performance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine Iodide (ATCI) in the buffer to a final concentration of 15 mM (Substrate).

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer to a final concentration of 3 mM.

    • Prepare a stock solution of AChE enzyme (from Electrophorus electricus) in buffer.

    • Prepare stock solutions of test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO), then create serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 125 µL of phosphate buffer.

      • 25 µL of the test compound dilution (or buffer for control/blank).

      • 25 µL of DTNB solution.

    • Mix and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately following substrate addition, add 25 µL of the AChE enzyme solution to all wells except the blank (add buffer instead).

    • Incubate the plate at 37°C for 20 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffers, DTNB, ATCI, Enzyme Add Add Buffer, Compound, and DTNB to Wells Reagents->Add Compounds Prepare Serial Dilutions of Test Compounds Compounds->Add PreIncubate Pre-incubate 15 min @ 37°C Add->PreIncubate Initiate Initiate Reaction: Add ATCI Substrate PreIncubate->Initiate Enzyme Add AChE Enzyme Initiate->Enzyme Incubate Incubate 20 min @ 37°C Enzyme->Incubate Read Read Absorbance @ 412 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental Workflow for the In Vitro AChE Inhibition Assay.

Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Causality and Rationale: This is a classic and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[1] Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by fluid accumulation (edema). The ability of a test compound, administered systemically (e.g., intraperitoneally), to reduce this swelling compared to a vehicle control indicates anti-inflammatory potential. A standard NSAID like ibuprofen serves as the positive control.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week under standard laboratory conditions.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Ibuprofen 10 mg/kg), and Test Compound groups (at various doses).

  • Compound Administration:

    • Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle (e.g., saline with 0.5% Tween 80).

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial (0-hour) volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Avg. Edema of Treated Group / Avg. Edema of Control Group)] * 100

    • Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine statistical significance.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly versatile platform for the development of novel therapeutics. While the most compelling evidence currently points towards multi-target agents for neurodegenerative diseases like Alzheimer's, the potential applications are much broader.

Future research should focus on:

  • Expanding CNS Applications: Investigating derivatives for other CNS disorders, such as anxiety, epilepsy, and Parkinson's disease, by screening against a wider range of receptors and transporters.

  • Oncology: Exploring the scaffold's use in developing targeted anticancer agents, such as kinase inhibitors, an area where the related 2-pyridone structure has shown considerable success.[7]

  • Anti-infectives: Building on preliminary findings in antitubercular agents, designing and screening libraries of derivatives against a panel of bacterial and fungal pathogens.[6]

  • Pharmacokinetic Optimization: A critical step for any promising lead compound is the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate bioavailability and CNS penetration where required.

References

  • 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. (n.d.). Google Patents.
  • EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (n.d.). Google Patents.
  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry.
  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (n.d.). Google Patents.
  • Structure activity relationship. (n.d.). ResearchGate.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ResearchGate.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). Bioorganic & Medicinal Chemistry.
  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series.
  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. (2025). ResearchGate.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ResearchGate.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules.
  • Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. (2016). Journal of Medicinal Chemistry.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). Bioorganic Chemistry.
  • Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. (2024). Frontiers in Chemistry.
  • Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). (2013). Human Metabolome Database.
  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ResearchGate.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). The Journal of Pharmacology and Experimental Therapeutics.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI.
  • Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. (n.d.). MDPI.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications.
  • [Synthesis of CNS-activity of Pyran Derivatives: 6,8-dioxabicyclo(3,2,1)octane]. (n.d.). PubMed.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-Piperidylacetic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-piperidylacetic acid scaffold represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. Its structural relationship to a diverse range of bioactive piperidine-containing molecules suggests a high probability of interaction with key physiological targets. This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically identify and validate the therapeutic targets of novel this compound analogues. By integrating established principles of target discovery with detailed, field-proven experimental protocols, this document serves as a practical roadmap for elucidating the mechanism of action of these compounds and accelerating their translation into clinical candidates. We will explore a range of high-priority potential targets, including ion channels, neurotransmitter transporters, and receptors, and provide the scientific rationale and methodological details necessary to rigorously assess these interactions.

Introduction: The Therapeutic Promise of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with the binding pockets of various biological macromolecules. This compound, with its carboxylic acid moiety, introduces a key functional group that can participate in crucial hydrogen bonding and ionic interactions, potentially conferring novel pharmacological properties and target selectivities.

While direct biological data on this compound itself is limited, the extensive pharmacology of related piperidine derivatives provides a strong foundation for hypothesizing its potential therapeutic targets.[3] This guide will focus on a prioritized set of these targets, selected based on the established activities of structurally similar compounds. For each potential target class, we will delve into the scientific rationale for investigation and provide detailed experimental workflows for robust target identification and validation.

Prioritized Therapeutic Target Classes and Rationale

Based on the vast body of literature surrounding piperidine-containing pharmacophores, we have identified several high-priority target classes for the investigation of this compound analogues. The following sections will explore the rationale for each and provide detailed protocols for their experimental validation.

GABA-A Receptor Modulation: A Gateway to Anxiolytics and Anticonvulsants

Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS, making it a critical target for therapies aimed at reducing neuronal excitability.[4] Numerous piperidine-containing natural products and synthetic molecules have been shown to modulate GABA-A receptor function, suggesting that this compound analogues could exhibit similar activity. Positive allosteric modulation of GABA-A receptors is the mechanism of action for widely prescribed anxiolytics and anticonvulsants.

Experimental Approach: The initial assessment of a compound's activity at the GABA-A receptor typically involves a radioligand binding assay to determine its affinity for the receptor. This is followed by functional assays, such as electrophysiology, to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

CompoundReceptor SubtypeAssay TypeKi (nM)
Ro19-4603Diazepam-Insensitive (DI) GABA-ABinding Affinity2.6
Ro19-4603Diazepam-Sensitive (DS) GABA-ABinding Affinity2.6

This table presents example data for a known GABA-A receptor ligand to illustrate the type of quantitative information generated from binding assays.[4]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using a radiolabeled ligand.[5][6]

Materials:

  • Rat brain membrane homogenate (source of GABA-A receptors)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]Muscimol (a potent GABA-A agonist)

  • Non-specific binding control: 10 µM GABA

  • Test compounds (this compound analogues) at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and prepare a crude membrane fraction by differential centrifugation.[5]

  • Assay Setup: In a 96-well plate, combine the membrane homogenate (0.1-0.2 mg protein per well), a fixed concentration of [³H]Muscimol (e.g., 5 nM), and varying concentrations of the test compound.[5]

  • Incubation: Incubate the plate at 4°C for 45 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Muscimol (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

GABAA_Pathway GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_channel Chloride Channel (Opens) GABAA_R->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Analogues This compound Analogues (Modulators) Analogues->GABAA_R Modulates

Caption: Simplified signaling pathway of the GABA-A receptor.

NMDA Receptor Antagonism: A Target for Neuroprotection

Rationale: The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating this receptor in a variety of neurodegenerative disorders and ischemic stroke.[][8] The structural similarity of this compound to known NMDA receptor antagonists makes this an important target for investigation.

Experimental Approach: High-throughput screening (HTS) using a fluorometric imaging plate reader (FLIPR) to measure intracellular calcium influx is an effective primary assay for identifying NMDA receptor modulators.[2] Hits from the primary screen can then be validated using electrophysiology and radioligand binding assays.

This protocol outlines a cell-based assay to screen for antagonists of the NMDA receptor.[2]

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Fluo-4 AM calcium indicator dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • NMDA receptor agonists: Glutamate and Glycine

  • Test compounds (this compound analogues)

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing cells into 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Agonist Stimulation: Use the FLIPR instrument to add a solution of glutamate and glycine to the wells to stimulate the NMDA receptors.

  • Fluorescence Measurement: The FLIPR instrument will simultaneously measure the change in intracellular calcium concentration by detecting the fluorescence of the Fluo-4 dye.

  • Data Analysis: Antagonists will reduce or block the agonist-induced increase in fluorescence. Calculate the IC₅₀ value for each active compound.

NMDA_Screening start Start: Library of This compound Analogues hts High-Throughput Screen (FLIPR Ca2+ Assay) start->hts hits Primary Hits hts->hits dose_response Dose-Response and IC50 Determination hits->dose_response electrophysiology Electrophysiology (Patch Clamp) dose_response->electrophysiology binding_assay Radioligand Binding Assay dose_response->binding_assay validated_hits Validated Hits electrophysiology->validated_hits binding_assay->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for identifying and validating NMDA receptor antagonists.

Monoamine Transporter Inhibition: A Pathway to Antidepressants and ADHD Therapeutics

Rationale: Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of these key neurotransmitters from the synaptic cleft, thereby regulating their signaling.[9] Inhibition of these transporters is a well-established mechanism for the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). The piperidine scaffold is a common feature in many monoamine transporter inhibitors.

Experimental Approach: The primary method for assessing a compound's activity at monoamine transporters is a neurotransmitter uptake assay, which can be performed using either synaptosomes (nerve terminals) or cells expressing the specific transporter. These assays typically use radiolabeled neurotransmitters.

This protocol describes a method to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into rat brain synaptosomes.[10][11]

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET)

  • Uptake Buffer: Krebs-Henseleit buffer

  • Radiolabeled neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • Non-specific uptake control: A known potent inhibitor of the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Test compounds (this compound analogues)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the appropriate rat brain region by homogenization and differential centrifugation.

  • Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test compound or the non-specific uptake control.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake for each test compound.

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Modulating Cholinergic Neurotransmission

Rationale: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the CNS and periphery.[12] They are involved in a variety of physiological processes, including cognitive function, attention, and reward. Modulation of nAChRs is a promising therapeutic strategy for a range of disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The piperidine moiety is a key component of many nAChR ligands.

Experimental Approach: Functional assays are essential for characterizing the activity of compounds at nAChRs. High-throughput electrophysiology and fluorescent-based assays that measure ion flux (e.g., Ca²⁺ or membrane potential) are commonly used for primary screening and SAR studies.[13][14][15]

This protocol describes a cell-based assay to measure the ability of a compound to potentiate or inhibit nAChR function.[15]

Materials:

  • HEK293 cells stably expressing a specific nAChR subtype (e.g., α4β2)

  • Fluo-4 AM calcium indicator dye

  • Assay Buffer

  • nAChR agonist (e.g., acetylcholine or nicotine)

  • Test compounds (this compound analogues)

  • FLIPR instrument

Procedure:

  • Cell Plating and Dye Loading: Follow the same procedure as described in Protocol 2.

  • Compound Addition: Add the test compounds to the wells.

  • Agonist Addition: Use the FLIPR to add a sub-maximal concentration of an nAChR agonist.

  • Fluorescence Measurement: Monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Potentiators: Compounds that increase the agonist-induced calcium influx.

    • Inhibitors: Compounds that decrease the agonist-induced calcium influx.

    • Calculate EC₅₀ (for potentiators) or IC₅₀ (for inhibitors) values.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: A Target for Hyperkinetic Movement Disorders

Rationale: Vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 can deplete monoamine stores and is a therapeutic strategy for hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[16][17] The natural product lobelane, which contains a piperidine ring, is a known VMAT2 inhibitor.

Experimental Approach: Both radioligand binding assays and functional uptake assays are used to characterize VMAT2 inhibitors.

This protocol describes a method to measure the binding of a test compound to VMAT2.[18]

Materials:

  • Membrane preparations from cells expressing VMAT2

  • Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ)

  • Non-specific binding control: Tetrabenazine

  • Test compounds

  • Standard binding assay reagents and equipment

Procedure:

  • Assay Setup: Combine the VMAT2-containing membranes, [³H]DTBZ, and varying concentrations of the test compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Filtration and Washing: Separate bound and free radioligand by filtration.

  • Quantification: Measure radioactivity by scintillation counting.

  • Data Analysis: Determine the IC₅₀ and Kᵢ values for the test compounds.

Sigma Receptor Ligands: Modulating a Diverse Range of Cellular Functions

Rationale: Sigma receptors (σ₁ and σ₂) are unique intracellular proteins that are not G-protein coupled receptors or ion channels. They are involved in the regulation of a wide range of cellular functions and are implicated in various CNS disorders, pain, and cancer. Many high-affinity sigma receptor ligands contain a piperidine moiety.

Experimental Approach: Radioligand binding assays are the primary method for identifying and characterizing sigma receptor ligands.

This protocol describes a method to determine the affinity of a compound for the sigma-1 receptor.[19][20]

Materials:

  • Membrane homogenates from a tissue or cell line with high expression of sigma-1 receptors (e.g., guinea pig brain)

  • Radioligand: -Pentazocine

  • Non-specific binding control: Haloperidol

  • Test compounds

  • Standard binding assay reagents and equipment

Procedure:

  • Assay Setup: Combine the membrane homogenate, -Pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature.

  • Filtration and Washing: Separate bound and free radioligand.

  • Quantification: Measure radioactivity.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values.

Target Validation: From Hit to Confirmed Target

Identifying a "hit" in a primary screen is only the first step. Rigorous target validation is crucial to confirm that the observed biological effect of a this compound analogue is indeed mediated through its interaction with the putative target. A multi-faceted approach to target validation is recommended.

Orthogonal Assays

Confirm the activity of hit compounds in a secondary, "orthogonal" assay that relies on a different technology or biological readout. For example, a hit from a FLIPR-based calcium assay for an ion channel should be confirmed using electrophysiology (patch-clamp).

Direct Target Engagement Assays

Demonstrate that the compound physically interacts with the target protein in a cellular context. Techniques such as:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction.[21]

  • Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time.

  • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of a protein upon ligand binding.

Genetic Approaches

Utilize genetic tools to confirm the role of the target in the compound's mechanism of action.

  • RNA interference (RNAi) or CRISPR/Cas9-mediated knockout: Silencing or knocking out the gene encoding the putative target should abolish or reduce the cellular response to the compound.

  • Overexpression: Overexpressing the target protein may enhance the cellular response to the compound.

Target_Validation_Workflow start Start: Bioactive This compound Analogue target_id Target Identification (e.g., Affinity Chromatography, Phenotypic Screening) start->target_id putative_targets Putative Targets target_id->putative_targets biochemical_validation Biochemical Validation (Binding Assays, Enzyme Kinetics) putative_targets->biochemical_validation cellular_validation Cellular Validation (Orthogonal Assays, Target Engagement) biochemical_validation->cellular_validation genetic_validation Genetic Validation (RNAi, CRISPR) cellular_validation->genetic_validation validated_target Validated Target genetic_validation->validated_target in_vivo In Vivo Model Validation validated_target->in_vivo

Caption: An integrated workflow for the identification and validation of small molecule drug targets.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The systematic approach outlined in this guide provides a robust framework for identifying and validating the molecular targets of analogues derived from this scaffold. By leveraging a combination of in vitro assays, biophysical techniques, and genetic approaches, researchers can confidently elucidate the mechanism of action of these compounds. Future efforts should focus on synthesizing diverse libraries of this compound analogues and screening them against the high-priority targets discussed herein. The resulting structure-activity relationship data will be invaluable for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective medicines.

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spectroscopic data (NMR, IR, MS) of ethyl 2-piperidylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Piperidylacetate

Introduction

Ethyl 2-piperidylacetate is a heterocyclic compound incorporating a piperidine ring and an ethyl acetate functional group. As a substituted piperidine, it belongs to a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and natural alkaloids.[1] The precise structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for interpreting spectroscopic data. The structure of ethyl 2-piperidylacetate is presented below with a systematic numbering scheme that will be used for spectral assignments throughout this guide.

Figure 1: Molecular structure of ethyl 2-piperidylacetate with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a definitive structural assignment can be made.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of ethyl 2-piperidylacetate is predicted to show distinct signals for the piperidine ring protons, the secondary amine proton (N-H), and the protons of the ethyl acetate side chain. The protons on the piperidine ring, particularly those on C2, C3, C5, and C6, are diastereotopic, leading to complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Atom Predicted δ (ppm) Multiplicity Integration Rationale and Notes
H1 (N-H) 1.5 - 2.5 broad singlet (br s) 1H Chemical shift is variable and depends on concentration and solvent. Broadening is due to quadrupole relaxation and potential chemical exchange.
H2 2.9 - 3.1 multiplet (m) 1H Alpha to nitrogen and the acetate substituent, resulting in a downfield shift. Complex splitting due to coupling with H3 and H7 protons.
H6 2.9 - 3.1 (ax), 2.5 - 2.7 (eq) multiplet (m) 2H Protons alpha to nitrogen are deshielded. Axial and equatorial protons are chemically non-equivalent.
H7 2.4 - 2.6 doublet of doublets (dd) 2H Methylene protons adjacent to the chiral center (C2) and the carbonyl group. They are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by H2.
H10 4.10 - 4.25 quartet (q) 2H Methylene protons of the ethyl ester group, deshielded by the adjacent oxygen. Split by the three protons of C11.[2][3][4]
H3, H4, H5 1.2 - 1.8 multiplet (m) 6H Protons on the saturated carbon framework of the piperidine ring. Significant signal overlap is expected in this region.

| H11 | 1.20 - 1.35 | triplet (t) | 3H | Methyl protons of the ethyl ester group, split by the two protons of C10.[2][4] |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2-piperidylacetate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Atom Predicted δ (ppm) Rationale and Notes
C8 (C=O) 172 - 175 The carbonyl carbon of the ester functional group is significantly deshielded and appears far downfield.[5]
C10 (-OCH₂-) 60 - 62 The methylene carbon of the ethyl ester, bonded to oxygen, is deshielded.[6]
C2 58 - 61 Carbon alpha to the nitrogen and bearing the substituent. Its chemical shift is influenced by both groups.
C6 46 - 49 Carbon alpha to the secondary amine nitrogen.
C7 41 - 44 Methylene carbon alpha to the carbonyl group.
C3, C5 25 - 32 Saturated carbons beta to the nitrogen atom.
C4 24 - 27 Saturated carbon gamma to the nitrogen atom.

| C11 (-CH₃) | 14 - 15 | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection (~100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation with exponential line broadening, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. For ethyl 2-piperidylacetate, the most prominent features will be from the N-H bond of the secondary amine and the C=O bond of the ester.

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3300 - 3350 N-H stretch Weak to Medium Characteristic of a secondary amine. The peak is typically sharper than an O-H stretch.[7][8]
2850 - 2960 C-H stretch (sp³) Strong Aliphatic C-H stretching from the piperidine ring and ethyl acetate side chain.
1735 - 1750 C=O stretch Strong, Sharp A strong absorption in this region is definitive for the carbonyl group of a saturated aliphatic ester.[3][9]
1150 - 1250 C-O stretch Strong Asymmetric C-O-C stretching of the ester group.

| 1020 - 1250 | C-N stretch | Medium | Aliphatic amine C-N stretching.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of neat ethyl 2-piperidylacetate directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Acquisition Parameters:

    • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation. Under electron ionization (EI), ethyl 2-piperidylacetate will produce a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization)

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

  • Molecular Ion (M⁺˙): m/z 171

Major Predicted Fragment Ions

m/z Proposed Fragment Structure Fragmentation Pathway
171 [C₉H₁₇NO₂]⁺˙ Molecular Ion (M⁺˙)
126 [M - OCH₂CH₃]⁺ Loss of the ethoxy radical from the ester.[10]
98 [C₆H₁₂N]⁺ Alpha-cleavage of the C2-C7 bond, retaining the piperidine ring with a methylene group. A very common pathway for substituted piperidines.
84 [C₅H₁₀N]⁺ Alpha-cleavage adjacent to the nitrogen within the ring, leading to the loss of the ethyl acetate side chain and subsequent rearrangement.

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |

Fragmentation Workflow

The fragmentation of ethyl 2-piperidylacetate is initiated by the removal of an electron, typically from the nitrogen lone pair, to form the molecular ion. The subsequent fragmentation is directed by the charge localization and the relative stability of the resulting cations and neutral species.

M Ethyl 2-piperidylacetate (M) m/z = 171 frag1 [M - OEt]⁺ m/z = 126 M->frag1 - •OCH₂CH₃ frag2 Piperidylmethyl Cation [C₆H₁₂N]⁺ m/z = 98 M->frag2 - •COOEt (α-cleavage) frag3 Piperidinium Ion [C₅H₁₀N]⁺ m/z = 84 frag2->frag3 - CH₂

Figure 2: Predicted major fragmentation pathways for ethyl 2-piperidylacetate under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of ethyl 2-piperidylacetate (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to ethyl 2-piperidylacetate in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of ethyl 2-piperidylacetate. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently characterize this compound and its analogs. The causality-driven explanations for spectral features and the detailed experimental protocols offer a practical and scientifically rigorous approach for professionals in chemical synthesis and drug development. This predictive methodology underscores the power of foundational spectroscopic knowledge in modern chemical research, enabling the confident characterization of novel molecules even in the absence of pre-existing library data.

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The Piperidine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in FDA-approved drugs and biologically active natural products is a testament to its status as a privileged scaffold in drug design.[1][2] This guide provides an in-depth exploration of the modern strategies employed in the discovery of novel bioactive piperidine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the integrated workflow, from initial in silico design to synthetic realization and biological validation, emphasizing the causal relationships behind experimental choices to provide a field-proven perspective.

Section 1: The Rationale - Why the Piperidine Scaffold Endures

The enduring success of the piperidine motif is no accident. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with a wide array of biological targets.[3] This inherent structural versatility, combined with its favorable physicochemical properties, makes it an ideal starting point for the design of novel therapeutics across a broad spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[4][5]

Section 2: The Modern Discovery Workflow: An Integrated Approach

The contemporary discovery of bioactive piperidine compounds is a multidisciplinary endeavor, seamlessly integrating computational and experimental sciences. This synergistic workflow accelerates the identification and optimization of promising drug candidates.

G cluster_0 In Silico Discovery cluster_1 Synthetic Chemistry cluster_2 Biological Evaluation Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Identified Target Hit Identification Hit Identification Virtual Screening->Hit Identification Prioritized Hits ADMET Prediction ADMET Prediction Hit Identification->ADMET Prediction Promising Candidates Library Synthesis Library Synthesis ADMET Prediction->Library Synthesis Synthesizable Scaffolds Compound Characterization Compound Characterization Library Synthesis->Compound Characterization High-Throughput Screening High-Throughput Screening Compound Characterization->High-Throughput Screening Pure Compounds Hit Confirmation & Validation Hit Confirmation & Validation High-Throughput Screening->Hit Confirmation & Validation Confirmed Hits SAR Studies SAR Studies Hit Confirmation & Validation->SAR Studies Validated Hits Lead Optimization Lead Optimization SAR Studies->Lead Optimization Optimized Leads Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A high-level overview of the integrated workflow for the discovery of novel bioactive piperidine compounds.

Section 3: In Silico Discovery - The Digital Proving Ground

Before a single flask is touched, the journey to a novel bioactive piperidine begins in the digital realm. Computational methods offer a rapid and cost-effective means to navigate the vast chemical space and prioritize compounds with the highest probability of success.[5][6][7]

Target Identification and Virtual Screening

The process commences with the identification of a biological target relevant to the disease of interest. Once a target is selected, computational techniques such as molecular docking and virtual screening are employed to screen large libraries of virtual piperidine-containing compounds.[6][8] These methods predict the binding affinity and mode of interaction between a ligand and its target, allowing for the rapid identification of potential "hits".[6]

Table 1: Comparison of Common Virtual Screening Techniques

TechniquePrincipleAdvantagesDisadvantages
Structure-Based Virtual Screening (SBVS) Utilizes the 3D structure of the target protein to dock and score potential ligands.Provides insights into binding mode; generally higher hit rates.Requires a high-resolution protein structure.
Ligand-Based Virtual Screening (LBVS) Uses the properties of known active ligands to identify new compounds with similar features.Does not require a protein structure; computationally less intensive.Dependent on the availability and diversity of known actives.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Can identify novel scaffolds; useful when structural information is limited.Can be overly simplistic and miss key interactions.
Predictive Modeling: ADMET Profiling

A promising "hit" from virtual screening must also possess drug-like properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds likely to fail later in development due to poor pharmacokinetics or toxicity.[5]

Experimental Protocol: In Silico ADMET Prediction

  • Ligand Preparation: Obtain the 2D or 3D structure of the hit compound. Ensure correct protonation states and generate a low-energy conformation.

  • Software Selection: Utilize validated computational tools and web servers for ADMET prediction (e.g., SwissADME, pkCSM).

  • Property Calculation: Submit the prepared ligand structure to the selected platform to calculate a range of physicochemical and pharmacokinetic properties. Key parameters to assess include:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral bioavailability.

    • Solubility: Predicted aqueous solubility is crucial for absorption.

    • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.[5]

    • Toxicity Risks: Identifies potential toxicophores.[5]

  • Data Analysis: Analyze the predicted ADMET profile to assess the compound's potential as a drug candidate. Compounds with favorable predicted properties are prioritized for synthesis.

Section 4: Synthetic Realization - From Bits to Molecules

With a prioritized list of virtual hits possessing favorable in silico profiles, the focus shifts to the laboratory. The development of efficient and versatile synthetic methodologies is paramount for generating libraries of piperidine derivatives for biological evaluation.

Modern Synthetic Strategies

The synthesis of functionalized piperidines has evolved significantly, with numerous robust methods available to the medicinal chemist.[9]

  • Hydrogenation of Pyridines: This classic and widely used method involves the reduction of readily available pyridine precursors to their corresponding piperidines.[10][11] Recent advances have led to the development of highly efficient and stereoselective catalysts.[9][12]

  • Intramolecular Cyclization Reactions: A variety of cyclization strategies, such as the aza-Michael reaction and reductive amination of dicarbonyl compounds, provide access to diverse piperidine scaffolds.[9]

  • Multi-component Reactions (MCRs): These powerful reactions allow for the construction of complex piperidine structures in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.[13]

  • Novel Modular Strategies: Recent breakthroughs, such as the combination of biocatalytic C-H oxidation and radical cross-coupling, offer streamlined and cost-effective approaches to create complex, three-dimensional piperidines.[14] This two-step process can dramatically simplify the synthesis of high-value piperidines.[14]

G cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Piperidine Core Pyridine Pyridine Hydrogenation Hydrogenation Pyridine->Hydrogenation Modular_Strategy Modular_Strategy Pyridine->Modular_Strategy Acyclic_Precursors Acyclic_Precursors Cyclization Cyclization Acyclic_Precursors->Cyclization Multiple_Components Multiple_Components MCR MCR Multiple_Components->MCR Functionalized_Piperidine Functionalized_Piperidine Hydrogenation->Functionalized_Piperidine Cyclization->Functionalized_Piperidine MCR->Functionalized_Piperidine Modular_Strategy->Functionalized_Piperidine

Caption: Key synthetic pathways to functionalized piperidine scaffolds.

Experimental Protocol: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol describes a tandem approach for the construction of N-substituted piperidines.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).[13]

  • Activation: Add 2-fluoropyridine (1.2 equivalents) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.[13]

  • Cyclization: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) dropwise and stir for 30 minutes.[13]

  • Reduction: Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equivalents).[13]

  • Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]

  • Extraction and Purification: Extract the product with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.[13]

Section 5: Biological Evaluation - Identifying True Bioactivity

With a library of synthesized piperidine compounds in hand, the next crucial phase is to assess their biological activity through a series of carefully designed assays.

High-Throughput Screening (HTS)

HTS is an automated process that allows for the rapid testing of thousands to millions of compounds against a specific biological target.[15] This is a critical step in the early stages of drug discovery for identifying "hits" from a compound library.[15]

Experimental Protocol: A General High-Throughput Screening Workflow

  • Assay Development: Develop a robust and sensitive biochemical or cell-based assay that is amenable to automation. The assay should have a clear and measurable endpoint that reflects the activity of the compound on the target.

  • Compound Library Preparation: Prepare the synthesized piperidine library in a format suitable for HTS, typically in multi-well plates at a specific concentration.

  • Automated Screening: Utilize robotic liquid handling systems to perform the assay, adding reagents, compounds, and cells to the assay plates in a precise and reproducible manner.

  • Data Acquisition: Measure the assay endpoint using an automated plate reader (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Analyze the large datasets generated from the HTS campaign to identify compounds that exhibit significant activity. "Hits" are typically defined as compounds that produce a response above a certain threshold.

Hit Confirmation and Validation

Initial hits from HTS must be rigorously validated to eliminate false positives. This involves re-testing the active compounds, often at multiple concentrations to generate a dose-response curve and determine the IC₅₀ or EC₅₀ value.

Structure-Activity Relationship (SAR) Studies

Once a set of validated hits is identified, SAR studies are initiated to understand the relationship between the chemical structure of the piperidine derivatives and their biological activity.[1][16][17] This involves synthesizing and testing a series of analogs to probe the effects of modifying different parts of the molecule.

Table 2: Illustrative SAR Data for a Hypothetical Piperidine Series

CompoundR1 GroupR2 GroupIC₅₀ (nM)
1a -H-Ph1500
1b -CH₃-Ph750
1c -Cl-Ph250
1d -CH₃4-F-Ph120
1e -CH₃2-Cl-Ph980

The data in Table 2 suggests that a small electron-withdrawing group at the R1 position and a fluorine atom at the para-position of the R2 phenyl ring are beneficial for activity.

Section 6: Lead Optimization - Refining the Final Candidate

The insights gained from SAR studies guide the lead optimization process, where the most promising hit compounds are further modified to improve their potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing ultimately aims to produce a preclinical drug candidate with the desired therapeutic profile.

Conclusion

The discovery of novel bioactive piperidine compounds is a dynamic and evolving field. By embracing an integrated approach that combines the predictive power of computational methods with the creative potential of modern synthetic chemistry and the rigor of biological evaluation, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. The piperidine scaffold, with its proven track record and inherent versatility, will undoubtedly continue to be a cornerstone of medicinal chemistry for years to come.

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The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged structure," its presence in a vast number of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[4] This guide offers a comprehensive technical exploration of the piperidine moiety's role in drug design. We will delve into the fundamental physicochemical characteristics that make it an attractive scaffold, examine its broad therapeutic applications with specific examples, and discuss key strategic considerations for its incorporation into novel drug candidates. This document is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively leverage the piperidine scaffold in their drug discovery programs.

The Physicochemical Allure of the Piperidine Scaffold

The widespread use of the piperidine ring in pharmaceuticals is a direct result of its advantageous physicochemical properties, which can be fine-tuned to optimize a molecule's drug-like characteristics.

Basicity and its Implications for Solubility and Target Engagement

The nitrogen atom within the piperidine ring imparts basicity, with a typical pKa of the conjugate acid around 11.2.[5] This has profound consequences for a drug's behavior in a physiological environment. At a physiological pH of 7.4, the piperidine nitrogen is predominantly protonated, conferring a positive charge. This charge enhances aqueous solubility, a critical factor for drug administration and distribution. Furthermore, this positively charged nitrogen can form strong ionic interactions and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding pockets of biological targets, thereby anchoring the drug and contributing to its potency.

Conformational Flexibility and Three-Dimensional Shape

Unlike flat aromatic rings, the saturated piperidine ring is not planar and preferentially adopts a chair conformation.[6] This provides a three-dimensional architecture that can be crucial for fitting into complex protein binding sites. Substituents on the ring can occupy either axial or equatorial positions, and the conformational preference of these substituents can be exploited to control the overall shape of the molecule. This inherent three-dimensionality allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced potency and selectivity.[7] The introduction of chiral centers into the piperidine ring can further refine the molecule's shape and modulate its physicochemical and biological properties.[8][9]

Caption: The chair conformation of piperidine, highlighting the axial and equatorial positions for substituents.

Lipophilicity and Metabolic Stability

The piperidine ring is a lipophilic scaffold, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[10] However, this lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects. The metabolic stability of the piperidine ring is generally good, but it can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[5] Strategic substitution on the ring can be used to block these sites of metabolism and improve the drug's pharmacokinetic profile.

The Broad Pharmacological Spectrum of Piperidine-Containing Drugs

The piperidine moiety is found in a diverse array of drugs targeting a wide range of diseases.[2][11]

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing compounds to penetrate the blood-brain barrier makes them particularly well-suited for treating CNS disorders.[4][10]

  • Antipsychotics: Drugs such as haloperidol and risperidone feature a piperidine ring that is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[6]

  • Opioid Analgesics: The piperidine scaffold is the core of potent opioid analgesics like fentanyl and meperidine.[6][12]

  • Stimulants: Methylphenidate, used to treat ADHD, contains a piperidine ring.[6]

Allergic Disorders

Many second-generation antihistamines incorporate a piperidine ring, including fexofenadine and loratadine.[13][14][15] In these drugs, the piperidine moiety often serves as a key structural element for binding to the histamine H1 receptor.

Cancer

The piperidine scaffold is increasingly being utilized in the development of targeted anticancer therapies.[16][17][18] It is found in a number of kinase inhibitors and other agents that interfere with cancer cell signaling pathways.[16][17][19]

Table 1: Examples of FDA-Approved Piperidine-Containing Drugs

DrugTherapeutic ClassKey Target(s)
Haloperidol AntipsychoticDopamine D2 Receptor
Risperidone AntipsychoticDopamine D2, Serotonin 5-HT2A Receptors
Fentanyl Opioid Analgesicµ-Opioid Receptor
Methylphenidate Stimulant (ADHD)Dopamine and Norepinephrine Transporters
Fexofenadine AntihistamineHistamine H1 Receptor
Loratadine AntihistamineHistamine H1 Receptor
Donepezil Alzheimer's DiseaseAcetylcholinesterase
Paroxetine Antidepressant (SSRI)Serotonin Transporter

Strategic Implementation in Drug Design

The successful incorporation of a piperidine moiety into a drug candidate requires careful synthetic and metabolic considerations.

Synthetic Strategies

A variety of synthetic methods are available for the preparation of substituted piperidines.[1][20][21] One of the most common approaches is the hydrogenation of pyridine precursors.[22]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • Reactant Preparation: Dissolve the substituted pyridine in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reaction vessel.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and introduce hydrogen gas at a specified pressure (e.g., 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by column chromatography or crystallization.

synthesis_workflow cluster_synthesis Synthetic Workflow for Piperidine Derivatives Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation (H2, PtO2/Pd-C) Pyridine->Hydrogenation Piperidine Substituted Piperidine Hydrogenation->Piperidine Purification Purification (Chromatography/Crystallization) Piperidine->Purification Final_Product Final Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of substituted piperidines via catalytic hydrogenation.

Metabolic Considerations

The metabolism of piperidine-containing drugs is an important consideration in drug design.[23][24] As mentioned previously, the carbon atoms adjacent to the nitrogen are susceptible to oxidation by cytochrome P450 enzymes.[25] Additionally, N-dealkylation is a common metabolic pathway for N-substituted piperidines.[23][24] In vitro metabolism studies using human liver microsomes are essential to identify potential metabolic liabilities early in the drug discovery process.

Conclusion

The piperidine moiety is a truly privileged scaffold in drug design, offering a unique combination of desirable physicochemical properties, broad pharmacological applicability, and synthetic accessibility. A thorough understanding of its characteristics allows medicinal chemists to strategically employ this versatile building block to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of piperidine-based scaffolds will undoubtedly lead to the discovery of new and innovative medicines for a wide range of human diseases.

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A Technical Guide to the Preliminary In-Vitro Screening of 2-Piperidylacetic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in-vitro evaluation of novel 2-piperidylacetic acid amides, a chemical scaffold with significant potential in drug discovery. The piperidine nucleus is a prevalent feature in numerous pharmacologically active compounds, suggesting a high probability of biological activity.[1] This document is structured to guide researchers through a logical, tiered screening cascade designed to efficiently identify and characterize the biological effects of these new chemical entities (NCEs). We will move from broad assessments of cytotoxicity to focused primary and secondary assays against probable target classes, ensuring a robust and self-validating preliminary assessment.

Section 1: Foundational Principles of the Screening Cascade

The initial exploration of a new compound library, such as one comprising this compound amides, should not be a random search for activity. Instead, it must be a systematic process of hypothesis testing.[2] The core principle of a screening cascade is to progressively increase the complexity and specificity of the assays, starting with broad, high-throughput methods to quickly identify "hits" and then employing more detailed, lower-throughput assays to validate and characterize these initial findings.[2][3]

Our approach is built on three pillars:

  • Triage for General Toxicity: Before investing resources in specific target-based assays, it is crucial to eliminate compounds that exhibit broad cytotoxicity at low concentrations. This "fail-fast" approach saves time and resources.

  • Hypothesis-Driven Primary Screening: The piperidine scaffold is a known pharmacophore for several important target classes.[4][5] Based on extensive data from related structures, our primary screening will focus on G-protein coupled receptors (GPCRs), specifically sigma (σ) and histamine receptors, and a representative enzyme target, pancreatic lipase.[4]

  • Validation through Orthogonal Assays: A "hit" in a primary screen must be confirmed using an orthogonal assay. This involves testing the compound in a system that measures the same biological endpoint but uses a different detection technology or biological principle.[6][7] This critical step helps to eliminate false positives that can arise from assay-specific compound interference.[7]

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Screening (Target Classes) cluster_2 Tier 3: Hit Confirmation Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) GPCR Assays GPCR Assays Cytotoxicity Assay (MTT)->GPCR Assays Non-Toxic Compounds Enzyme Inhibition Assay Enzyme Inhibition Assay Cytotoxicity Assay (MTT)->Enzyme Inhibition Assay Non-Toxic Compounds Orthogonal & Secondary Assays Orthogonal & Secondary Assays GPCR Assays->Orthogonal & Secondary Assays Confirmed Hits Enzyme Inhibition Assay->Orthogonal & Secondary Assays Confirmed Hits Lead Identification Lead Identification Orthogonal & Secondary Assays->Lead Identification

Caption: A tiered in-vitro screening cascade for this compound amides.

Section 2: Tier 1 - General Cytotoxicity Screening

The first step in our cascade is to assess the general cytotoxicity of the this compound amides. This allows us to determine a concentration range for subsequent assays where the observed effects are likely due to specific target interactions rather than non-specific toxicity. The MTT assay is a robust, reliable, and high-throughput colorimetric assay for this purpose.[8]

The MTT Assay: Principle and Causality

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, which is quantified by measuring the absorbance of the solubilized crystals, is directly proportional to the number of metabolically active (viable) cells.[10] A significant reduction in formazan production in the presence of a test compound indicates a loss of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if anti-proliferative activity is a goal) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound amides in the appropriate cell culture medium. A typical starting concentration range would be from 100 µM down to 1 nM. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Data Presentation and Interpretation

The results are typically expressed as a percentage of cell viability compared to the untreated control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value can be calculated.[12]

Compound IDCytotoxicity IC50 (µM)
Amide-001> 100
Amide-00225.4
Amide-003> 100
Amide-0045.1
Doxorubicin0.2

Compounds with an IC50 > 30 µM are generally considered non-toxic in this initial screen and are prioritized for primary screening. The subsequent primary assays should be conducted at concentrations well below the cytotoxic IC50 to ensure that any observed activity is target-specific.

Section 3: Tier 2 - Primary, Target-Focused Screening

Based on the established pharmacology of piperidine-containing molecules, we will focus our primary screening on two major target classes: GPCRs and enzymes.[4][5]

GPCR Target Screening: Sigma (σ) and Histamine H3 Receptors

Piperidine derivatives are well-documented ligands for sigma receptors (S1R and S2R) and the histamine H3 receptor (H3R).[13][14][15] These receptors are implicated in a variety of central nervous system disorders, making them attractive targets for drug discovery.

A radioligand binding assay is a direct measure of the interaction between a compound and its target receptor.[14] It is a robust and sensitive method for determining the affinity of a test compound.[13]

G cluster_0 Radioligand Binding Assay Membrane Membrane (with S1R) BoundComplex Bound Radioligand Membrane->BoundComplex Binds Radioligand [3H]-(+)-Pentazocine (Radioligand) Radioligand->BoundComplex Unbound Free Radioligand Radioligand->Unbound TestCompound Test Compound (Amide) TestCompound->Membrane Competes

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocol: S1R Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a tissue or cell line with high expression of S1R, such as guinea pig liver.[13]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective S1R radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the this compound amide.[13][14]

  • Incubation: Incubate the plate for a defined period (e.g., 120 minutes at room temperature) to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[17]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This competition curve is used to calculate the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[18]

To confirm hits from binding assays and to assess functional activity (i.e., whether a compound is an agonist, antagonist, or inverse agonist), a cell-based functional assay is essential.[19] For the Gi-coupled H3R, measuring the inhibition of cAMP (cyclic adenosine monophosphate) production is a standard approach.[15][20]

Experimental Protocol: H3R cAMP Accumulation Assay

  • Cell Culture: Use a cell line stably expressing the human H3 receptor (e.g., HEK293-hH3R).[21]

  • Compound Pre-incubation: Plate the cells and pre-incubate them with various concentrations of the hit compounds from the primary screen.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) and a specific H3R agonist (like R-α-methylhistamine) to stimulate then inhibit cAMP production.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[20]

  • Data Analysis: An antagonist or inverse agonist will reverse the agonist-induced inhibition of cAMP production. The potency of the compound is determined by calculating its IC50 or EC50 value from the dose-response curve.

Enzyme Target Screening: Pancreatic Lipase Inhibition

The structural diversity of piperidine derivatives suggests they may also interact with enzymes.[4] Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a validated strategy for the treatment of obesity.

This assay measures the ability of a compound to inhibit the enzymatic activity of pancreatic lipase.[22] A common method involves using a substrate that produces a colored or fluorescent product upon cleavage by the enzyme.

Experimental Protocol: Pancreatic Lipase Inhibition

  • Reagent Preparation: Prepare solutions of pancreatic lipase, the test compounds, and a suitable substrate (e.g., p-nitrophenyl butyrate, which releases the chromogenic p-nitrophenol upon hydrolysis).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the this compound amides for a short period (e.g., 15 minutes) to allow for binding.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[24]

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance (e.g., at 405 nm for p-nitrophenol) over time using a microplate reader.[25]

  • Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each compound concentration. Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value.[26]

Section 4: Data Interpretation and Hit Prioritization

A "hit" is a compound that shows reproducible, dose-dependent activity in the primary screen. The potency of these hits is typically defined by their IC50 or Ki values.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit a biological process by 50%.[1] It is a measure of functional strength and is dependent on the specific assay conditions.[27]

  • Ki (Inhibition Constant): A measure of the binding affinity of an inhibitor to its target. Unlike the IC50, the Ki is an intrinsic property of the compound and is independent of assay conditions.[18]

Table for Summarizing Primary Screening Data:

Compound IDS1R Binding Ki (nM)H3R Functional IC50 (nM) (Antagonist Mode)Pancreatic Lipase IC50 (µM)
Amide-00155>10,000>50
Amide-003>10,0001208.2
Amide-00715025015.7
Amide-015>10,000>10,0001.5

Hits for prioritization would typically have potencies in the sub-micromolar to nanomolar range. The selection of hits for further study in the "hit-to-lead" phase will depend on their potency, selectivity across the different primary assays, and their structure-activity relationship (SAR).[28]

Section 5: Conclusion and Forward Look

This guide outlines a logical and efficient cascade for the preliminary in-vitro screening of this compound amides. By starting with a broad cytotoxicity assessment and moving to hypothesis-driven primary screening against high-probability target classes, this strategy maximizes the chances of identifying compounds with meaningful biological activity. The inclusion of orthogonal and secondary assays is a critical component for validating initial hits and building confidence in the data. The compounds that emerge from this cascade as validated "hits" will form a strong foundation for more extensive lead optimization studies, including in-vivo efficacy and safety profiling.

References

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The Piperidine Acetic Acid Scaffold: A Technical Primer for Neuropharmacological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating 2-Piperidylacetic Acid in Modern Neuropharmacology

The exploration of novel chemical entities with the potential to modulate central nervous system (CNS) function is a cornerstone of modern neuropharmacology. Within this landscape, the piperidine moiety is a well-established and highly valued scaffold, present in numerous approved therapeutics for neurological and psychiatric disorders.[1][2][3] This guide focuses on the neuropharmacological potential of this compound and its derivatives.

It is critical to first address a point of potential confusion: the distinction between 2-pyridyl acetic acid and 2-piperidyl acetic acid. The former, an unsaturated aromatic compound, is primarily known as the main, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[4] In contrast, this compound, the saturated aliphatic analogue, represents a largely untapped area of research. This document posits that the combination of the piperidine ring—a privileged structure in CNS drug discovery—with an acetic acid side chain presents a compelling starting point for the rational design of novel neuropharmacological agents. The inherent structural rigidity and chirality of the piperidine ring, coupled with the ionizable carboxylic acid group, provide a rich chemical space for exploring interactions with key CNS targets.

This guide provides a technical framework for researchers, chemists, and drug development professionals to synthesize, characterize, and evaluate the neuropharmacological properties of this compound derivatives. We will delve into synthetic strategies, potential molecular targets, and the detailed experimental protocols required to elucidate the activity of this promising, yet underexplored, chemical class.

Part 1: Synthesis of the this compound Core and Analogue Library

The logical and most atom-economical synthetic starting point for this compound is its aromatic precursor, 2-pyridylacetic acid. The primary challenge lies in the selective reduction of the pyridine ring to a piperidine ring without affecting the carboxylic acid moiety.

Foundational Synthesis of 2-Pyridylacetic Acid

Several established routes exist for the synthesis of 2-pyridylacetic acid. A common and effective method involves the hydrolysis of a nitrile intermediate, which is itself formed via nucleophilic substitution.[4]

Protocol 1: Synthesis of 2-Pyridylacetic Acid Hydrochloride

  • Step 1: Cyanation of 2-(Chloromethyl)pyridine. In a well-ventilated fume hood, dissolve 2-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add sodium cyanide (NaCN) portion-wise at 0°C, then allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction should be monitored by thin-layer chromatography (TLC).

    • Causality: This is a standard SN2 reaction where the cyanide anion displaces the chloride, forming 2-(cyanomethyl)pyridine. The use of a hydrochloride salt of the starting material may require the addition of a non-nucleophilic base to free the amine for optimal reactivity.

  • Step 2: Hydrolysis of the Nitrile. The crude 2-(cyanomethyl)pyridine is subjected to acidic hydrolysis. Refluxing in concentrated hydrochloric acid (HCl) for 4-6 hours will hydrolyze the nitrile group to a carboxylic acid and concurrently form the hydrochloride salt of the product.

    • Causality: The strong acidic conditions protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, leading to the carboxylic acid.

  • Step 3: Isolation and Purification. Upon cooling, 2-pyridylacetic acid hydrochloride will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold acetone, and dried under vacuum.[4] Purity can be assessed by NMR and melting point analysis.

Reduction of the Pyridine Ring: Accessing the Piperidine Scaffold

The hydrogenation of pyridines to piperidines is a well-documented transformation, though it can be challenging due to the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[5]

Protocol 2: Catalytic Hydrogenation of 2-Pyridylacetic Acid

  • Step 1: Catalyst Selection and Reaction Setup. The choice of catalyst is critical. Platinum (IV) oxide (PtO₂, Adams' catalyst) is highly effective for this transformation, often requiring acidic conditions to enhance reactivity.[6][7] In a high-pressure hydrogenation vessel, dissolve 2-pyridylacetic acid hydrochloride in a protic solvent like glacial acetic acid or methanol.[6] Add the PtO₂ catalyst (typically 1-5 mol%).

    • Causality: The acidic solvent protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[5] PtO₂ is a robust catalyst for the hydrogenation of N-heterocycles.

  • Step 2: Hydrogenation. Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to 50-70 bar and maintain the reaction at room temperature with vigorous stirring.[7] The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Causality: The high pressure of hydrogen is necessary to overcome the activation energy required for the dearomatization of the pyridine ring.

  • Step 3: Work-up and Isolation. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite. The solvent can then be removed under reduced pressure. The resulting this compound hydrochloride can be purified by recrystallization.

The following diagram illustrates the two-stage synthetic pathway from a substituted pyridine to the target piperidine acetic acid scaffold.

G cluster_0 Stage 1: Pyridyl Acetic Acid Synthesis cluster_1 Stage 2: Pyridine Ring Reduction 2-Chloromethylpyridine 2-Chloromethylpyridine 2-Cyanomethylpyridine 2-Cyanomethylpyridine 2-Chloromethylpyridine->2-Cyanomethylpyridine 1. NaCN, DMF 2-Pyridylacetic Acid 2-Pyridylacetic Acid 2-Cyanomethylpyridine->2-Pyridylacetic Acid 2. Conc. HCl, Reflux This compound This compound 2-Pyridylacetic Acid->this compound 3. H2, PtO2 Glacial Acetic Acid

Caption: Synthetic pathway to this compound.

Part 2: Neuropharmacological Profiling

The structural similarity of the piperidine ring to endogenous neurotransmitter fragments suggests several high-value targets for this compound derivatives. The primary candidates for initial screening are the ionotropic glutamate and GABA receptors, which mediate the majority of fast excitatory and inhibitory neurotransmission in the CNS, respectively.

Primary Target Hypotheses: NMDA and GABA-A Receptors
  • N-Methyl-D-Aspartate (NMDA) Receptors: Numerous piperidine-containing compounds are known to be potent and selective NMDA receptor antagonists.[8][9][10] The general pharmacophore for competitive NMDA antagonists often includes two acidic groups (one of which can be the alpha-carboxylic acid of an amino acid) and a basic amine. This compound contains both a carboxylic acid and a secondary amine within a constrained ring, making it an attractive starting point for designing NMDA receptor modulators. Antagonism at the NMDA receptor is a validated mechanism for treating conditions like epilepsy, ischemic brain damage, and certain types of pain.[9]

  • γ-Aminobutyric Acid Type A (GABA-A) Receptors: The piperidine moiety is also present in compounds that modulate GABA-A receptors.[11][12][13] While classic benzodiazepines do not contain this scaffold, other classes of allosteric modulators do. The piperidine ring can orient functional groups in specific vectors that allow for high-affinity binding to allosteric sites on the GABA-A receptor complex, enhancing the inhibitory effects of GABA. This mechanism is central to the action of anxiolytics, sedatives, and anticonvulsants.[14]

The diagram below conceptualizes the potential dual antagonism of a hypothetical this compound derivative at a glutamatergic synapse.

G Postsynaptic Postsynaptic Dendrite Ca2+ Influx NMDA_R NMDA Receptor NMDA_R->Postsynaptic Excitatory Signal GABA_R GABA-A Receptor GABA_R->Postsynaptic Inhibitory Signal Drug 2-Piperidylacetic Acid Derivative Drug->NMDA_R Antagonism (Blocks Glu Action) Drug->GABA_R Positive Modulation (Enhances GABA Action) GABA_Neuron GABAergic Interneuron GABA GABA_Neuron->GABA_R GABA Release

Caption: Hypothetical dual mechanism of action.

Building a Structure-Activity Relationship (SAR)

To explore the neuropharmacological potential, a library of derivatives should be synthesized. Modifications could include:

  • Substitution on the piperidine ring: Adding alkyl or aryl groups at positions 3, 4, 5, or 6 to probe the steric and electronic requirements of the binding pocket.

  • N-substitution: Alkylation or arylation of the piperidine nitrogen to explore interactions and modify physicochemical properties.

  • Modification of the acetic acid side chain: Esterification, amidation, or replacement with bioisosteres like tetrazoles can alter potency, selectivity, and pharmacokinetic properties.[9]

The following table presents hypothetical binding data for a small library of imagined this compound derivatives to illustrate how an SAR table would be structured.

Compound IDR1 (N-position)R2 (4-position)NMDA Receptor Ki (nM)GABA-A Receptor Ki (nM)
PAA-001HH850>10,000
PAA-002CH₃H920>10,000
PAA-003HPhenyl1505,600
PAA-004H4-Cl-Phenyl754,800
PAA-005BenzylH6508,900

This data is purely illustrative and intended for formatting purposes only.

Part 3: Experimental Workflows and Protocols

A systematic evaluation of novel compounds requires a tiered approach, beginning with in vitro binding and functional assays, followed by in vivo models to assess physiological effects and therapeutic potential.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Characterization A Synthesis of Analog Library B Radioligand Binding (Affinity - Ki) A->B C Electrophysiology (Function - EC50/IC50) B->C D Pharmacokinetics (ADME) C->D Lead Compound Selection E Behavioral Models (e.g., Seizure Threshold) D->E F Toxicity Assessment E->F

Caption: Tiered experimental workflow for neuropharmacological evaluation.

In Vitro Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol 3: NMDA Receptor Competitive Binding Assay

  • 1. Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 g for 10 min to remove nuclei and debris. Centrifuge the supernatant at 40,000 g for 20 min. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in assay buffer.

    • Self-Validation: Protein concentration of the membrane preparation must be determined (e.g., via Bradford assay) to ensure consistent receptor concentration across all assay wells.

  • 2. Assay Setup: In a 96-well plate, combine the membrane preparation, a selective NMDA receptor radioligand (e.g., [³H]CGS-19755), and varying concentrations of the test compound (e.g., PAA-001).[9]

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known, unlabeled NMDA antagonist (e.g., CGS-19755).

    • Test Compound Displacement: Wells with membranes, radioligand, and serial dilutions of the test compound.

  • 3. Incubation and Filtration: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium. Rapidly harvest the samples by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer.

  • 4. Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • 5. Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Protocol: Pentylenetetrazol (PTZ) Seizure Threshold Test

This model assesses the anticonvulsant potential of a compound by determining its ability to protect against seizures induced by the GABA-A antagonist, PTZ.

Protocol 4: PTZ Seizure Threshold Assessment in Mice

  • 1. Animal Preparation and Dosing: Use male C57BL/6 mice (8-10 weeks old). Acclimate the animals to the facility for at least one week. On the day of the experiment, administer the test compound (e.g., PAA-004) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection. A typical pretreatment time is 30 minutes.

    • Self-Validation: A positive control group treated with a known anticonvulsant (e.g., diazepam) must be included to validate the assay's sensitivity.

  • 2. PTZ Administration: At the end of the pretreatment period, administer a sub-lethal, convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

  • 3. Seizure Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes. The primary endpoints are the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures. Seizure severity can also be scored using a standardized scale (e.g., the Racine scale).

  • 4. Data Analysis: Compare the seizure latencies between the vehicle-treated and drug-treated groups using a t-test or ANOVA. Analyze the incidence of generalized seizures using a Fisher's exact test. A significant increase in seizure latency or a decrease in the incidence of severe seizures indicates potential anticonvulsant activity.

Conclusion

The this compound scaffold, while underexplored, holds significant promise for the development of novel neuropharmacological agents. Its synthesis is readily achievable from its pyridine precursor, and its structure is amenable to the generation of diverse chemical libraries. The logical primary targets for this scaffold are the NMDA and GABA-A receptors, both of which are central to CNS function and are validated targets for a range of neurological disorders. The systematic application of the in vitro and in vivo protocols outlined in this guide provides a robust framework for identifying and characterizing the activity of new chemical entities based on this promising core. By combining rational design, targeted synthesis, and a tiered evaluation strategy, the full therapeutic potential of this compound derivatives can be effectively explored.

References

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An In-Depth Technical Guide to the Synthesis of Chiral 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral 2-piperidylacetic acid and its derivatives are valuable building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The stereocenter at the C2 position of the piperidine ring is crucial for biological activity, making enantioselective synthesis a critical challenge for researchers and drug development professionals. This guide provides a comprehensive overview of the principal strategies for obtaining enantiomerically pure this compound, including asymmetric catalysis, classical chiral resolution, and chiral pool-based approaches. We delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance and Challenge

The piperidine scaffold is one of the most ubiquitous N-heterocycles in pharmaceuticals. When functionalized at the 2-position with an acetic acid moiety, the resulting structure, this compound, presents a chiral center alpha to the ring nitrogen. This specific arrangement is a key pharmacophore in various therapeutic areas. The absolute stereochemistry of this center often dictates the molecule's interaction with biological targets, making the synthesis of single enantiomers, rather than racemic mixtures, a necessity in modern drug discovery.

The primary challenge in synthesizing this target lies in efficiently and selectively controlling the stereochemistry at the C2 position. The proximity of the basic nitrogen atom and the carboxylic acid group can complicate certain synthetic transformations. This guide will explore the three most robust strategies to overcome this challenge.

G cluster_strategies Core Synthetic Strategies cluster_methods Methodologies Prochiral Prochiral Precursor (e.g., 2-Pyridylacetic Acid) Asymmetric Asymmetric Synthesis (e.g., Hydrogenation) Prochiral->Asymmetric Direct Enantioselection Racemic Racemic this compound or Ester Resolution Chiral Resolution (Diastereomeric Salts) Racemic->Resolution Separation of Enantiomers ChiralPool Chiral Pool Precursor (e.g., L-Pipecolic Acid) Elaboration Chemical Elaboration (e.g., Homologation) ChiralPool->Elaboration Stereochemistry Transfer Target Enantiopure (R)- or (S)- This compound Asymmetric->Target Resolution->Target Elaboration->Target

Figure 1: Overview of the primary synthetic pathways to chiral this compound.

Strategy 1: Asymmetric Synthesis via Catalytic Hydrogenation

The most atom-economical approach to chiral molecules is asymmetric synthesis, where a prochiral substrate is converted directly into a single enantiomer.[1] For this compound, the logical precursor is 2-pyridylacetic acid or its ester, which can be reduced to the target via asymmetric hydrogenation of the pyridine ring.

The asymmetric hydrogenation of N-heteroarenes is a powerful yet challenging transformation.[2] The aromaticity of the pyridine ring requires activation, often achieved through N-alkylation to form a pyridinium salt or by using catalysts capable of operating on the neutral heterocycle under specific conditions.[3]

Rationale for Catalyst Selection

Ruthenium and Iridium-based complexes are the workhorses for this transformation. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands with restricted rotation (atropisomeric), such as SEGPHOS or BINAP derivatives, create a rigid chiral environment around the metal center. This forces the substrate to coordinate in a specific orientation, leading to the delivery of hydrogen to one face of the molecule preferentially.

For instance, Ru-DTBM-SEGPHOS has proven highly efficient for the enantioselective hydrogenation of various substituted pyridines, proceeding with high efficiency under relatively low hydrogen pressure.[4][5] Similarly, Iridium complexes with chiral phosphole-based ligands like MP²-SEGPHOS are effective for the hydrogenation of activated pyridinium salts.[3]

Hypothetical Catalytic Cycle

The mechanism generally involves the coordination of the pyridine substrate to the chiral metal-hydride complex. This is followed by a series of migratory insertions of hydrogen across the C=C and C=N bonds of the ring. The precise sequence and the enantio-determining step depend on the catalyst and substrate, but the overall transformation is a controlled, stepwise reduction.

G Catalyst [LM-H₂] ActiveCat [LM(H)]⁺ Catalyst->ActiveCat H₂ Activation Complex [L*M(H)(Substrate)]⁺ ActiveCat->Complex Coordination Substrate Substrate (2-Pyridylacetate) Substrate->Complex Product Product (Chiral 2-Piperidylacetate) Insertion1 First H Insertion (Enantio-determining Step) Complex->Insertion1 Intermediate Partially Reduced Intermediate Insertion1->Intermediate Insertion2 Further H Insertions Intermediate->Insertion2 Insertion2->Product Release

Figure 2: A generalized catalytic cycle for the asymmetric hydrogenation of a pyridine derivative.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-Pyridylacetate

This protocol is adapted from established procedures for the asymmetric hydrogenation of related pyridine derivatives.[2][3]

  • Catalyst Precursor Preparation: In a glovebox, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-DTBM-SEGPHOS (2.2 mol%) in anhydrous, degassed methanol (5 mL) in a pressure-rated vial. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add ethyl 2-pyridylacetate (1.0 g, 1 equiv).

  • Hydrogenation: Seal the vial, remove it from the glovebox, and place it in a high-pressure autoclave. Purge the autoclave with argon gas (3 cycles) followed by hydrogen gas (3 cycles). Pressurize the autoclave to 20 atm with hydrogen.

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield ethyl (R)-2-piperidylacetate.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

  • Hydrolysis: The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Strategy 2: Chiral Resolution of Racemic Material

Chiral resolution is a robust and industrially scalable method for separating enantiomers.[6] This technique relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.[7]

Principle of Diastereomeric Salt Formation

For resolving racemic this compound, an enantiomerically pure chiral base would be used as the resolving agent. However, because the target molecule contains both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group, resolution can be performed on a derivative. A more common and effective strategy is to first synthesize the racemic ester (e.g., ethyl 2-piperidylacetate) and resolve this basic compound using a chiral acid, such as tartaric acid or its derivatives.[6][8]

G Racemate Racemic Mixture (R)-Ester + (S)-Ester Mix Mix in Solvent Racemate->Mix Agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Agent->Mix Diastereomers Formation of Diastereomeric Salts (R)-Ester·L-Tartrate (S)-Ester·L-Tartrate Mix->Diastereomers Crystallize Fractional Crystallization (Exploits Solubility Difference) Diastereomers->Crystallize Solid Less Soluble Salt (e.g., (S)-Ester·L-Tartrate) Crystallize->Solid Precipitates Liquid More Soluble Salt (in Mother Liquor) Crystallize->Liquid Remains in Solution Liberate Liberate Enantiomer (Base Treatment) Solid->Liberate Pure Enantiopure (S)-Ester Liberate->Pure

Figure 3: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of (±)-Ethyl 2-Piperidylacetate with L-(+)-Tartaric Acid

This protocol is based on well-established procedures for the resolution of racemic piperidine derivatives.[7][8]

  • Preparation of Racemic Ester: Synthesize racemic ethyl 2-piperidylacetate by hydrogenation of ethyl 2-pyridylacetate using a non-chiral catalyst (e.g., Pd/C) in ethanol.[9] Purify by distillation.

  • Salt Formation: Dissolve L-(+)-tartaric acid (1.0 equiv based on one enantiomer, i.e., 0.5 molar equiv to the racemate) in hot methanol. To this solution, add a solution of (±)-ethyl 2-piperidylacetate (1.0 equiv) in methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize. For optimal crystal formation, it may be necessary to let the solution stand for 24-48 hours, potentially with subsequent cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop will be enriched in one diastereomer. The enantiomeric purity can be improved by recrystallizing the salt from fresh methanol.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃) until the pH is >10. Extract the liberated enantiomerically enriched ester into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis and Hydrolysis: Dry the organic extracts, concentrate, and analyze the enantiomeric excess (ee) by chiral HPLC. The resolved ester can then be hydrolyzed to the target acid.

Strategy 3: Chiral Pool Synthesis

The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids and sugars.[5] A synthesis starting from a chiral pool molecule has the advantage of building upon a pre-existing stereocenter. For this compound, the most logical chiral precursor is L-pipecolic acid (the (S)-enantiomer of piperidine-2-carboxylic acid), which is itself derived biosynthetically from L-lysine.[10][11]

The challenge in this strategy is to perform a one-carbon homologation on the carboxylic acid of L-pipecolic acid without racemizing the adjacent stereocenter.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for converting a carboxylic acid to its next higher homologue. The key steps involve:

  • Conversion of the N-protected pipecolic acid to an acid chloride.

  • Reaction with diazomethane to form a diazoketone.

  • Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (Ag₂O), in the presence of water to yield the homologous acid.

This sequence is known to proceed with retention of stereochemistry at the α-carbon.

Protocol: Synthesis of (S)-2-Piperidylacetic Acid from L-Pipecolic Acid
  • N-Protection: Protect the nitrogen of L-pipecolic acid (1.0 equiv) with a suitable protecting group (e.g., Boc anhydride or Cbz-Cl) under standard conditions to prevent side reactions.

  • Acid Chloride Formation: Convert the N-protected pipecolic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane.

  • Diazoketone Formation: Carefully add the acid chloride solution to an ethereal solution of diazomethane (2.0 equiv) at 0 °C. Caution: Diazomethane is toxic and explosive. Stir until the reaction is complete.

  • Wolff Rearrangement: Add the diazoketone solution to a suspension of silver(I) oxide (Ag₂O, 10 mol%) in a mixture of dioxane and water. Heat the mixture gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Deprotection and Purification: Acidify the reaction mixture and extract the N-protected this compound. Remove the protecting group (e.g., with TFA for Boc or H₂/Pd/C for Cbz) to yield the final product. Purify by recrystallization or ion-exchange chromatography.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends on factors such as scale, cost, available equipment, and desired enantiomeric purity.

Metric Asymmetric Hydrogenation Chiral Resolution Chiral Pool Synthesis
Overall Yield Potentially high (can be >80%)Theoretically limited to 50% (unless the unwanted enantiomer is racemized and recycled)Moderate to good, depends on the efficiency of each step in the sequence
Enantiopurity (ee) Potentially very high (>99% ee is achievable with catalyst optimization)High (>98% ee) after one or two recrystallizationsVery high, as stereochemistry is transferred from a natural product
Atom Economy Excellent (addition reaction)Poor (resolving agent is used stoichiometrically and must be removed/recycled)Moderate (involves protection/deprotection and stoichiometric reagents)
Scalability Can be challenging due to high-pressure equipment and catalyst cost/sensitivityExcellent, widely used in industryGood, but can be limited by the cost of the starting material and reagents
Key Advantage Most direct and elegant routeMethodologically simple, reliable, and highly scalableUnambiguous control of absolute stereochemistry
Key Disadvantage High cost of chiral ligands and catalysts; requires screening and optimizationInherent 50% loss of materialRequires a multi-step sequence; homologation can be hazardous (diazomethane)

Conclusion and Future Outlook

The synthesis of chiral this compound can be successfully achieved through several distinct and reliable strategies.

  • Asymmetric catalytic hydrogenation represents the most modern and efficient approach, offering high yields and enantioselectivities, though it requires significant initial investment in catalyst screening and equipment.

  • Chiral resolution via diastereomeric salt formation remains a highly practical and scalable method, particularly in industrial settings where its robustness and predictability outweigh the inherent loss of 50% of the material.

  • Chiral pool synthesis from L-pipecolic acid offers an excellent method for obtaining material with a confirmed absolute configuration, making it ideal for establishing analytical standards or for smaller-scale research applications.

Future developments in this field will likely focus on biocatalytic methods. The use of enzymes, such as transaminases or engineered oxidases, could enable the direct asymmetric synthesis or deracemization of precursors under mild, environmentally benign conditions, offering a powerful alternative to the strategies outlined in this guide.[12][13] As the demand for enantiopure pharmaceuticals grows, the development of ever more efficient, selective, and sustainable synthetic methods will remain a key priority for the scientific community.

References

  • Zhou, H. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. [Link]
  • Cui, X., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange.
  • Vautravers, C. (2022).
  • Wang, D., et al. (2018). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 57(19), 5439-5443. [Link]
  • Faul, M. M., & Huff, B. E. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Faul, M. M., & Huff, B. E. (2004). Process for resolving racemic mixtures of piperidine derivatives.
  • Graziani, E. I. (2009). Proposed mechanism for the conversion of L-lysine to L-pipecolic acid by RapL, a lysine cyclodeaminase.
  • Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • Zhejiang University of Technology (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
  • Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]
  • University of Liverpool. (n.d.). Asymmetric Synthesis. University of Liverpool. [Link]
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Cell, 29(5), 1028-1055. [Link]
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
  • Wikipedia. (n.d.). Chiral pool. Wikipedia. [Link]
  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]
  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. [Link]
  • Adams, C. M., et al. (2004). Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli. Journal of Agricultural and Food Chemistry, 55(4), 1403-1408. [Link]

Sources

The Evolving Patent Frontier of 2-Piperidylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of 2-Piperidylacetic Acid in Medicinal Chemistry

The this compound scaffold, a seemingly simple heterocyclic motif, has proven to be a remarkably versatile and enduring core in the landscape of modern drug discovery. Its inherent structural features—a chiral center, a secondary amine amenable to diverse substitutions, and a carboxylic acid group for esterification or amidation—provide a rich playground for medicinal chemists to explore and optimize for a wide array of biological targets. This technical guide offers an in-depth analysis of the patent landscape surrounding this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the key intellectual property, therapeutic applications, synthetic strategies, and structure-activity relationships that have shaped this important class of compounds.

From their early exploration as agents for peptic ulcer disease to their more recent investigation in the complex realms of central nervous system (CNS) and metabolic disorders, the patent literature reveals a dynamic evolution of our understanding and application of these molecules. This guide will navigate the key patents and scientific publications that define this landscape, offering not just a retrospective view but also forward-looking insights into emerging opportunities and challenges in the field.

I. The Patent Landscape: Mapping the Intellectual Property Terrain

A thorough analysis of the patent landscape is crucial for understanding the competitive environment and identifying areas of innovation. For this compound derivatives and their immediate precursors, the intellectual property history reveals distinct phases of discovery and development, dominated by a few key players in the early stages, followed by a broader diversification of research efforts.

A. Pioneering Players and Foundational Patents

The initial wave of patenting activity for closely related 2-pyridylacetic acid derivatives, which are often precursors to the saturated piperidine ring system, was significantly driven by companies like Suntory Ltd. in the 1980s. Their foundational patents, such as EP0223512A2 , laid the groundwork for the therapeutic potential of this class of compounds, primarily focusing on their application as agents for peptic ulcers.[1] These early patents disclosed novel 2-pyridylacetic acid derivatives with a dual mechanism of action: inhibiting gastric acid secretion and protecting the gastric mucosa.[1][2]

Another significant early contributor to the broader field of piperidine-containing compounds was CIBA-GEIGY AG (a predecessor of Novartis). Their patent, US2507631A , filed in the mid-1940s, described processes for making α-phenyl-α-piperidyl-acetic acid esters, showcasing the long-standing interest in this chemical space.[3]

B. Timeline and Geographical Distribution of Patent Filings

The timeline of patent filings for this compound and related derivatives shows a consistent interest over several decades. The initial surge in the 1980s, focused on gastrointestinal applications, was followed by a period of sustained, albeit lower-level, activity. In recent years, there has been a resurgence of interest, with a noticeable shift towards CNS and metabolic disorders.

Geographically, the initial patent filings were concentrated in major pharmaceutical markets, including Europe (EPO), the United States (USPTO), and Japan (JPO). This reflects the global nature of drug discovery and the importance of securing intellectual property rights in these key regions. More recent filings, particularly from 2022 onwards, show a continued global interest with applications in various jurisdictions.[4]

C. Key Patent Assignees and Their Focus Areas

While early pioneers set the stage, the current patent landscape is more diverse. A detailed assignee analysis reveals a mix of large pharmaceutical companies, smaller biotech firms, and academic institutions contributing to the field.

Key Assignee Primary Focus Area(s) from Patents Representative Patent(s)
Suntory Ltd. Peptic Ulcer DiseaseEP0223512A2[1], JPH0680041B2[5]
CIBA-GEIGY AG General Synthetic MethodsUS2507631A[3]
Lonza AG Pyridine Carboxylic Acid SynthesisUS3657259A[6]
Undisclosed Thrombotic DisordersWO1997049698A1[7]
Vertex Pharmaceuticals Asymmetric SynthesisUS6632942B2[8]

This table is not exhaustive but highlights the trend of diversification in the therapeutic applications of this scaffold.

Workflow for Patent Landscape Analysis

A systematic approach is essential for a comprehensive patent landscape analysis. The following workflow outlines the key steps involved:

A generalized workflow for conducting a patent landscape analysis.

II. Therapeutic Applications: A Journey from the Gut to the Brain

The therapeutic journey of this compound derivatives is a testament to the power of scaffold hopping and chemical diversification in drug discovery. What began as a focused effort to treat gastrointestinal ailments has now expanded to encompass some of the most challenging diseases of our time.

A. Gastrointestinal Disorders: The Foundation

The initial therapeutic success of this scaffold lies in the treatment of peptic ulcers. The early patents from Suntory describe 2-pyridylacetic acid derivatives that exhibit a dual-action mechanism, which was a significant advancement at the time.[1][2] These compounds were shown to inhibit gastric acid secretion and possess a gastric mucosa-protective effect, offering a more comprehensive approach to ulcer therapy compared to single-target agents.[9]

B. Central Nervous System (CNS) Disorders: A New Frontier

More recently, the focus of patenting activity has shifted towards CNS disorders. The ability of the piperidine scaffold to cross the blood-brain barrier, coupled with its conformational flexibility, makes it an attractive starting point for designing ligands for various CNS targets.

Recent patent applications, such as WO2022122910A1 , describe substituted pyrazolo piperidine carboxylic acids for the potential treatment of neurodegenerative diseases and different forms of dementia.[4] Other patents, like US10562882B2 , disclose piperidine derivatives for psychiatric and neurological conditions.[10] These developments highlight the growing recognition of the this compound core as a privileged scaffold for CNS drug discovery.

C. Metabolic Disorders: An Emerging Opportunity

The patent literature also points to an emerging interest in this compound derivatives for the treatment of metabolic disorders. While not as established as their gastrointestinal or CNS applications, patents in this area suggest a promising new avenue for research. For instance, the general class of piperidine derivatives is being explored for its potential to modulate key metabolic pathways. The development of novel therapeutics for conditions like diabetes and obesity remains a high priority in the pharmaceutical industry, and the versatility of the this compound scaffold may offer new solutions.

D. Other Therapeutic Areas

The versatility of the piperidine scaffold is further demonstrated by its exploration in other therapeutic areas. For example, WO1997049698A1 describes piperidine acetic acid derivatives for the treatment of thrombotic disorders.[7] This broad range of applications underscores the value of this chemical motif as a starting point for developing novel therapeutics against a variety of diseases.

III. Synthetic Strategies: From Racemates to Chiral Building Blocks

The synthesis of this compound derivatives has evolved from classical methods for preparing racemic mixtures to more sophisticated asymmetric approaches that provide access to enantiomerically pure compounds. The patent literature provides a rich source of information on these synthetic methodologies.

A. General Synthetic Approaches

A common strategy for the synthesis of this compound derivatives involves the hydrogenation of the corresponding 2-pyridylacetic acid precursor. This is exemplified in early patents like US2507631A , where a-phenyl-a-pyridyl-(2)-acetic acid methylester is hydrogenated in the presence of a platinum catalyst to yield the corresponding piperidyl derivative.[3]

Another general approach involves the functionalization of a pre-existing piperidine ring. This can be achieved through various chemical transformations, such as N-alkylation or acylation, to introduce the desired substituents.

B. Asymmetric Synthesis: The Quest for Chirality

Given the presence of a chiral center at the 2-position of the piperidine ring, the development of asymmetric synthetic routes has been a key focus of more recent research. Access to single enantiomers is often crucial for achieving optimal pharmacological activity and minimizing off-target effects.

A notable example of an asymmetric synthesis is described in US6632942B2 , assigned to Vertex Pharmaceuticals.[8] This patent details a method for the asymmetric synthesis of piperazic acid derivatives, which shares structural similarities with this compound. The key step involves the alkylation of a bis-protected hydrazine with a non-racemic valerate ester derived from D- or L-glutamic acid.[8] This approach allows for the preparation of either the (3S)- or (3R)-enantiomer with high optical purity.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate (from JPH0680041B2)

The following protocol is adapted from the experimental section of patent JPH0680041B2 and illustrates a key step in the synthesis of a 2-pyridylacetic acid derivative.[5]

Step 1: Deprotonation of Ethyl 2-pyridylacetate

  • Dissolve 10.0 g (60.5 mmol) of ethyl 2-pyridylacetate in 150 ml of dry tetrahydrofuran in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to a temperature between -78°C and 0°C using a dry ice/acetone or ice/salt bath.

  • Under a nitrogen atmosphere, slowly add 1.1 equivalents of n-butyllithium in hexane or 1.1 equivalents of powdered sodium amide to the stirred solution.

  • Stir the reaction mixture for 15 to 30 minutes at the same temperature.

Step 2: Addition of Methyl Isothiocyanate

  • To the resulting solution, add 4.87 g (66.6 mmol) of methyl isothiocyanate.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2-methylthiocarbamoyl-2-(2-pyridyl)acetate.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for this compound derivatives, starting from a 2-pyridylacetic acid precursor.

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 2-Pyridylacetate Esters to 2-Piperidylacetate Esters using Rhodium on Carbon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the catalytic hydrogenation of 2-pyridylacetate esters to their corresponding 2-piperidylacetate esters using a 5% rhodium on activated carbon (Rh/C) catalyst. The reduction of the pyridine ring is a critical transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines a detailed experimental protocol, discusses the underlying scientific rationale, provides key process parameters for optimization, and emphasizes critical safety procedures. The information is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Scientific Rationale

The saturation of N-heterocyclic aromatic compounds is a fundamental reaction in organic synthesis. Specifically, the reduction of a pyridine ring to a piperidine ring is a key step in the synthesis of many biologically active molecules. The resulting piperidine scaffold is a privileged structure in medicinal chemistry. The direct hydrogenation of the pyridine ring in substrates like methyl or ethyl 2-pyridylacetate presents a challenge due to the aromaticity of the pyridine nucleus, which requires a potent catalytic system to achieve full saturation under manageable conditions.

Rhodium on carbon (Rh/C) is a highly effective catalyst for this transformation. Rhodium possesses a unique ability to adsorb and activate both the aromatic pyridine ring and hydrogen gas, facilitating the reduction at lower temperatures and pressures compared to other catalysts like palladium or platinum. The carbon support provides a high surface area for catalyst dispersion, maximizing the number of active sites available for the reaction.

The mechanism of pyridine hydrogenation on a rhodium surface is generally understood to involve the following key steps:

  • Adsorption: Both hydrogen gas (H₂) and the 2-pyridylacetate substrate adsorb onto the surface of the rhodium nanoparticles.

  • Hydrogen Dissociation: The H-H bond in H₂ is cleaved on the rhodium surface, forming active metal-hydride species (Rh-H).

  • Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a series of sequential hydrogen additions from the Rh-H species. This process involves the formation of partially hydrogenated intermediates, such as di- and tetrahydropyridines, before the final, fully saturated piperidine ring is formed.[1][2]

  • Desorption: The final product, 2-piperidylacetate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The choice of a heterogeneous catalyst like Rh/C offers significant practical advantages in a drug development setting, including simplified product work-up (catalyst is removed by simple filtration), potential for catalyst recycling, and reduced metal contamination in the final product.[3]

Experimental Protocol

This protocol describes a general procedure for the hydrogenation of a 2-pyridylacetate ester on a laboratory scale. Researchers should perform their own risk assessment and optimization based on their specific equipment and substrate.

Materials and Equipment
  • Substrate: Methyl 2-pyridylacetate or Ethyl 2-pyridylacetate

  • Catalyst: 5% Rhodium on activated carbon (wetted, typically ~50-55% water content)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), degassed

  • Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with a regulator

  • Reaction Vessel: A high-pressure reactor (e.g., Parr hydrogenator or similar autoclave) equipped with a magnetic or mechanical stirrer, pressure gauge, and thermocouple.

  • Filtration: Celite® or a similar filter aid, and a Buchner funnel with appropriate filter paper (or a sintered glass funnel).

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging.

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, and chemical-resistant gloves.[4][5]

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and has been leak-tested according to the manufacturer's instructions.

    • Place a magnetic stir bar in the reactor liner.

  • Charging the Reactor:

    • In a separate beaker, dissolve the 2-pyridylacetate ester (1.0 eq) in the chosen alcohol solvent (e.g., Methanol, ~10-20 mL per gram of substrate).

    • Under a gentle stream of inert gas (N₂ or Ar), carefully add the 5% Rh/C catalyst to the reactor liner. Note: Handle the catalyst as a slurry. Do not allow the catalyst to dry out completely, as dry Rh/C can be pyrophoric.

    • Quantitatively transfer the substrate solution to the reactor liner containing the catalyst.

  • System Purge:

    • Seal the reactor according to the manufacturer's operating instructions.

    • Purge the reactor vessel to remove all oxygen. This is a critical safety step. Typically, this involves pressurizing the vessel with inert gas (e.g., to 50 psi) and then carefully venting the pressure. Repeat this purge cycle at least 3-5 times.

  • Hydrogenation:

    • After the final inert gas purge, pressurize the reactor with hydrogen gas to the desired pressure (see Table 1).

    • Begin vigorous stirring to ensure good mixing and suspension of the catalyst.

    • Heat the reactor to the target temperature (see Table 1).

    • Monitor the reaction by observing the pressure drop on the H₂ gauge. The reaction is complete when hydrogen uptake ceases. The reaction time can vary from a few hours to overnight depending on the scale and specific conditions.

  • Reaction Work-up and Catalyst Removal:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with an inert gas (3-5 cycles) to remove any residual hydrogen.

    • Open the reactor. The catalyst will be a fine black powder suspended in the solution.

    • Prepare a small pad of Celite® in a Buchner funnel.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Rh/C catalyst. Caution: The filter cake containing the catalyst should not be allowed to dry on the funnel, as it can ignite upon exposure to air.

    • Immediately after filtration, quench the filter cake by submerging it in a beaker of water.

    • Rinse the reactor and the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Product Isolation:

    • Combine the filtrate and the solvent rinses.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is the 2-piperidylacetate product, which can be further purified by distillation or chromatography if necessary.

Process Parameters and Optimization

The efficiency and success of the hydrogenation are dependent on several key parameters. The following table provides typical ranges and discusses their impact on the reaction.

ParameterTypical RangeRationale and Optimization Insights
Catalyst Loading 1 - 5 mol% (Rh metal basis)Higher loading increases reaction rate but also cost. 1-2 mol% is often sufficient. For difficult substrates or faster conversion, loading can be increased.[6]
Hydrogen Pressure 50 - 500 psi (3.5 - 35 bar)Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Often, moderate pressures (100-200 psi) are a good starting point.
Temperature 25 - 80 °CHigher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation. A typical starting point is 40-50 °C.[3]
Solvent Methanol, Ethanol, Acetic AcidProtic solvents like alcohols are generally effective. Acetic acid can sometimes accelerate the reaction by protonating the pyridine nitrogen, but may require a more robust work-up.
Substrate Conc. 0.1 - 1.0 MHigher concentrations are more efficient for throughput but may lead to mass transfer limitations. Ensure the catalyst remains well-suspended.
Stirring Speed >1000 RPMVigorous stirring is crucial to suspend the catalyst and ensure efficient gas-liquid mass transfer. Inadequate stirring is a common cause of slow or incomplete reactions.

Visual Workflow

The following diagram illustrates the key stages of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor 1. Prepare & Leak-Test High-Pressure Reactor charge 2. Charge Reactor: - Substrate Solution - Rh/C Catalyst (Slurry) prep_reactor->charge seal_purge 3. Seal Reactor & Purge with N₂ (5x) charge->seal_purge hydrogenate 4. Pressurize with H₂ Heat & Stir seal_purge->hydrogenate monitor 5. Monitor H₂ Uptake (Reaction Complete) hydrogenate->monitor cool_vent 6. Cool to RT Vent H₂ & Purge with N₂ monitor->cool_vent filter 7. Filter through Celite® (Quench Catalyst in H₂O) cool_vent->filter isolate 8. Concentrate Filtrate (Rotary Evaporation) filter->isolate product Final Product: 2-Piperidylacetate isolate->product

Caption: Experimental workflow for Rh/C catalyzed hydrogenation.

Safety Precautions

Handling rhodium on carbon and conducting high-pressure hydrogenations requires strict adherence to safety protocols.

  • Pyrophoric Catalyst: Rhodium on carbon, especially when dry and finely divided, can be pyrophoric and may ignite spontaneously upon exposure to air. Always handle the catalyst in a wetted state or under an inert atmosphere.[7] Never allow the filter cake to dry in the open. Quench the used catalyst and filter aid promptly in water.[5]

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reactor must be purged of all air/oxygen before introducing hydrogen. Perform all operations in a well-ventilated fume hood, away from ignition sources.[8]

  • High-Pressure Equipment: Only use equipment rated for the intended pressure and temperature. Regularly inspect the reactor for signs of wear or damage. Always follow the manufacturer's operating procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[4][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction 1. Inefficient stirring/mass transfer.2. Catalyst poisoning (e.g., by sulfur or other impurities).3. Insufficient H₂ pressure or temperature.4. Deactivated catalyst.1. Increase stirring speed.2. Use higher purity substrate and solvent.3. Increase pressure and/or temperature within safe limits.4. Use fresh catalyst from a reputable supplier.
Low Product Yield 1. Incomplete reaction.2. Mechanical losses during filtration/transfer.3. Volatility of the product during solvent removal.1. Extend reaction time or optimize conditions.2. Ensure careful transfer and rinse the reactor and filter cake thoroughly.3. Use moderate temperature during rotary evaporation.
Product is Dark/Discolored 1. Catalyst fines passing through the filter.2. Thermal decomposition.1. Use a finer filter or a double layer of filter paper.2. Reduce reaction temperature.

References

  • National Institutes of Health (NIH). (2020-08-10). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • Sdfine. RHODIUM (METAL) POWDER - Safety Data Sheet.
  • Royal Society of Chemistry. (2020-08-10). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation.
  • Royal Society of Chemistry. (1964). The action of reducing agents on pyridine complexes of rhodium(III).
  • ResearchGate. (2015-01-01). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.
  • ACS Publications. (2020-03-24). Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols.
  • MDPI. (2021-08-18). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • National Institutes of Health (NIH). (2023-12-01). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • MDPI. (2020-12-11). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-piperidylacetic acid. Due to the compound's poor UV absorption, a pre-column derivatization step using benzoyl chloride is employed to enhance detection sensitivity using a standard UV detector. The method is optimized for specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research, quality control, and pharmacokinetic studies. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a cyclic amino acid and a key chemical intermediate. It is notably the primary, pharmacologically inactive metabolite of betahistine, a drug commonly used to treat vertigo and Ménière's disease.[4][5] As such, its quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[4][6] Direct analysis of this compound by HPLC with UV detection is challenging due to its lack of a significant chromophore. To overcome this limitation, this method employs a pre-column derivatization strategy.

Derivatization chemically modifies the analyte to attach a chromophore, significantly enhancing its detectability.[7][8] Benzoyl chloride is an effective derivatizing agent for primary and secondary amines, reacting with the secondary amine in the piperidine ring of this compound to form a highly UV-absorbent benzoyl derivative.[8] This allows for sensitive quantification using widely available HPLC-UV systems.

This document provides a comprehensive, step-by-step protocol for the analysis, from sample preparation and derivatization to chromatographic separation and method validation.

Experimental Design & Rationale

Chromatographic Principle

The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The benzoylated derivative of this compound is significantly more hydrophobic than the parent molecule, allowing for excellent retention and separation on a C18 stationary phase.[2]

Rationale for Method Parameters
  • Column Selection (C18): A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility and proven performance in separating a wide range of hydrophobic compounds, including derivatized amino acids.[9]

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) provides a balance of elution strength and compatibility with UV detection. Acetonitrile serves as the organic modifier, while trifluoroacetic acid (TFA) acts as an ion-pairing agent to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the column and the carboxyl group of the analyte.

  • Derivatization Agent (Benzoyl Chloride): Benzoyl chloride is selected for its rapid and efficient reaction with the secondary amine of this compound under mild basic conditions.[8] The resulting derivative has a strong UV absorbance, making it ideal for this application.

  • Detection Wavelength: The benzoyl derivative is expected to have a strong absorbance maximum around 230-240 nm. The final wavelength should be optimized by scanning the derivatized standard to maximize the signal-to-noise ratio.

Materials and Reagents

  • This compound hydrochloride: Reference standard (>99% purity).

  • Benzoyl Chloride: (≥99%).

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or deionized water.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Sodium Bicarbonate (NaHCO₃): Analytical grade.

  • Hydrochloric Acid (HCl): Analytical grade.

  • Methanol: HPLC grade.

Step-by-Step Protocol

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 50:50 (v/v) Acetonitrile:Water containing 0.1% TFA. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve in 10 mL of diluent. Note: The hydrochloride salt is used for its improved solubility in water.[10]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Derivatization Procedure
  • Transfer 100 µL of each standard solution or sample into a clean microcentrifuge tube.

  • Add 200 µL of 100 mM Sodium Bicarbonate buffer (pH ~8.5) to each tube.

  • Add 100 µL of 2% (v/v) Benzoyl Chloride in Acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base.

  • Vortex briefly and centrifuge for 5 minutes at 10,000 rpm.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water:TFA (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
UV Detector Photodiode Array (PDA) or Variable Wavelength Detector (VWD)
Detection λ 235 nm (Optimize based on spectra)
Run Time 10 minutes
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Sample Preparation Deriv Pre-Column Derivatization Std_Prep->Deriv 100 µL HPLC_Inj HPLC Injection (20 µL) Deriv->HPLC_Inj Transfer Supernatant Separation C18 Separation (Isocratic) HPLC_Inj->Separation Detection UV Detection (235 nm) Separation->Detection Integration Peak Integration Detection->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Quant Quantification Cal_Curve->Quant

Sources

N-Alkylation of 2-Piperidylacetic Acid Esters: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of 2-piperidylacetic acid esters is a pivotal transformation in medicinal chemistry, yielding a scaffold present in numerous pharmacologically active compounds. This guide provides a comprehensive overview of the two primary synthetic strategies for this conversion: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. We delve into the mechanistic underpinnings of each approach, offering field-proven insights into the rationale behind experimental design. Detailed, step-by-step protocols, comparative data, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary tools for the successful synthesis and purification of these valuable intermediates.

Introduction: The Significance of N-Alkylated this compound Esters

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The this compound ester framework, in particular, offers a strategic handle for further functionalization. N-alkylation of this secondary amine is a critical step in the synthesis of diverse molecular architectures, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents on the piperidine nitrogen. This modification can profoundly impact a compound's potency, selectivity, solubility, and metabolic stability.

The choice of synthetic route for N-alkylation is paramount and is dictated by factors such as the nature of the desired alkyl group, the scale of the reaction, and the presence of other functional groups. This document will provide a detailed examination of the two most prevalent and robust methods: direct alkylation and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach that proceeds via an SN2 mechanism. The secondary amine of the this compound ester acts as a nucleophile, attacking an electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the alkyl halide, leading to the formation of a trialkylammonium salt intermediate. The base then deprotonates this intermediate to yield the desired tertiary amine product.

G

A significant challenge in direct alkylation is the potential for over-alkylation.[1][2] The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[1] This side reaction can be minimized by the slow addition of the alkylating agent or by using a stoichiometric amount or slight excess of the amine.[3]

Experimental Protocol: N-Benzylation of Ethyl 2-Piperidylacetate

This protocol describes the N-benzylation of ethyl 2-piperidylacetate using benzyl bromide and potassium carbonate.

Materials:

Reagent/MaterialGradeSupplier Example
Ethyl 2-piperidylacetate≥98%Sigma-Aldrich
Benzyl Bromide≥98%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Acetonitrile (MeCN), anhydrous≥99.8%EMD Millipore
Ethyl Acetate (EtOAc)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--
Silica Gel230-400 meshSorbent Technologies

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-piperidylacetate (1.0 eq, e.g., 1.71 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).

  • Add anhydrous acetonitrile (40 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add benzyl bromide (1.1 eq, e.g., 1.88 g, 11 mmol) to the reaction mixture via a syringe.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-30%) to afford the pure N-benzyl-2-piperidylacetic acid ethyl ester.[4][5]

Expected Yield: 75-85%

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation that avoids the issue of over-alkylation.[2][6] This two-step, one-pot process involves the reaction of the this compound ester with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[7]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic carbon of the iminium ion to furnish the N-alkylated product.[8] NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion.[6][8]

G

Experimental Protocol: N-Benzylation of Ethyl 2-Piperidylacetate

This protocol details the N-benzylation of ethyl 2-piperidylacetate with benzaldehyde using sodium triacetoxyborohydride.

Materials:

Reagent/MaterialGradeSupplier Example
Ethyl 2-piperidylacetate≥98%Sigma-Aldrich
Benzaldehyde≥99%Alfa Aesar
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Combi-Blocks
1,2-Dichloroethane (DCE), anhydrous≥99.8%Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Dichloromethane (DCM)ACS GradeFisher Scientific
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)--
Silica Gel230-400 meshSorbent Technologies

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl 2-piperidylacetate (1.0 eq, e.g., 1.71 g, 10 mmol) and anhydrous 1,2-dichloroethane (40 mL).

  • Add benzaldehyde (1.05 eq, e.g., 1.11 g, 10.5 mmol) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq, e.g., 3.18 g, 15 mmol) to the reaction mixture. The addition may be slightly exothermic.[9]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 3 to 24 hours depending on the substrates.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).[7]

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-piperidylacetic acid ethyl ester.[10][11]

Expected Yield: 80-95%

Comparative Analysis and Field Insights

FeatureDirect N-AlkylationReductive Amination
Selectivity Prone to over-alkylation to form quaternary ammonium salts.[1]Highly selective for mono-alkylation.[6]
Scope Generally effective with reactive alkyl halides (e.g., benzyl, allyl, methyl).Broad scope with a wide variety of aldehydes and ketones.
Reaction Conditions Often requires heating.Typically performed at room temperature.
Reagent Toxicity Alkyl halides can be lachrymators and toxic.Sodium triacetoxyborohydride is moisture-sensitive and releases flammable gas on contact with water.[12]
Workup Filtration of inorganic base followed by extraction.Quenching with aqueous base followed by extraction.

Expertise & Experience:

For simple, unhindered alkyl groups and when over-alkylation is not a major concern, direct alkylation offers a cost-effective and straightforward approach. However, for more complex or sterically hindered alkyl groups, or when a clean, high-yielding mono-alkylation is critical, reductive amination is the superior method. The use of sodium triacetoxyborohydride has become the gold standard for this transformation due to its selectivity and operational simplicity.[6][8]

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Alkyl Halides: Many alkyl halides, such as benzyl bromide, are lachrymatory and toxic. Handle with care and avoid inhalation or skin contact.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and reacts with water to release flammable hydrogen gas.[12] It should be handled under an inert atmosphere and stored in a dry environment. Quenching should be performed slowly and carefully.

Conclusion

The N-alkylation of this compound esters is a fundamental transformation for the synthesis of novel chemical entities in drug discovery. Both direct alkylation and reductive amination are robust and reliable methods, each with its own set of advantages and disadvantages. A thorough understanding of the reaction mechanisms and careful consideration of the substrate scope and desired outcome will enable the researcher to select the optimal protocol. The detailed procedures and insights provided in this guide serve as a valuable resource for the successful implementation of these important synthetic strategies.

References

  • Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
  • University of Calgary. Ch22: Alkylation of Amines.
  • Myers, A. Reductive Amination. Harvard University.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
  • Wikipedia. Amine alkylation.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.
  • Ju, Y., & Varma, R. S. (2004).
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Application Notes and Protocols for Amide Coupling with 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Piperidylacetic Acid Amides

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage with a multitude of biological targets. When incorporated as a 2-substituted acetic acid derivative, it provides a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. The amide coupling of this compound is a key transformation for generating diverse libraries of compounds for drug discovery, enabling the exploration of structure-activity relationships (SAR) around this privileged heterocyclic core.

This technical guide offers a comprehensive overview of the experimental procedures for the amide coupling of this compound. It is designed to provide researchers with both the theoretical understanding and practical insights necessary to successfully execute these reactions, troubleshoot common challenges, and purify the resulting products.

Mechanism and Reagent Selection: A Strategic Approach

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction.[1] This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

Two of the most prevalent classes of coupling reagents in modern organic synthesis are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and relatively low cost.[2][3] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[4][5] These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the desired amide.

G cluster_0 Carbodiimide-Mediated Amide Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (EDC/DCC) Amide R-CONH-R''' O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Rearrangement Active_Ester Active Ester O_Acylisourea->Active_Ester + Additive Amine R'''-NH2 Additive HOBt/HOAt Active_Ester->Amide + Amine

General mechanism of carbodiimide-mediated amide coupling.
Uronium/Aminium Salt-Based Coupling

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that generate active esters in situ.[6] HATU, which contains a HOAt moiety, is particularly effective at promoting rapid coupling and minimizing racemization.[4] These reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid and neutralize the acidic byproducts.

G cluster_1 HATU-Mediated Amide Coupling Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide R-CONH-R' Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine R'-NH2

General mechanism of HATU-mediated amide coupling.

Key Considerations for this compound

The unique structure of this compound presents several considerations that must be addressed to ensure a successful coupling reaction:

  • Basicity of the Piperidine Nitrogen: The secondary amine within the piperidine ring is basic and can be protonated by the carboxylic acid, rendering it non-nucleophilic. When using the hydrochloride salt of this compound, an additional equivalent of base is required to neutralize the HCl.

  • Steric Hindrance: The substituent at the 2-position of the piperidine ring can introduce steric hindrance, potentially slowing down the reaction rate. The choice of a highly efficient coupling reagent like HATU can be advantageous in such cases.

  • N-Protection of the Piperidine Ring: In some instances, the piperidine nitrogen can compete with the desired amine for the activated carboxylic acid, leading to undesired side products. While often not necessary for simple primary and secondary amines, for less reactive amines or more complex substrates, protection of the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, may be required.[7] This protecting group can be removed under acidic conditions after the amide coupling is complete.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a representative primary amine, benzylamine. These can be adapted for other amines with appropriate adjustments.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and low risk of racemization.[6]

Materials:

  • This compound hydrochloride

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes at room temperature. Note: Two equivalents of base are for the deprotonation of the carboxylic acid and neutralization of the hydrochloride salt, and one equivalent is for the HATU reaction.

  • Add HATU (1.1 eq) to the reaction mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the benzylamine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(piperidin-2-yl)acetamide.[8]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU-mediated coupling.[5][9]

Materials:

  • This compound hydrochloride

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and the amine (e.g., benzylamine, 1.1 eq).

  • Add DIPEA or TEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the desired amide.[8]

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU)HOBt
Base DIPEA (3.0 eq)DIPEA or TEA (3.0 eq)
Solvent Anhydrous DMFAnhydrous DCM or DMF
Reaction Time 1-4 hoursOvernight
Temperature Room Temperature0 °C to Room Temperature
Typical Yield HighGood to High
Racemization Risk Very LowLow (with HOBt)

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered during the amide coupling of this compound.

G cluster_2 Troubleshooting Amide Coupling of this compound Start Low or No Product Formation Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Amine Check Amine Reactivity Start->Check_Amine Check_Conditions Check Reaction Conditions Start->Check_Conditions Solution_Activation Use fresh coupling reagent Increase reagent stoichiometry Pre-activate for longer Check_Activation->Solution_Activation Incomplete? Solution_Amine Ensure sufficient base is used Consider N-protection of piperidine Use a more reactive amine Check_Amine->Solution_Amine Low? Solution_Conditions Use anhydrous solvents Optimize temperature and time Ensure proper mixing Check_Conditions->Solution_Conditions Suboptimal?

A decision tree for troubleshooting low-yield reactions.

Common Problems and Solutions:

  • Low or No Yield:

    • Incomplete activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the correct stoichiometry. Consider pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine.

    • Insufficient base: Remember to use at least two equivalents of base when starting with the hydrochloride salt of this compound.

    • Steric hindrance: If coupling with a bulky amine, consider using a more powerful coupling reagent like HATU and extending the reaction time.

    • Hydrolysis of activated species: Ensure all glassware is dry and use anhydrous solvents.

  • Formation of Side Products:

    • N-acylation of the piperidine nitrogen: This can occur if the piperidine nitrogen is not protonated or protected. Ensure sufficient acid is present initially (if starting from the free base) or consider using an N-Boc protected this compound.

    • Formation of N-acylurea (with carbodiimides): Use of HOBt or HOAt can minimize this side reaction.

    • Epimerization: While less of a concern for this compound itself, if coupling with a chiral amine, use of HATU or EDC/HOBt at low temperatures is recommended to suppress racemization.

  • Difficult Purification:

    • Residual coupling reagents and byproducts: The work-up procedures outlined in the protocols are designed to remove most of these impurities. For water-soluble byproducts from EDC, aqueous washes are effective. Dicyclohexylurea (DCU) from DCC is largely insoluble in many organic solvents and can often be removed by filtration.

    • Product solubility: The basicity of the piperidine nitrogen in the product can sometimes complicate purification. Acidic or basic washes during work-up should be performed carefully to avoid product loss. Purification by column chromatography on silica gel is generally effective, and the polarity of the eluent can be adjusted to achieve good separation.

Conclusion

The amide coupling of this compound is a robust and versatile reaction that provides access to a wide range of compounds with significant potential in drug discovery. By understanding the underlying mechanisms, selecting the appropriate coupling reagents and conditions, and being prepared to troubleshoot common issues, researchers can confidently and efficiently synthesize novel this compound amides for their research programs. The protocols and insights provided in this guide serve as a solid foundation for achieving success in these important synthetic transformations.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. DOI: 10.1021/bc00031a015
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • HATU. (n.d.). Wikipedia.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). [Video]. YouTube.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). [Video]. YouTube.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep 5, 9950 (2015). [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Amide Synthesis. (n.d.). Fisher Scientific.

Sources

The Rising Prominence of 2-Piperidylacetic Acid Derivatives in Enzyme Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Design

The piperidine ring is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its capacity to engage with a diverse range of biological targets. Its saturated, flexible nature allows it to adopt various conformations, making it an ideal scaffold for the design of enzyme inhibitors. Within this structural class, 2-piperidylacetic acid and its derivatives have emerged as a particularly promising framework for the development of potent and selective inhibitors for several key enzyme families. This guide provides an in-depth exploration of the development of this compound-based enzyme inhibitors, with a primary focus on Histone Deacetylases (HDACs), a critical target in oncology and other therapeutic areas. We will delve into the rationale behind their design, provide detailed protocols for their synthesis and enzymatic evaluation, and discuss the crucial structure-activity relationships that govern their efficacy.

Part 1: The Rationale for Targeting Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[3] Consequently, HDAC inhibitors have garnered significant attention as potential therapeutic agents. The general structure of an HDAC inhibitor comprises three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.[4] The this compound scaffold can be effectively incorporated into this design, often serving as a rigid and versatile linker element.

Part 2: Synthesis of a Representative this compound-Based HDAC Inhibitor

To illustrate the practical application of this scaffold, we will outline a synthetic protocol for a representative N-substituted piperidine hydroxamic acid, a known class of HDAC inhibitors.[5][6] The synthesis involves a multi-step sequence starting from a commercially available piperidine derivative.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Hydroxamic Acid Formation A Piperidine-2-carboxylic acid ester C N-alkylated piperidine-2-carboxylic acid ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Alkyl halide (R-X) B->C D N-alkylated piperidine-2-carboxylic acid C->D Base (e.g., LiOH) Solvent (e.g., THF/H2O) F N-alkylated piperidine-2-carboxamide D->F Coupling agent (e.g., HATU) Base (e.g., DIPEA) E Hydroxylamine E->F G Final Hydroxamic Acid Inhibitor F->G Deprotection (if necessary)

Caption: A generalized workflow for the synthesis of a this compound-based hydroxamic acid HDAC inhibitor.

Detailed Protocol: Synthesis of a Hypothetical Inhibitor (Compound X)

Materials:

  • Methyl piperidine-2-carboxylate

  • 1-bromo-3-phenylpropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hydroxylamine hydrochloride

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Step 1: N-Alkylation of Methyl Piperidine-2-carboxylate

  • To a solution of methyl piperidine-2-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-bromo-3-phenylpropane (1.2 eq).

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(3-phenylpropyl)piperidine-2-carboxylic acid methyl ester.

Step 2: Ester Hydrolysis

  • Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-(3-phenylpropyl)piperidine-2-carboxylic acid.

Step 3 & 4: Hydroxamic Acid Formation

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add hydroxylamine hydrochloride (1.5 eq) and continue stirring for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final hydroxamic acid inhibitor (Compound X).

Part 3: In Vitro Evaluation of HDAC Inhibitory Activity

The inhibitory potency of the synthesized this compound derivatives against HDAC enzymes is typically determined using in vitro enzymatic assays. Fluorogenic assays are widely used due to their high sensitivity and suitability for high-throughput screening.

Principle of the Fluorogenic HDAC Inhibition Assay

The assay utilizes a substrate that is non-fluorescent until it is deacetylated by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an inhibitor will reduce the rate of substrate deacetylation, resulting in a decrease in fluorescence.

Experimental Workflow for HDAC Inhibition Assay

HDAC_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Development & Detection cluster_3 Data Analysis A Prepare serial dilutions of inhibitor compound B Prepare HDAC enzyme and substrate solutions C Add enzyme, inhibitor, and substrate to microplate wells D Incubate at 37°C C->D E Add developer solution F Incubate at 37°C E->F G Measure fluorescence (e.g., Ex/Em = 360/460 nm) F->G H Plot fluorescence vs. inhibitor concentration I Calculate IC50 value H->I

Caption: A typical workflow for a fluorogenic HDAC inhibition assay.

Detailed Protocol: Fluorogenic HDAC Inhibition Assay

Materials:

  • Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing trypsin)

  • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • Synthesized this compound inhibitor

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor and the positive control in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted test inhibitor or control

    • HDAC enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at 37°C for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by fitting the data to a dose-response curve.

Part 4: Structure-Activity Relationship (SAR) of this compound-Based HDAC Inhibitors

The potency and selectivity of this compound-based HDAC inhibitors are highly dependent on the nature and position of substituents on both the piperidine ring and the cap group. A systematic exploration of these structural modifications is crucial for optimizing inhibitor performance.

Key Structural Modifications and Their Impact on Activity
  • The "Cap" Group: The size, hydrophobicity, and electronic properties of the cap group significantly influence the inhibitor's affinity and selectivity for different HDAC isoforms. Aromatic and heteroaromatic rings are common cap groups.

  • The Linker: The length and rigidity of the linker connecting the cap group to the zinc-binding group are critical. The this compound scaffold provides a relatively rigid linker, which can be advantageous for achieving isoform selectivity.

  • Substituents on the Piperidine Ring: Introducing substituents on the piperidine ring can modulate the inhibitor's conformation and its interactions with the enzyme's active site.

Illustrative SAR Table

The following table presents hypothetical IC₅₀ data for a series of this compound-based HDAC inhibitors, illustrating the impact of structural modifications on their activity against different HDAC isoforms.

CompoundR1 (Cap Group)R2 (Piperidine Substituent)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
1 PhenylH150200500
2 4-BiphenylH5075300
3 NaphthylH2540250
4 Phenyl4-Methyl120180450
5 4-Biphenyl4-Methyl4560280

Analysis of SAR Data:

  • Effect of the Cap Group: Increasing the size and hydrophobicity of the cap group (from phenyl to biphenyl to naphthyl) generally leads to increased potency against HDAC1 and HDAC2.

  • Effect of Piperidine Substitution: The introduction of a methyl group at the 4-position of the piperidine ring (Compound 4 vs. 1, and Compound 5 vs. 2) has a modest, slightly detrimental effect on potency in this hypothetical series.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the design of novel enzyme inhibitors, particularly for the challenging target class of HDACs. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of inhibitor potency and selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation enzyme inhibitors. Future research in this area will likely focus on the development of highly isoform-selective inhibitors to minimize off-target effects and improve therapeutic outcomes.

References

  • de Ruijter, A. J., van Gennip, A. H., Caron, H. N., Kemp, S., & van Kuilenburg, A. B. (2003). Histone deacetylases (HDACs): characterization of the classical HDAC family. Biochemical Journal, 370(Pt 3), 737–749. [Link]
  • Haberland, M., Montgomery, R. L., & Olson, E. N. (2009). The many roles of histone deacetylases in development and physiology: implications for disease and therapy. Nature Reviews Genetics, 10(1), 32–42. [Link]
  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. [Link]
  • Mottamal, M., Zheng, W., & Tawa, G. J. (2015). Structure-activity relationship of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 875-896. [Link]
  • Rossi, C., Porcelloni, M., D'Andrea, P., Fincham, C. I., Ettorre, A., Mauro, S., ... & Fattori, D. (2011). Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2305-2308. [Link]
  • Trivedi, P., et al. (2019). A Structural Insight into Hydroxamic Acid Based Histone Deacetylase (HDAC) Inhibitors for the Development of Anticancer Agents. European Journal of Pharmaceutical Sciences, 138, 105046. [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis of 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-piperidylacetic acid scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals. Its rigid cyclic backbone, coupled with the stereogenic center at the C2 position, plays a crucial role in defining the pharmacological profile of these molecules. Consequently, the development of efficient and highly stereoselective methodologies for the synthesis of enantiomerically pure this compound and its derivatives is of paramount importance to researchers in medicinal chemistry and drug development.

This comprehensive guide provides an in-depth analysis of prominent and field-proven strategies for the stereoselective synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present comparative data to aid researchers in selecting the most suitable method for their specific synthetic challenges. The methodologies covered encompass chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches, each offering unique advantages in terms of efficiency, scalability, and substrate scope.

Methodologies for Stereoselective Synthesis

The stereocontrolled construction of the 2-substituted piperidine ring is the cornerstone of synthesizing enantiopure this compound. The primary strategies can be broadly categorized as follows:

  • Chiral Pool Synthesis: Leveraging naturally occurring, enantiomerically pure starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the stereocenter.

  • Diastereoselective Synthesis: Utilizing chiral auxiliaries or existing stereocenters to direct the formation of a new stereocenter.

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[1][2][3] This strategy is particularly advantageous when the target molecule shares a significant portion of its carbon skeleton and stereochemistry with the chosen chiral precursor. For the synthesis of this compound, amino acids such as L-lysine or L-pipecolic acid serve as excellent starting points.

The core principle of this method involves the functional group manipulation of the chiral starting material to construct the desired this compound framework while preserving the integrity of the original stereocenter.

Workflow for Chiral Pool Synthesis from L-Lysine:

G A L-Lysine B N-protection (e.g., Boc, Cbz) A->B C Cyclization via intramolecular nucleophilic substitution B->C D Formation of Pipecolic Acid Derivative C->D E Side chain homologation (e.g., Arndt-Eistert) D->E F (R)-2-Piperidylacetic Acid Derivative E->F

Caption: Chiral pool synthesis workflow from L-Lysine.

Protocol 1: Synthesis of (R)-2-Piperidylacetic Acid Hydrochloride from L-Lysine Monohydrochloride

Materials:

  • L-Lysine monohydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Sodium chlorite (NaClO₂)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

Procedure:

  • N-Protection: Dissolve L-lysine monohydrochloride in a 1:1 mixture of dioxane and water. Add NaHCO₃ and cool to 0 °C. Add a solution of Boc₂O in dioxane dropwise. Stir at room temperature overnight. Acidify with 1 M HCl and extract with EtOAc. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford Nα,Nε-di-Boc-L-lysine.

  • Cyclization: To a solution of Nα,Nε-di-Boc-L-lysine in pyridine at 0 °C, add TsCl portionwise. Stir at 0 °C for 4 hours. Pour into ice-water and extract with EtOAc. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude product is then treated with NaH in DMF at 0 °C and stirred at room temperature for 12 hours to effect cyclization to the N-Boc-pipecolic acid derivative.

  • Reduction and Oxidation: The resulting ester is reduced with LAH in THF to the corresponding alcohol. Subsequent Swern oxidation (oxalyl chloride, DMSO, Et₃N) affords the aldehyde. The aldehyde is then oxidized to the carboxylic acid using sodium chlorite and 2-methyl-2-butene in a tert-butanol/water mixture.

  • Deprotection: The N-Boc protecting group is removed by treatment with 4 M HCl in dioxane to yield (R)-2-piperidylacetic acid hydrochloride.

Rationale: This protocol leverages the inherent chirality of L-lysine. The protection of the amino groups is crucial to prevent side reactions. The tosylation of the primary alcohol facilitates the intramolecular cyclization. The subsequent reduction, oxidation, and deprotection steps complete the synthesis.

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules.[4] This approach involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of this compound, key strategies include the asymmetric hydrogenation of pyridine derivatives and asymmetric allylic alkylation.

Asymmetric Hydrogenation of Pyridylacetic Acid Derivatives

The asymmetric hydrogenation of 2-pyridylacetic acid derivatives offers a direct route to enantiomerically enriched this compound. This transformation is typically catalyzed by transition metal complexes (e.g., Iridium, Rhodium, Ruthenium) bearing chiral phosphine ligands.[5]

G A 2-Pyridylacetic Acid Derivative D Enantiomerically Enriched this compound Derivative A->D Asymmetric Hydrogenation B [Ir(COD)Cl]₂ / Chiral Ligand (e.g., (R)-BINAP) B->D C H₂ (high pressure) C->D

Sources

Troubleshooting & Optimization

overcoming catalyst poisoning in 2-pyridylacetic acid hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the catalytic hydrogenation of 2-pyridylacetic acid. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges, particularly catalyst poisoning, and achieve successful, efficient synthesis of the corresponding piperidine derivative. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the underlying chemistry of your process.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered by researchers working on the hydrogenation of pyridine-containing substrates.

Q1: Why is my hydrogenation of 2-pyridylacetic acid stalling or showing no conversion?

A1: The most frequent cause is catalyst poisoning. The lone pair of electrons on the nitrogen atom of the pyridine ring in your starting material, and in the resulting piperidine product, strongly adsorbs to the active sites of many precious metal catalysts (e.g., Pd/C, PtO₂).[1][2][3] This chemisorption blocks reactants from accessing the catalytic surface, effectively halting the reaction.[2][4] This phenomenon is a well-documented challenge in the hydrogenation of N-heterocycles.[5][6][7]

Q2: I'm using a standard Pd/C catalyst. Is this the right choice?

A2: While Palladium on Carbon (Pd/C) is a workhorse catalyst in hydrogenation, it is particularly susceptible to poisoning by nitrogen-containing compounds.[5][7] For pyridine derivatives, catalysts based on Rhodium (Rh) and Ruthenium (Ru) often exhibit significantly higher tolerance to nitrogen poisoning and superior activity.[5][8][9] The general order of poison sensitivity for precious metals in this context is Pd > Ru >> Rh.[5] Therefore, if you are experiencing issues with Pd/C, switching to a Rh or Ru-based catalyst is a primary troubleshooting step.

Q3: I've heard that adding acid can help. How does this work?

A3: Adding a protic acid (e.g., acetic acid, hydrochloric acid) is a highly effective strategy. The acid protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt.[8][10] This has two major benefits:

  • Prevents Poisoning: The protonated nitrogen no longer has a free lone pair of electrons to bind to and poison the catalyst's active sites.[11]

  • Activates the Ring: The formation of the positively charged pyridinium ion makes the aromatic ring more electron-deficient and thus more susceptible to reduction (hydrogenation).[10] This often allows the reaction to proceed under milder conditions (lower temperature and pressure).[10][12]

Q4: Can the product, 2-piperidylacetic acid, also poison the catalyst?

A4: Yes. The product is a saturated N-heterocycle (a piperidine), which is a strong base and can also act as a catalyst poison, sometimes even more strongly than the starting material.[5][7] This is why reactions may start well but then slow down or stop before reaching full conversion. The use of acidic additives helps mitigate product poisoning as well.

Troubleshooting Guide: From Stalled Reactions to Success

This section provides a logical workflow for diagnosing and solving common experimental problems.

Problem: Low to No Conversion

Your reaction shows minimal or no hydrogen uptake and analysis (GC, NMR) confirms the starting material is largely unreacted.

cluster_start Initial Observation cluster_cause Primary Cause Analysis cluster_solutions Solution Pathways cluster_actions Specific Actions start Low / No Conversion poisoning Cause: Catalyst Poisoning (Pyridine Nitrogen) start->poisoning sol1 Strategy 1: Protonate the Poison poisoning->sol1 Mitigate sol2 Strategy 2: Change the Catalyst poisoning->sol2 Tolerate sol3 Strategy 3: Increase Driving Force poisoning->sol3 Overcome action1 Add Protic Acid (e.g., Acetic Acid) sol1->action1 action2 Switch to Rh/C, Ru/C, or PtO₂ sol2->action2 action3 Increase H₂ Pressure & Temperature sol3->action3 G cluster_0 Catalyst Surface (e.g., Pd, Pt) cluster_1 Without Acid cluster_2 With Acid (H⁺) Catalyst Metal Active Site Pyridine 2-Pyridylacetic Acid (with N: lone pair) Poisoned Poisoned State (Strong Adsorption) Pyridine->Poisoned Binds Strongly Pyridinium Protonated Substrate (Pyridinium Salt) Pyridine->Pyridinium + H⁺ Hydrogenation Successful Hydrogenation Pyridinium->Hydrogenation Weakly Interacts & Reacts

Sources

Technical Support Center: Purification of 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-piperidylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying this valuable chiral building block. As a zwitterionic compound with a propensity for side reactions, this compound requires carefully considered purification strategies. This document provides in-depth, experience-based insights, troubleshooting guides in a question-and-answer format, and detailed protocols to ensure you achieve the desired purity and yield in your experiments.

Section 1: Understanding the Molecule and Its Challenges

This compound is a non-proteinogenic amino acid characterized by a piperidine ring and a carboxylic acid moiety. Its zwitterionic nature—possessing both a basic secondary amine (pKa ~10-11) and an acidic carboxylic acid (pKa ~2-3)—governs its solubility and behavior in different purification techniques. The primary challenges in its purification stem from:

  • Zwitterionic Properties : At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility in many common organic solvents and water. This property can be both an advantage and a disadvantage in purification.[1]

  • High Polarity : The presence of both a protonated amine and a deprotonated carboxylate makes the molecule highly polar, which can complicate separation from polar impurities and salts.

  • Potential for Lactam Formation : Intramolecular cyclization between the amine and carboxylic acid can occur, especially under thermal stress or certain pH conditions, leading to the formation of a lactam impurity.[2][3]

  • Chirality : As a chiral compound, separation of enantiomers may be necessary depending on the application, requiring specialized chiral chromatography techniques.[4][5][6]

  • Hygroscopicity : The hydrochloride salt form is known to be hygroscopic, requiring careful handling and storage.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Synthesis and Initial Work-up

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common route is the catalytic hydrogenation (reduction) of 2-pyridylacetic acid. Potential impurities include:

  • Unreacted Starting Material : Incomplete reduction can leave residual 2-pyridylacetic acid.

  • Catalyst Residues : If heterogeneous catalysts like Palladium on carbon (Pd/C) are used, trace metals may leach into the product.

  • Over-reduction Products : While less common, aggressive reduction conditions could potentially lead to ring-opening or other side reactions.

  • Solvents and Reagents : Residual solvents from the reaction (e.g., acetic acid, ethanol) and reagents are common impurities.[7]

Q2: My reaction mixture is a complex mess. What's the best initial clean-up strategy before getting to the main purification?

A2: A well-planned work-up is crucial. For a typical reduction of 2-pyridylacetic acid, consider the following:

  • Catalyst Removal : After the reaction, the heterogeneous catalyst must be thoroughly removed by filtration, typically through a pad of Celite®. Incomplete removal will contaminate your final product.

  • Solvent Removal : The reaction solvent should be removed under reduced pressure.

  • Acid-Base Extraction : To separate your amphoteric product from neutral organic impurities, you can perform an acid-base extraction. However, due to the zwitterionic nature, this can be tricky. A more robust method is to proceed directly to ion-exchange chromatography or recrystallization after solvent removal.

Recrystallization

Q3: I'm having trouble finding a good single solvent for recrystallization. What do you recommend?

A3: Finding a single solvent that effectively dissolves this compound when hot and poorly when cold can be challenging due to its zwitterionic nature.[8] A mixed-solvent system is often more effective. Common and effective solvent systems include:

  • Ethanol/Water : Dissolve the crude product in a minimum amount of hot water, then slowly add ethanol as an anti-solvent until turbidity is observed. Reheat to clarify and then allow to cool slowly.[9]

  • Methanol/Water : Similar to the ethanol/water system.

  • Acetone/Water : Another effective combination for precipitating polar compounds.[10]

Q4: My product is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A4: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated to a high degree. For this compound, this can be due to residual impurities or cooling the solution too quickly.

  • Reduce Cooling Rate : Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Increase Solvent Volume : You may have too concentrated a solution. Add a small amount of the primary solvent (the one your compound is more soluble in) to the hot solution and retry the cooling process.

  • Scratch the Flask : Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Seed Crystals : If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low yield is a common problem in recrystallization. Here are some potential causes and solutions:

  • Using Too Much Solvent : The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.[9]

  • Premature Crystallization : If crystals form during hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

  • Product Solubility in Cold Solvent : this compound may still have some solubility in the cold recrystallization solvent. Ensure you cool the mixture thoroughly in an ice bath to maximize precipitation.

  • Incomplete Transfer : Ensure all crystals are scraped from the flask and transferred to the filter funnel during collection. Wash the flask with a small amount of the cold recrystallization solvent to recover any remaining crystals.

Chromatography

Q6: I need a very high purity product. Is column chromatography a good option?

A6: Yes, ion-exchange chromatography (IEX) is an excellent method for purifying this compound due to its charged nature.[11][12][13]

  • Cation-Exchange Chromatography : At a pH below the pI of the molecule (around pH 6-7), the carboxylic acid will be protonated, and the amine will be protonated, giving the molecule a net positive charge. You can bind it to a strong or weak cation exchange resin (with negatively charged functional groups like sulfonate or carboxylate, respectively).[11]

  • Anion-Exchange Chromatography : At a pH above the pI, the amine will be neutral, and the carboxylic acid will be deprotonated, giving the molecule a net negative charge. You can bind it to an anion exchange resin (with positively charged functional groups).

Q7: How do I choose the right pH and resin for ion-exchange chromatography?

A7: The key is to operate at a pH where your target molecule binds to the resin while impurities do not, or where they bind with different affinities.

  • Choose the Mode :

    • For cation-exchange , work at a pH at least one unit below the pI (e.g., pH 4-5). This ensures a stable positive charge on the piperidine nitrogen. A strong cation exchanger (e.g., with a sulfonic acid functional group) is a good starting point as it remains charged over a wide pH range.[11]

    • For anion-exchange , work at a pH at least one unit above the pI (e.g., pH 8-9). This ensures a stable negative charge on the carboxylate.

  • Elution : Elute the bound product by either increasing the salt concentration (e.g., a gradient of NaCl) or by changing the pH to neutralize the charge on the molecule, causing it to detach from the resin.[12]

Q8: Can I use reverse-phase HPLC for purity analysis?

A8: Yes, reverse-phase HPLC is a standard method for analyzing the purity of this compound. Given its polar nature, a polar-embedded or polar-endcapped C18 column is recommended. A typical mobile phase would be a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier like acetonitrile or methanol.[14]

Chiral Purification

Q9: I need to separate the enantiomers of this compound. What are my options?

A9: Chiral HPLC is the most effective method for analytical and preparative scale separation of enantiomers.

  • Chiral Stationary Phases (CSPs) : You will need a chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[4][6]

  • Mobile Phase : The choice of mobile phase (normal phase with hexane/isopropanol or reversed-phase with aqueous buffers/acetonitrile) will depend on the specific chiral column used.

  • Diastereomeric Salt Formation : An alternative classical approach is to form a diastereomeric salt by reacting the racemic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine). These diastereomeric salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with acid.

Section 3: Key Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)

This protocol is designed for the purification of this compound that is substantially free of non-polar impurities.

  • Dissolution : In an Erlenmeyer flask, add the crude this compound. Add a minimal volume of hot deionized water (near boiling) dropwise while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent : To the hot, clear solution, add ethanol dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification : Reheat the mixture gently until it becomes clear again.

  • Crystallization : Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying : Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Strong Cation-Exchange Chromatography

This protocol is suitable for removing basic impurities and achieving high purity.

  • Resin Selection and Preparation :

    • Resin : Choose a strong cation-exchange resin (e.g., Dowex® 50WX8 or a similar sulfonic acid-based resin).

    • Preparation : Prepare a slurry of the resin in deionized water and pack it into a suitable chromatography column. Wash the resin with 1 M HCl, followed by deionized water until the eluent is neutral, and then equilibrate with the binding buffer.

  • Binding Buffer : Prepare a buffer at a pH where the this compound is positively charged (e.g., 0.1 M acetate buffer, pH 4.5).

  • Sample Preparation : Dissolve the crude this compound in the binding buffer. Ensure the pH is adjusted to that of the binding buffer. Filter the sample through a 0.45 µm filter to remove any particulates.

  • Loading : Load the prepared sample onto the equilibrated column at a slow flow rate to ensure efficient binding.

  • Washing : Wash the column with several column volumes of the binding buffer to remove any unbound or weakly bound impurities.

  • Elution : Elute the bound this compound using a buffer with a higher pH (e.g., 0.5 M ammonium hydroxide) or a salt gradient (e.g., a linear gradient of 0 to 1 M NaCl in the binding buffer).

  • Fraction Collection and Analysis : Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting : Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted. This can be achieved by dialysis, size-exclusion chromatography, or by adjusting the pH to the isoelectric point to precipitate the product (if solubility allows) and then washing the precipitate.

Section 4: Data Presentation and Visualization

Table 1: Troubleshooting Summary for Recrystallization
Problem Potential Cause Recommended Solution
No Crystals Form - Too much solvent used- Solution cooled too quickly- Boil off some solvent and re-cool- Allow for slow cooling; scratch the flask or add a seed crystal
"Oiling Out" - Solution is too concentrated- Presence of impurities- Add more of the primary solvent to the hot solution- Try a different solvent system
Low Yield - Excessive solvent used- Premature crystallization- Use the minimum amount of hot solvent- Keep filtration apparatus hot
Colored Product - Colored impurities present- Add a small amount of activated charcoal to the hot solution before filtration
Diagram 1: Workflow for Purification of this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity & Identity Confirmation cluster_final Final Product Crude Crude this compound (from reduction of 2-pyridylacetic acid) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Cleanup IEX Ion-Exchange Chromatography (Cation Exchange) Crude->IEX High Purity Route Analysis Purity Analysis: - HPLC - NMR - Melting Point Recrystallization->Analysis IEX->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: A generalized workflow for the purification of this compound.

Diagram 2: Logic for Ion-Exchange Chromatography

IEX_Logic cluster_pH pH Considerations (pI ≈ 6-7) cluster_Resin Resin Selection Start Goal: Purify this compound (2-PAA) Low_pH Low_pH Start->Low_pH High_pH High_pH Start->High_pH Cation_Resin Cation_Resin Low_pH->Cation_Resin Binds 2-PAA Anion_Resin Anion_Resin High_pH->Anion_Resin Binds 2-PAA

Caption: Decision logic for selecting the appropriate ion-exchange mode.

References

  • Recrystallization - Single Solvent. (University of Calgary)
  • 2-Pyridylacetic acid synthesis. (ChemicalBook)
  • Any tips for purification of two zwitterionic compounds? (Reddit)
  • 2-Pyridylacetic Acid Hydrochloride | CAS 16179-97-8. (Benchchem)
  • Isolation/purification of zwitterionic phospholipid. (Reddit)
  • What's the best solvent to remove these crystals and recrystallize it? (Reddit)
  • How to desalt zwitterions?
  • Recrystallization - Part 2.
  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Deriv
  • Go-to recrystalliz
  • Reagents & Solvents: Solvents for Recrystalliz
  • FAQ: My purification failed and/or why is my yield lower than expected? (New England Biolabs)
  • 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum. (ChemicalBook)
  • EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Ion Exchange Chromatography Resins and Methods. (G-Biosciences)
  • Chiral HPLC for efficient resolution of enantiomers. (Chemical Society Reviews)
  • Introduction to Ion Exchange Chrom
  • Ion exchange chromatography columns and resins. (The Wolfson Centre for Applied Structural Biology)
  • Ion Exchange Chrom
  • Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers,...
  • NMR Chemical Shifts of Impurities. (Sigma-Aldrich)
  • Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. (Organic Chemistry Portal)
  • Ion Exchange Chromatography & Chrom
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (Rutgers University)
  • Chiral HPLC Separ
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • How to Troubleshoot Low Protein Yield After Elution.
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... (Rice University)
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfon
  • 2-Methylpyridine. (Wikipedia)
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (Benchchem)
  • Why is my plasmid DNA yield low? (QIAGEN)
  • Plasmid DNA Purification Support—Troubleshooting. (Thermo Fisher Scientific)
  • Structures and Synthesis of Zwitterionic Polymers. (MDPI)
  • How to remove HCL from the Pyridylacetic acid hydrochloride?
  • 2-Pyridineacetic acid | C7H7NO2 | CID 85318. (PubChem)
  • SOLUBILITY D
  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cycliz
  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization.

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Technical Support Center: Synthesis of 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-piperidylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a key structural motif and a valuable intermediate in pharmaceutical development, achieving high purity and yield of this compound is critical. This guide provides in-depth, field-proven insights and troubleshooting strategies based on established chemical principles.

Section 1: Troubleshooting Guide — Common Side Reactions & Issues

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My catalytic hydrogenation of 2-pyridylacetic acid is stalling or resulting in low conversion. What are the primary causes?

A1: Incomplete hydrogenation is a frequent issue, typically stemming from catalyst deactivation, insufficient hydrogen pressure, or impurities in the starting material.

Root Causes & Solutions:

  • Catalyst Inactivity: The catalyst, most commonly Platinum (IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C), is the engine of this reaction.[1][2] Its performance can be compromised by:

    • Poisoning: Sulfur or nitrogen-containing compounds not intended for the reaction, or residual reagents from the synthesis of the 2-pyridylacetic acid precursor, can poison the catalyst surface. Ensure the starting material is of high purity. Recrystallization or chromatographic purification of the 2-pyridylacetic acid starting material is recommended.

    • Improper Activation (for PtO₂): Adams' catalyst requires pre-reduction in situ to form the active platinum black. Ensure the system is properly purged with an inert gas (N₂ or Ar) before introducing hydrogen to allow for this activation phase.

  • Sub-Optimal Reaction Conditions: The hydrogenation of the pyridine ring is challenging due to its aromatic stability and requires forcing conditions.[2]

    • Insufficient Hydrogen Pressure: Atmospheric pressure is often inadequate. Pressures ranging from 50 to 70 bar are typically necessary to achieve a reasonable reaction rate.[1][2]

    • Solvent Choice: Glacial acetic acid is a common and effective solvent as it protonates the pyridine nitrogen, making the ring more electron-deficient and susceptible to reduction.[1] Using less acidic solvents like ethanol or THF may require higher pressures, higher temperatures, or a more active catalyst system.

  • Formation of Inhibitory Intermediates: Partially hydrogenated intermediates can sometimes polymerize or strongly adsorb to the catalyst surface, inhibiting further reaction. A consistent and sufficiently high hydrogen pressure helps to drive the reaction to completion, minimizing the residence time of these intermediates.

Q2: I've successfully hydrogenated the pyridine ring, but my yield is low, and I'm detecting unexpected byproducts. What side reactions should I consider?

A2: Low yields after a seemingly complete reaction often point to competing side reactions that consume the starting material or product. The primary culprits are hydrogenolysis and decarboxylation.

Root Causes & Solutions:

  • Hydrogenolysis: This is the cleavage of C-C or C-N bonds by hydrogen. In this synthesis, the most common hydrogenolysis pathway is the cleavage of the bond between the piperidine ring and the acetic acid side chain.

    • Mechanism: The catalyst can facilitate the cleavage of the C2-CH₂COOH bond, leading to the formation of piperidine and degradation of the desired product. This is often exacerbated by aggressive reaction conditions (very high temperatures or pressures) and the choice of catalyst. Palladium-based catalysts, for instance, are generally more prone to inducing hydrogenolysis than platinum or rhodium.

    • Mitigation:

      • Optimize Temperature and Pressure: Use the mildest conditions that still afford a reasonable reaction rate. Start with recommended literature conditions (e.g., 50-70 bar H₂, room temperature to 50°C) and adjust as needed.[1]

      • Catalyst Selection: Prefer PtO₂ or Rh/C over Pd/C if hydrogenolysis is a persistent issue.

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group is another potential side reaction, particularly at elevated temperatures. While this compound is relatively stable, its precursor, 2-pyridylacetic acid, can undergo decarboxylation under certain conditions, a reaction related to the Hammick reaction.[3][4]

    • Mechanism: Heating pyridylacetic acids can lead to the formation of a zwitterionic intermediate that expels CO₂, generating a carbanion which can then be trapped or decompose.

    • Mitigation: Maintain a controlled reaction temperature. Avoid excessive heating during both the reaction and the workup procedure.

Q3: My precursor is 2-pyridylacetonitrile. What issues can arise during its hydrolysis to 2-pyridylacetic acid?

A3: The hydrolysis of the nitrile group to a carboxylic acid is a two-step process that can be problematic if not controlled properly.

Root Causes & Solutions:

  • Incomplete Hydrolysis: The reaction can stall at the intermediate amide stage (2-pyridylacetamide).

    • Cause: Insufficiently harsh conditions (e.g., acid/base concentration is too low, temperature is too low, or reaction time is too short).

    • Solution: For acidic hydrolysis, use a strong acid like concentrated HCl or H₂SO₄ and ensure heating for a sufficient duration. For basic hydrolysis, use a concentrated solution of NaOH or KOH.[5] Reaction progress should be monitored by TLC or LC-MS to ensure the disappearance of both the starting nitrile and the intermediate amide.

  • Polymerization/Tar Formation: 2-pyridylacetonitrile and its intermediates can be sensitive to strongly acidic or basic conditions at high temperatures, leading to the formation of dark, intractable tars.

    • Cause: Uncontrolled exotherms or prolonged heating at very high temperatures.

    • Solution: Ensure adequate stirring and temperature control. Add the acid or base portion-wise to manage any exothermic processes. It is often a balance between conditions forceful enough to drive the hydrolysis to completion and mild enough to prevent degradation.

Section 2: Synthesis & Workflow Diagrams

Visualizing the process helps in understanding the critical steps and potential branching points leading to side products.

Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Core Reaction: Hydrogenation cluster_2 Potential Side Products start 2-Chloromethylpyridine nitrile 2-Pyridylacetonitrile start->nitrile  + NaCN hydrolysis Hydrolysis (Acid or Base) nitrile->hydrolysis acid 2-Pyridylacetic Acid hydrolysis->acid amide 2-Pyridylacetamide (Incomplete Hydrolysis) hydrolysis->amide Stalls hydrogenation Catalytic Hydrogenation (PtO₂, H₂, AcOH) acid->hydrogenation product This compound hydrogenation->product piperidine Piperidine (Hydrogenolysis) hydrogenation->piperidine Cleavage

Caption: Overall synthetic workflow and points of side product formation.

Key Reaction Pathways: Desired Product vs. Side Reaction

G reactant 2-Pyridylacetic Acid path1_reagents + H₂ (High Pressure) + PtO₂ Catalyst + Acetic Acid reactant->path1_reagents Desired Pathway path2_reagents + H₂ (Harsh Conditions) + Catalyst (e.g., Pd/C) + High Temp. reactant->path2_reagents Side Reaction Pathway path1_product This compound (Desired Product) path1_reagents->path1_product path2_product Piperidine + C₂H₂O₂ fragments (Hydrogenolysis Side Product) path2_reagents->path2_product

Caption: Competing reaction pathways during catalytic hydrogenation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts and conditions for the hydrogenation step?

A1: The choice of catalyst is critical for both efficiency and minimizing side reactions. A comparison of common catalysts is provided below.

CatalystTypical ConditionsAdvantagesPotential Issues/Side Reactions
PtO₂ (Adams') 50-70 bar H₂, Acetic Acid, RT-50°CHighly effective for pyridine reduction, generally low incidence of hydrogenolysis.[1][2]Requires careful handling (pyrophoric when reduced), higher cost.
Rh/C High pressure H₂, Acetic Acid or AlcoholsVery active for aromatic ring hydrogenation, often provides good yields.Can be sensitive to catalyst poisons, potentially higher cost than Pd/C.
Pd/C High pressure H₂, various solventsWidely available and cost-effective.Higher propensity for causing hydrogenolysis (C-C bond cleavage), especially at elevated temperatures.[2]

For this specific transformation, PtO₂ in glacial acetic acid is often the most reliable choice to ensure complete reduction of the pyridine ring while minimizing the risk of hydrogenolysis.[1]

Q2: How can I effectively monitor the reaction's progress?

A2: Monitoring the disappearance of the starting material is key.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The starting material (2-pyridylacetic acid) is aromatic and will be UV active, while the product (this compound) is not. A simple mobile phase (e.g., Dichloromethane:Methanol 9:1 with a drop of acetic acid) can be used. The disappearance of the UV-active spot corresponding to the starting material indicates the reaction is nearing completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation. You can monitor the disappearance of the mass ion for the starting material (e.g., m/z 138.1 for [M+H]⁺) and the appearance of the product's mass ion (m/z 144.2 for [M+H]⁺).[6] This is also invaluable for detecting and identifying side products like the amide intermediate from hydrolysis.

Q3: What are the best practices for purifying the final product, this compound?

A3: As a zwitterionic amino acid, this compound can be challenging to purify.

  • Crystallization: The most common method. After the reaction, the catalyst is filtered off, and the solvent (acetic acid) is removed under reduced pressure. The resulting crude solid or oil can be dissolved in a minimal amount of hot water or an alcohol/water mixture (e.g., ethanol/water) and allowed to cool slowly to induce crystallization. Adjusting the pH to the isoelectric point (~pH 4-6) can aid precipitation from aqueous solutions.

  • Ion-Exchange Chromatography: For very high purity requirements, especially to remove any residual starting material or ionic impurities, ion-exchange chromatography is the method of choice. The crude product can be passed through a column of a suitable ion-exchange resin to isolate the pure amino acid.

Section 4: Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on laboratory safety standards and specific experimental goals.

Protocol 1: Catalytic Hydrogenation of 2-Pyridylacetic Acid Hydrochloride

This protocol details the reduction of the pyridine ring using Adams' catalyst.

Materials:

  • 2-Pyridylacetic acid hydrochloride

  • Platinum (IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation vessel (Parr-type)

Procedure:

  • Vessel Preparation: To a glass liner of a high-pressure hydrogenation vessel, add 2-pyridylacetic acid hydrochloride (1.0 eq).

  • Catalyst Loading: In a fume hood, carefully add PtO₂ (0.02-0.05 eq by weight) to the liner.

  • Solvent Addition: Add glacial acetic acid to dissolve the starting material (concentration typically 0.1-0.5 M).

  • System Assembly: Securely assemble the hydrogenation vessel according to the manufacturer's instructions.

  • Inert Gas Purge: Purge the vessel 3-5 times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen to 50-70 bar (approx. 725-1015 psi). Begin vigorous stirring. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Remove the solvent (acetic acid) from the filtrate under reduced pressure.

    • Purify the resulting crude this compound by crystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
  • Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., Patel, H., & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). doi: 10.1002/bmc.3790.
  • Eureka | Patsnap. (n.d.). Preparation method of gabapentin intermediate.
  • Google Patents. (n.d.). Preparation method of gabapentin intermediate.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Google Patents. (n.d.). Process For Synthesis Of Gabapentin.
  • PubChem. (n.d.). Process For Synthesis Of Gabapentin - Patent US-2008103334-A1.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Extension of the Hammick reaction to 2-pyridylacetic acid.
  • ResearchGate. (n.d.). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

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Technical Support Center: Optimizing the Synthesis of 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-piperidylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. Our goal is to provide actionable, field-proven insights to help you improve your reaction yields, minimize impurities, and streamline your workflow.

The primary and most effective route to this compound is through the catalytic hydrogenation of 2-pyridylacetic acid. This process, while straightforward in principle, involves a delicate balance of catalyst selection, reaction conditions, and work-up procedures to achieve high yields and purity. This guide addresses specific issues you may encounter in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the catalytic hydrogenation of 2-pyridylacetic acid or its hydrochloride salt. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a heterogeneous metal catalyst.[1] This approach is favored because it is an atom-economical process that typically results in a clean conversion with a manageable work-up.[2]

Q2: Why is the hydrogenation of the pyridine ring challenging, and what is the most critical factor to control?

A2: The hydrogenation of pyridine rings is inherently challenging due to the catalyst-poisoning effect of the nitrogen atom's lone pair of electrons.[3] Both the starting material (pyridine) and the product (piperidine) are basic and can strongly adsorb onto the surface of the metal catalyst, blocking active sites and inhibiting the reaction.[3] The most critical factor to manage this is to perform the reaction under acidic conditions. By using an acidic solvent like glacial acetic acid or by starting with 2-pyridylacetic acid hydrochloride, the nitrogen atom is protonated. This protonation prevents the lone pair from deactivating the catalyst, allowing the hydrogenation to proceed smoothly.[3][4]

Q3: Which catalysts are most effective for this transformation?

A3: Several catalysts are effective, with the choice often depending on the desired balance between reactivity, selectivity, and cost.

  • Platinum (IV) oxide (PtO₂, Adams' catalyst): This is a highly effective and commonly used catalyst for pyridine hydrogenation, especially in an acidic solvent like glacial acetic acid.[4][5] It often requires moderate to high hydrogen pressures.

  • Rhodium-on-carbon (Rh/C): Rhodium catalysts are known for their high activity and, crucially, for being more resistant to catalyst poisoning and less likely to promote over-reduction (hydrogenolysis) compared to other metals.[1]

  • Raney Nickel (Ra-Ni): While cost-effective, Raney Nickel typically requires more vigorous conditions (higher temperatures and pressures) and can sometimes lead to side reactions.[1][6]

Q4: How can I effectively monitor the progress of the hydrogenation reaction?

A4: There are two primary methods for monitoring the reaction:

  • Hydrogen Uptake: In a properly sealed pressure reactor, the reaction's progress can be tracked by observing the decrease in hydrogen pressure from a connected gauge. The reaction is complete when the pressure stabilizes, indicating that H₂ is no longer being consumed.

  • Chromatographic Analysis (TLC/LC-MS): Periodically and safely taking small aliquots from the reaction mixture for analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method. This allows you to directly observe the disappearance of the 2-pyridylacetic acid starting material and the appearance of the this compound product.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: The reaction is stalled. There is low or no conversion of 2-pyridylacetic acid.

This is the most common issue, typically stemming from catalyst inactivation or suboptimal reaction conditions.

Q: My hydrogen pressure is not dropping, and TLC analysis shows only starting material. What's wrong?

A: This points to an inactive catalytic system. Let's diagnose the potential causes.

  • Cause A: Catalyst Poisoning.

    • Why it happens: The nitrogen lone pair in 2-pyridylacetic acid is binding to the catalyst surface and deactivating it.[3] This is especially problematic in neutral or basic media. Impurities in the starting material, particularly those containing sulfur, can also act as potent catalyst poisons.[2]

    • Solution:

      • Acidify the Medium: The most reliable solution is to use glacial acetic acid as the solvent or to ensure your starting material is the hydrochloride salt.[4][5] The acidic environment protonates the nitrogen, preventing it from poisoning the catalyst.

      • Verify Starting Material Purity: Ensure your 2-pyridylacetic acid is free from potential poisons. If necessary, purify it by recrystallization before the reaction.

      • Choose a Robust Catalyst: Consider using a rhodium-based catalyst (e.g., 5% Rh/C), which is generally more resistant to nitrogen poisoning than palladium or platinum catalysts.[1]

  • Cause B: Insufficient Hydrogen Pressure or Poor Mass Transfer.

    • Why it happens: The reduction of an aromatic ring is thermodynamically demanding. Insufficient hydrogen pressure may not provide the necessary driving force for the reaction. Furthermore, if the mixture is not agitated effectively, the dissolved hydrogen concentration at the catalyst surface will be too low (poor gas-liquid mass transfer).[1]

    • Solution:

      • Increase Hydrogen Pressure: Most literature procedures recommend pressures between 50 to 70 bar (approx. 725 to 1015 psi).[5] Ensure your equipment is rated for the pressure you intend to use.

      • Ensure Vigorous Stirring: Use a high-speed mechanical stirrer or a highly efficient magnetic stir bar to create a vortex that pulls hydrogen gas from the headspace into the liquid phase, maximizing contact with the catalyst.

  • Cause C: Inactive Catalyst Batch.

    • Why it happens: Heterogeneous catalysts can lose activity over time due to oxidation or improper storage. Palladium and platinum catalysts, in particular, can be pyrophoric when dry and are often handled as pastes or under inert gas.

    • Solution:

      • Use a Fresh Batch: If you suspect the catalyst is old, use a new, unopened container.

      • Handle Properly: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) before being introduced to the reaction solvent to prevent premature oxidation.

Problem 2: The reaction works, but the yield is low due to significant byproduct formation.

Yield loss is often due to side reactions that compete with the desired hydrogenation.

Q: I've achieved full conversion of my starting material, but my isolated yield of this compound is poor. What side reactions are occurring?

A: The two most likely side reactions are over-reduction (hydrogenolysis) and decarboxylation.

  • Cause A: Over-reduction (Hydrogenolysis).

    • Why it happens: After the pyridine ring is reduced to piperidine, the C-N bonds within the ring can be further cleaved by hydrogenolysis under harsh conditions (high temperature or with highly active catalysts like Raney Nickel). This opens the ring and produces linear amine byproducts, which are difficult to separate and represent a loss of yield.[1]

    • Solution:

      • Use Milder Conditions: Lower the reaction temperature. Hydrogenations of pyridines are often successful at moderate temperatures (e.g., 40–80 °C).[7]

      • Choose a More Selective Catalyst: Rhodium-on-carbon (Rh/C) is often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[1]

  • Cause B: Decarboxylation.

    • Why it happens: 2-pyridylacetic acids are known to be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[8] While the resulting 2-methylpiperidine might be observed, this pathway directly reduces the yield of the desired acid product.

    • Solution:

      • Maintain Moderate Temperatures: Avoid excessive heat. If the reaction is sluggish, it is generally better to increase hydrogen pressure or catalyst loading rather than temperature.

      • Avoid Strong Bases: While this reaction is typically run in acid, it's important to note that decarboxylation can also be promoted by strong bases in other contexts.

Problem 3: I'm having difficulty isolating a pure product after the reaction.

Effective purification is key to achieving a high-quality final product.

Q: The reaction is complete, but the work-up is messy. How can I improve my product isolation and purity?

A: Post-reaction work-up challenges usually involve removing the catalyst and separating the product from the solvent and any residual starting material.

  • Cause A: Catalyst Fines Contaminating the Product.

    • Why it happens: Heterogeneous catalysts like PtO₂ or Rh/C are fine powders that can be difficult to remove completely by simple filtration.

    • Solution:

      • Filter Through Celite: After the reaction, filter the entire mixture through a pad of Celite® or another filter aid. This will trap the fine catalyst particles and provide a clear filtrate. Always conduct this filtration in a well-ventilated fume hood, as the catalyst can be pyrophoric.

  • Cause B: Product is Difficult to Extract or Crystallize.

    • Why it happens: this compound, being an amino acid, can be highly soluble in the reaction medium (like acetic acid) and also in water used during work-up, making extraction and crystallization challenging.[9]

    • Solution:

      • Solvent Removal: After filtering off the catalyst, remove the solvent (e.g., acetic acid) under reduced pressure.

      • pH Adjustment for Precipitation: The product is amphoteric. Dissolve the crude residue in a minimal amount of water and carefully adjust the pH. The product will have a point of minimum solubility (the isoelectric point) where it is most likely to precipitate or crystallize.

      • Crystallization from a Solvent/Anti-Solvent System: After concentrating the reaction mixture, attempt crystallization by adding an "anti-solvent" in which the product is insoluble (e.g., diethyl ether or hexane) to a solution of the product in a solvent in which it is soluble (e.g., ethanol).[9]

Recommended Protocol and Data

The following protocol is a robust starting point for the synthesis, based on common literature procedures.[4][5]

Experimental Protocol: Catalytic Hydrogenation of 2-Pyridylacetic Acid
  • Reactor Setup: To a high-pressure reactor vessel, add 2-pyridylacetic acid hydrochloride (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (N₂ or Ar), add Platinum (IV) oxide (PtO₂, 1-5 mol%) and glacial acetic acid as the solvent.

  • Sealing and Purging: Seal the reactor. Purge the system 3-5 times with low-pressure hydrogen gas to remove all air.

  • Pressurization: Pressurize the reactor to 50-70 bar with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 40-60 °C.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of acetic acid.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary: Reaction Condition Comparison
CatalystSolventTemperature (°C)Pressure (bar)Typical YieldReference
PtO₂ Glacial Acetic Acid25 - 6050 - 70Good to Excellent[4][5]
Rh/C Water / Acetic Acid40 - 80~5Good[1][7]
Raney Ni Ethanol150 - 200>100Moderate to Good[6]
Pd/C Acidic Media>80HighVariable, risk of poisoning[6][7]

Visualized Workflows

General Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep Dissolve 2-Pyridylacetic Acid HCl in Glacial Acetic Acid setup Add PtO2 Catalyst to Reactor prep->setup purge Seal & Purge with H2 setup->purge react Pressurize (50-70 bar H2) Heat (40-60°C) & Stir purge->react filter Cool, Vent & Filter through Celite react->filter Reaction Complete concentrate Concentrate Filtrate (Remove Acetic Acid) filter->concentrate crystallize Recrystallize from Ethanol/Ether concentrate->crystallize dry Isolate & Dry Product crystallize->dry

Caption: High-level workflow for this compound synthesis.

Troubleshooting Decision Tree: Low Conversion

G start Low or No Conversion q1 Is the reaction medium acidic (e.g., Acetic Acid)? start->q1 sol1 ACTION: Use Glacial Acetic Acid as solvent or start with the HCl salt. q1->sol1 No q2 Is H2 pressure sufficient (>50 bar) & stirring vigorous? q1->q2 Yes sol1->q1 sol2 ACTION: Increase H2 pressure. Improve agitation. q2->sol2 No q3 Is the catalyst fresh and handled properly? q2->q3 Yes sol2->q2 sol3 ACTION: Use a new batch of catalyst. Handle under inert gas. q3->sol3 No ok Proceed with reaction q3->ok Yes sol3->q3

Caption: Decision tree for diagnosing low reaction conversion.

References

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
  • Sciencemadness.org. (2008). Preparation of piperidine from pyridine?. Sciencemadness.org. [Link]
  • Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH SAMARIUM DIIODIDE. HETEROCYCLES, 36(10), 2383.
  • Google Patents. (n.d.). CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
  • Google Patents. (n.d.). 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.
  • Freifelder, M. (1961). Notes. Journal of Organic Chemistry.
  • Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • ResearchGate. (n.d.). Condition optimization and explanation.
  • Dyson, P., & Hammick, D. L. (1966). Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic.
  • Donohoe, T. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry, 87(21), 14758-14768. [Link]
  • ResearchGate. (2025). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • National Center for Biotechnology Information. (n.d.). 2-Pyridineacetic acid. PubChem. [Link]
  • Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). HMDB. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions of enediolate of phenylacetic acid with aziridines.
  • PubMed. (2022). Improvement of multicatalytic properties of nitrilase from Paraburkholderia graminis for efficient biosynthesis of 2-chloronicotinic acid. PubMed. [Link]
  • Cole, E. B., et al. (2017). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. Catalysis Science & Technology, 7(1), 93-99.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.

Sources

Technical Support Center: N-Protection Strategies for 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-protection of 2-piperidylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, necessitates a robust and well-considered protection strategy to prevent undesirable side reactions, such as self-polymerization, and to ensure chemoselectivity in subsequent transformations.

This document provides in-depth, field-proven insights into selecting, implementing, and troubleshooting common N-protection strategies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: Choosing Your Protection Strategy - FAQs

This section addresses high-level questions to guide your initial selection of a protecting group. The choice is critical and depends entirely on the stability requirements of your overall synthetic route.

Q1: Which N-protecting group—Boc, Cbz, or Fmoc—is the best for my synthesis?

There is no single "best" group; the optimal choice is dictated by the reaction conditions your molecule will need to endure in subsequent steps.

  • Boc (tert-Butyloxycarbonyl): This is often the default choice for general synthesis due to its ease of installation and high stability under basic and nucleophilic conditions. However, it is cleaved by strong acids (e.g., TFA, HCl), making it unsuitable if your downstream chemistry involves acidic steps.[1][2]

  • Cbz (Carbobenzyloxy): The Cbz group is highly robust and stable to both acidic and basic conditions.[3][4] Its primary removal method is catalytic hydrogenolysis (H₂/Pd-C), which is exceptionally mild and clean.[1] This makes it an excellent choice for syntheses involving acid- or base-sensitive functional groups.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is specifically designed to be labile to basic conditions, typically using piperidine in DMF.[5][6] It is extremely stable to acid.[7] Its use is predominant in solid-phase peptide synthesis (SPPS) where orthogonality with acid-labile side-chain protecting groups is essential.[6]

Q2: What is an "orthogonal" protection strategy, and why is it important?

An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[8][9] For example, you could have an N-Fmoc protected this compound and an alcohol protected as a tert-butyl (tBu) ether. The Fmoc group can be removed with a base (piperidine) without affecting the tBu ether, and the tBu ether can be removed with an acid (TFA) without affecting a Cbz group.[10][11] This allows for selective deprotection and modification of specific functional groups in a complex molecule, which is fundamental to modern multistep synthesis.[10][12]

Q3: My downstream reaction is highly sensitive to acid. Which protecting group should I use?

You should choose either Cbz or Fmoc . The Cbz group is removed by catalytic hydrogenolysis, and the Fmoc group is removed by mild base (piperidine).[3][5] Both deprotection methods avoid the strong acidic conditions (like TFA or HCl) required to cleave a Boc group.[13]

Q4: I need to perform a catalytic hydrogenation (e.g., to reduce a nitro group or a double bond). Which protecting group should I AVOID?

You must AVOID the Cbz group. The standard conditions for catalytic hydrogenation (H₂, Pd/C) are the same conditions used to deprotect a Cbz-protected amine.[1][14] The protecting group would be unintentionally cleaved during your reaction. In this scenario, Boc or Fmoc would be suitable choices as they are stable to hydrogenolysis conditions.[7][15]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during protection and deprotection reactions.

Boc Protection & Deprotection

Q: My N-Boc protection reaction with Boc-anhydride (Boc₂O) is sluggish or incomplete.

  • Probable Cause 1: Insufficient Basicity. The secondary amine of the piperidine ring is a relatively weak nucleophile. The reaction requires a base to facilitate the nucleophilic attack on the Boc₂O and to neutralize the resulting acidic byproduct.

  • Solution:

    • Check Your Base: Ensure you are using at least one equivalent of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For zwitterionic starting material (the protonated amine and carboxylate), two or more equivalents of base may be necessary.

    • Solvent Choice: While dichloromethane (DCM) or tetrahydrofuran (THF) are common, using a solvent system that can fully dissolve the this compound, such as a mixture of water/methanol/triethylamine, can significantly improve reaction rates.[16]

    • Increase Temperature: Gently warming the reaction to 40-55 °C can often drive it to completion.[16]

Q: I'm seeing significant t-butylation of my product or other sensitive groups during Boc deprotection with TFA. How can I prevent this?

  • Probable Cause: Reactive Tert-Butyl Cation. The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl carbocation (t-Bu⁺).[17] This electrophile can then alkylate any available nucleophiles in your molecule (a side reaction known as t-butylation), leading to undesired byproducts.

  • Solution: Use a Scavenger. Add a scavenger to the deprotection cocktail to trap the t-Bu⁺ cation.[17]

    • Triisopropylsilane (TIS): Typically used at 2.5–5% (v/v). It is highly effective at reducing the carbocation.

    • Thioanisole or Water: Can also be used as effective scavengers. A common deprotection cocktail is TFA/TIS/H₂O (95:2.5:2.5).

Q: My yield is low after Boc deprotection, even after adding scavengers.

  • Probable Cause 1: Incomplete Reaction. The deprotection may not have gone to completion.

    • Solution: Increase the reaction time or the concentration of the acid. A 25-50% solution of TFA in DCM is a common starting point.[17] Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Probable Cause 2: Product Loss During Workup. The deprotected amine is now a salt (e.g., a TFA or HCl salt) and is often highly polar and water-soluble.

    • Solution: Avoid aqueous workups if possible. Typically, the acid and solvent are removed under reduced pressure. If an aqueous workup is necessary to remove scavengers, ensure you extract the aqueous layer multiple times with an appropriate organic solvent after basifying to the free amine. Be cautious, as the free amine may still have significant water solubility.

Cbz Protection & Deprotection

Q: My Cbz-protection reaction using benzyl chloroformate (Cbz-Cl) is giving low yields and multiple spots on TLC.

  • Probable Cause: pH Control. The Schotten-Baumann conditions used for Cbz protection require careful pH control, typically between 8 and 10.[14] If the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high, the Cbz-Cl reagent can be hydrolyzed, and the amino acid may be susceptible to racemization.[14]

  • Solution:

    • Use a Biphasic System: A common method is to dissolve the amino acid in an aqueous solution of a base like Na₂CO₃ or NaHCO₃ and add the Cbz-Cl dissolved in an organic solvent like dioxane or THF.

    • Monitor pH: Use a pH meter or pH paper to actively monitor and maintain the pH in the 8-10 range by adding base as needed throughout the reaction.

    • Consider an Alternative Reagent: Reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) are less sensitive to hydrolysis and can provide cleaner reactions, though they are more expensive.[3]

Q: The hydrogenolysis (deprotection) of my N-Cbz group is stalled or incomplete.

  • Probable Cause: Catalyst Poisoning or Inactivation. Palladium catalysts are sensitive to poisoning by various functional groups or impurities, especially sulfur compounds, and sometimes by coordinating species like unprotected amines.

  • Solution:

    • Use a Fresh Catalyst: Ensure your Pd/C catalyst is not old or expired.

    • Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol%).

    • Check for Poisons: Ensure your starting material and solvents are free from sulfur-containing impurities.

    • Use a Hydrogen Source Alternative: If direct hydrogenation with H₂ gas is problematic, consider transfer hydrogenation using a source like ammonium formate or cyclohexadiene with Pd/C. This can sometimes be more effective.

Fmoc Protection & Deprotection

Q: I'm observing premature deprotection of my N-Fmoc group, either during workup or storage.

  • Probable Cause: Residual Base. The Fmoc group is labile to amines. Any residual amine base from the protection step (e.g., pyridine) or the presence of the unreacted this compound starting material can slowly cleave the Fmoc group over time.[7]

  • Solution:

    • Prompt and Thorough Workup: After the protection reaction is complete, perform an acidic aqueous wash (e.g., with dilute HCl or KHSO₄) to protonate and remove any residual amines, including unreacted starting material.[7]

    • Avoid Amine Bases for Purification: Do not use amine-containing solvent systems (e.g., TEA in ethyl acetate/hexanes) during column chromatography.

    • Proper Storage: Store the purified N-Fmoc-2-piperidylacetic acid in a cool, dry place, away from any potential sources of ammonia or amine vapors.

Section 3: Data & Protocols
Table 1: Comparison of Common N-Protecting Groups for this compound
Protecting GroupProtection ConditionsDeprotection ConditionsKey AdvantagesPotential Issues & Incompatibilities
Boc Boc₂O, Base (e.g., NaHCO₃, TEA), aq. Dioxane or DCMStrong Acid (TFA in DCM; HCl in Dioxane)[13]Stable to base, hydrogenolysis, and most nucleophiles.[18]Cleaved by acid. Deprotection can cause t-butylation side reactions.[17]
Cbz Cbz-Cl, Base (e.g., Na₂CO₃), aq. Dioxane, pH 8-10[14]Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)Stable to acid and base. Deprotection is very mild and clean.Incompatible with catalytic hydrogenation.[14]
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), aq. Dioxane[15]Base (20% Piperidine in DMF)[5]Stable to acid and hydrogenolysis. Orthogonal to Boc and many acid-labile groups.[15]Labile to primary and secondary amines. Can be prematurely cleaved.[7]
Experimental Protocols

Protocol 1: Step-by-Step N-Boc Protection of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved. The solution should be basic.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of 1,4-dioxane.

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup (Acidification): Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with a cold 1M KHSO₄ solution.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Step-by-Step N-Cbz Protection of this compound

  • Dissolution: In a flask, dissolve this compound (1.0 eq) in a 1M solution of sodium hydroxide (NaOH, 2.0 eq) in water. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • pH Control: Simultaneously, add 1M NaOH solution dropwise as needed to maintain the reaction pH between 9 and 10.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Workup (Wash): Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A white precipitate of the product should form.

  • Extraction: Extract the acidified mixture three times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Section 4: Visualizing the Chemistry
Diagram 1: Decision Tree for Protecting Group Selection

This diagram provides a logical workflow for choosing the most appropriate N-protecting group based on your planned synthetic route.

G start Start: Need to Protect This compound-N q1 Will the synthesis involve catalytic hydrogenation? start->q1 q2 Are strong acidic conditions (e.g., TFA, HCl) required? q1->q2 No avoid_cbz Avoid Cbz Group q1->avoid_cbz Yes q3 Are strong basic conditions (e.g., piperidine) required? q2->q3 No avoid_boc Avoid Boc Group q2->avoid_boc Yes cbz Use Cbz Group q3->cbz No avoid_fmoc Avoid Fmoc Group q3->avoid_fmoc Yes boc Use Boc Group fmoc Use Fmoc Group avoid_cbz->q2 avoid_boc->q3 avoid_fmoc->cbz

Caption: Decision tree for selecting an N-protecting group.

Diagram 2: Troubleshooting Workflow for Failed Boc Deprotection

This workflow guides you through diagnosing and solving common issues encountered during the acidic cleavage of an N-Boc group.

G start Problem: Low Yield after Boc Deprotection check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc path1 Is starting material (SM) present? check_tlc->path1 path2 Are there major side products (SP)? check_tlc->path2 path1->path2 No incomplete Diagnosis: Incomplete Reaction path1->incomplete Yes side_reaction Diagnosis: Side Reaction (t-Butylation) path2->side_reaction Yes workup_loss Diagnosis: Product Loss During Workup path2->workup_loss No sol1 Solution: - Increase reaction time - Increase acid concentration - Gently warm reaction incomplete->sol1 sol2 Solution: - Add scavenger (e.g., 5% TIS) - Run reaction at 0°C side_reaction->sol2 sol3 Solution: - Avoid aqueous workup - Evaporate acid/solvent directly - If extraction is needed,  saturate aqueous layer with NaCl workup_loss->sol3

Caption: Troubleshooting workflow for Boc deprotection.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Lokey Lab Protocols. (2017, March 16). Fmoc.
  • University of Rochester. (n.d.). Protecting Groups.
  • Vasella, A., & Witzig, C. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 17(15), 3798-3801. [Link]
  • Sciencemadness Discussion Board. (2017, November 13). Protecting weak secondary amines - driving me crazy!
  • Sobják, M., et al. (1993). Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media. International Journal of Peptide and Protein Research, 42(5), 401-408. [Link]
  • Sciencemadness.org. (2017, November 13). Protecting weak secondary amines - driving me crazy!
  • Gkokas, S., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]
  • Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14386-14396. [Link]
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • G-Force, P. N. A. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 20(3), 4758-4766. [Link]
  • Wikipedia. (n.d.). Protecting group.
  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection.
  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9834-9917. [Link]
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
  • Banfi, L., et al. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 79(11), 4986-4997. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Bowers Lab. (n.d.). Piperazic Acid Synthesis.

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Technical Support Center: Optimization of 2-Piperidylacetic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-piperidylacetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the specific challenges associated with this reaction. The inherent bifunctional nature of this compound, containing both a nucleophilic secondary amine and a carboxylic acid, presents unique hurdles not encountered with simple aliphatic acids. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What makes the esterification of this compound challenging compared to a simple carboxylic acid like acetic acid?

The primary challenge stems from the molecule's structure as an amino acid derivative. At neutral pH, this compound exists as a zwitterion, with a protonated piperidinium cation and a carboxylate anion. This zwitterionic form has low solubility in common organic solvents and the carboxylate is unreactive towards nucleophilic attack by an alcohol.[1][2] Standard acid-catalyzed esterification (Fischer esterification) is required, but the acid catalyst will also protonate the basic piperidine nitrogen, influencing the overall reactivity and requiring careful consideration of workup conditions.

Q2: What is the most common and cost-effective method for preparing simple alkyl esters of this compound?

The Fischer-Speier esterification is the most widely used method due to its simplicity and low cost.[3][4] This reaction involves heating the amino acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The reaction is an equilibrium, and to achieve high yields, the water produced as a byproduct must be removed.[5][6]

Q3: Why is removing water so critical, and what is the best way to do it?

Fischer esterification is a reversible reaction.[7][8] The presence of water, a product of the reaction, can hydrolyze the newly formed ester back to the starting carboxylic acid and alcohol, lowering the potential yield. According to Le Chatelier's principle, removing a product will shift the equilibrium toward the formation of more products. The most effective method for removing water is azeotropic distillation using a Dean-Stark apparatus, typically with a co-solvent like toluene or hexane.[4][9][10] This setup allows for the continuous removal of the water-toluene azeotrope, driving the reaction to completion.[7]

Q4: Sulfuric acid (H₂SO₄) vs. hydrochloric acid (HCl) – which catalyst is better?

While both are strong acids, sulfuric acid is often preferred for several reasons. It is a less potent nucleophile than the chloride ion, reducing the risk of unwanted side reactions. More importantly, H₂SO₄ is an excellent dehydrating agent, which helps to sequester the water formed during the reaction and further drive the equilibrium towards the ester product.[11] Recent studies have also shown sulfuric acid to be particularly effective for amino acid esterification where other mineral acids fail.[1][2]

Q5: When should I consider using an N-protecting group strategy?

An N-protecting group strategy is advisable under specific circumstances:

  • When using sensitive or expensive alcohols: If the alcohol is prone to degradation under strong acidic conditions or is too valuable to be used in large excess.

  • To prevent side reactions: If N-alkylation by the alcohol or other side reactions involving the piperidine nitrogen are a concern, especially under harsh conditions.

  • When using coupling agents: For milder, non-equilibrium based methods like Steglich esterification (using DCC/DMAP), the amine must be protected (e.g., with Boc or Cbz groups) to prevent it from reacting with the activated carboxylic acid to form amides.[11][12][13]

Troubleshooting Guide

Issue 1: My reaction has stalled, and I have a low yield of the desired ester.
  • Question: I've been refluxing my this compound with ethanol and sulfuric acid for hours, but TLC/LC-MS analysis shows mostly starting material. What's going wrong?

  • Answer & Corrective Actions: This is a classic equilibrium problem.

    • Inefficient Water Removal: The most likely culprit is the accumulation of water. If you are not using a Dean-Stark apparatus, the reaction will only proceed to its equilibrium point, which may correspond to a low yield.[5]

      • Solution: Set up the reaction with a Dean-Stark trap and a suitable azeotropic solvent (e.g., toluene). Ensure a steady reflux rate to facilitate continuous water removal. You will be able to see the water collecting in the graduated arm of the trap.[10]

    • Insufficient Alcohol: While the alcohol is a reactant, using it as the solvent ensures it is in large excess, which helps push the equilibrium forward. A 10-fold excess can significantly increase yield.[5]

      • Solution: Ensure the alcohol is used as the reaction solvent or is present in at least a 10-20 fold molar excess relative to the this compound.

    • Inadequate Catalyst Loading: The acid catalyst is essential to protonate the carbonyl oxygen, making it more electrophilic for attack by the alcohol.[14]

      • Solution: Ensure you are using a catalytic amount of strong acid. Typical loadings range from 5 mol% to stoichiometric amounts depending on the specific substrate and conditions. See the table below for starting points.

Issue 2: The reaction mixture turned dark brown/black upon heating.
  • Question: My reaction started as a clear solution but turned into a dark, tarry mess after prolonged heating. What causes this decomposition?

  • Answer & Corrective Actions: Dark coloration and tar formation are indicative of decomposition, likely due to excessive heat.

    • Temperature Too High: While heat is required to drive the reaction, temperatures that are too high can cause degradation of the amino acid or the resulting ester.

      • Solution: Reduce the reaction temperature. The ideal temperature is the reflux temperature of the alcohol/toluene mixture. For a methanol/toluene system, this is significantly lower than for a butanol/toluene system. Monitor the reaction progress at a lower temperature over a longer period.

    • Concentrated Acid Side Reactions: High concentrations of strong acid at elevated temperatures can promote side reactions like dehydration or polymerization.

      • Solution: Use the minimum effective amount of catalyst. It is easier to control the reaction and prevent charring with lower catalyst loading.

Issue 3: I can't isolate my product during the aqueous workup.
  • Question: After the reaction, I neutralized the mixture with sodium bicarbonate, but my product won't extract into ethyl acetate. I'm getting a nasty emulsion or it seems to be staying in the aqueous layer.

  • Answer & Corrective Actions: This is a common issue related to the basicity of the piperidine nitrogen.

    • Incomplete Neutralization: The product, an amino ester, will exist as a protonated ammonium salt in acidic solution. This salt is water-soluble and will not extract into common organic solvents. You must add a base to deprotonate the piperidinium ion to form the free base, which is soluble in organic solvents.

      • Solution: Carefully add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (test with pH paper, pH > 8). Be cautious as CO₂ evolution can cause frothing.

    • Emulsion Formation: The product itself can act as a surfactant, leading to stable emulsions during extraction.

      • Solution: After basification, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.

Experimental Protocols & Data

Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Trap
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add this compound (1.0 eq), the desired alcohol (e.g., n-butanol, 10 eq), and an azeotroping solvent (e.g., toluene, approx. 2-3 times the volume of the alcohol).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 - 0.2 eq).

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and analysis (TLC, LC-MS) shows consumption of the starting material.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Carefully neutralize by adding saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product via column chromatography or distillation as needed.

Table 1: Typical Starting Conditions for Optimization
ParameterRecommended RangeRationale & Key Considerations
Substrate:Alcohol Ratio 1:10 to 1:20 (molar)A large excess of alcohol drives the equilibrium towards the product.[5]
Catalyst (H₂SO₄) 0.1 - 1.0 eqHigher loading increases rate but may promote side reactions. Start low.
Temperature RefluxDetermined by the boiling point of the alcohol/azeotrope mixture.
Solvent Toluene or HexaneForms a low-boiling azeotrope with water for efficient removal.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS until starting material is consumed.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the logical flow from reaction setup to final product purification.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase Setup 1. Assemble Flask, Dean-Stark, Condenser Charge 2. Add Reactants (Acid, Alcohol, Toluene) Setup->Charge Catalyze 3. Add H₂SO₄ Catalyst Charge->Catalyze Reflux 4. Heat to Reflux (Remove H₂O) Catalyze->Reflux Monitor 5. Monitor Progress (TLC / LC-MS) Reflux->Monitor Cool 6. Cool to RT Monitor->Cool Reaction Complete Neutralize 7. Neutralize with NaHCO₃ (aq) to pH > 8 Cool->Neutralize Extract 8. Extract with Organic Solvent Neutralize->Extract Dry 9. Dry, Filter, Concentrate Extract->Dry Purify 10. Purify (Chromatography/Distillation) Dry->Purify Product Pure Ester Purify->Product

Caption: Workflow for this compound esterification.

Fischer Esterification Mechanism

This diagram illustrates the key steps in the acid-catalyzed reaction mechanism, highlighting the role of the catalyst.

G cluster_0 1. Carbonyl Activation cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Elimination cluster_4 5. Deprotonation A Carboxylic Acid + H⁺ B Protonated Carbonyl (Electrophilic) A->B Protonation D Tetrahedral Intermediate B->D Attack C Alcohol (R'-OH) C->D E Protonated Intermediate D->E Intramolecular H⁺ Transfer F Protonated Ester + H₂O E->F Loss of H₂O G Final Ester + H⁺ F->G Deprotonation (Catalyst Regenerated)

Caption: The PADPED mechanism of Fischer esterification.

References

  • Orick Médico Sarl. Dean-Stark Apparatus.
  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. 2024.
  • Wikipedia. Dean–Stark apparatus.
  • Scoilnet. Dean Stark Apparatus.
  • University of Minnesota. Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
  • Reddit. Why is Fisher method preferred for the esterification of amino acids?. 2014.
  • AK Lectures. Acylation and Esterification of Amino Acids.
  • Wikipedia. Protecting group.
  • University of Calgary. Reactions of α-Amino Acids : Carboxylic Acid Esterification.
  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. 2023.
  • ACS Publications. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap.
  • American Chemical Society. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. 2023.
  • Wikipedia. Fischer–Speier esterification.
  • GCW Gandhi Nagar Jammu. 2. Carboxyl protecting groups.
  • ResearchGate. Amino Acid-Protecting Groups.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews. 2009.
  • Google Patents. Esterification of pyridine carboxylic acids. 1956.
  • Royal Society of Chemistry. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. 2024.
  • Google Patents. 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Scientific Research Publishing. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. 2017.
  • Google Patents. Process for the purification of esters. 1985.
  • National Institutes of Health. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. 2022.
  • ResearchGate. Optimum reaction conditions: (A) Optimization plot. (B) Production of...
  • Academax. Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids.
  • ResearchGate. Optimization of the reaction conditions a | Download Table.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022.
  • ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Chemistry LibreTexts. Fischer Esterification. 2023.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. 2017.
  • ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. 2021.
  • Chemguide. mechanism for the esterification reaction.
  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • ResearchGate. How to purify esterefication product?. 2016.
  • National Institutes of Health. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ResearchGate. Side reactions during esterification | Download Scientific Diagram.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

Technical Support Center: Preventing Racemization During Derivatization of Chiral 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with chiral 2-piperidylacetic acid and its derivatives. Maintaining the stereochemical integrity of this valuable building block is paramount for therapeutic efficacy and safety. This resource provides in-depth answers to common questions and troubleshooting strategies to help you prevent racemization during critical derivatization steps.

Section 1: Understanding the Root Cause: The Mechanism of Racemization

This section addresses the fundamental chemical principles that make chiral α-substituted acetic acids, like this compound, susceptible to losing their stereochemical purity.

Q1: Why is chiral this compound prone to racemization during derivatization?

A1: The susceptibility to racemization stems from the acidity of the proton on the chiral α-carbon (the carbon atom to which both the piperidine ring and the carboxyl group are attached). The process is most likely to occur when the carboxyl group is "activated" for a coupling reaction (e.g., to form an amide or ester).

There are two primary mechanisms for this loss of stereochemistry[1][2]:

  • Direct Enolization: In the presence of a base, the α-proton can be directly abstracted. This converts the chiral, sp3-hybridized α-carbon into a planar, sp2-hybridized enolate intermediate. This planar structure has no chiral information. Subsequent, non-stereospecific reprotonation of this intermediate can occur from either face, resulting in a 1:1 mixture of the original enantiomer and its mirror image—a racemic mixture.[2][3][4]

  • Oxazolone (Azlactone) Formation: This is a particularly potent pathway for N-acylated amino acids.[2] When the carboxyl group of an N-protected this compound is activated (e.g., with a carbodiimide), it can cyclize to form an oxazolone intermediate. The α-proton on this oxazolone ring is highly acidic and is very easily removed by even weak bases. The resulting achiral intermediate rapidly leads to racemization upon ring-opening.[5][6]

RacemizationMechanisms Start Chiral (S)-2-Piperidylacetic Acid (N-Protected) Activated Activated Carboxyl (e.g., O-Acylisourea, Active Ester) Start->Activated Coupling Reagent (e.g., EDC, HATU) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Direct α-proton abstraction Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular cyclization Base Base (e.g., DIPEA) Base->Enolate Racemic Racemic Product (50:50 Mixture of S and R) Enolate->Racemic Non-specific reprotonation Oxazolone->Racemic Facile racemization & subsequent reaction

Caption: Key racemization pathways for this compound.

Section 2: Proactive Prevention Strategies: A Guide to Experimental Design

Preventing racemization is far more effective than trying to resolve a racemic mixture later. Your choice of reagents and reaction conditions is the most critical factor.

Q2: How do I choose the right coupling reagent and additives to minimize racemization?

A2: The choice of coupling system is arguably the most important decision you will make.

  • Carbodiimides (EDC, DCC, DIC): These are common but carry a high risk of racemization when used alone.[1] They form a highly reactive O-acylisourea intermediate which is very prone to rearranging into an N-acylurea byproduct or forming an oxazolone. To mitigate this, they must be used with an additive.

  • Additives (HOBt, HOAt, OxymaPure): These additives react with the O-acylisourea intermediate to form a more stable, less reactive active ester. This intermediate is less prone to racemization.[1] HOAt and OxymaPure are generally more effective at suppressing racemization than the classic HOBt.[1][7]

  • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents (e.g., HATU) are pre-activated forms of HOAt and are highly efficient. They generally give high yields with low levels of racemization and are often the preferred choice for sensitive substrates.[1][8]

  • Novel Reagents (Ynamides): Emerging classes of coupling reagents, such as ynamides, have been developed to be "racemization-free".[9][10][11] They operate through a different mechanism, forming a stable α-acyloxyenamide active ester that does not promote proton abstraction from the chiral center.[5][9][10] These are excellent choices for particularly challenging or valuable substrates.

Q3: What is the role of the base in racemization, and which one should I use?

A3: The base is critical because it can directly cause racemization by abstracting the α-proton (see Q1). The strength and steric hindrance of the base are key properties[1].

  • Avoid: Strong, sterically unhindered bases like triethylamine (TEA) and especially N,N-diisopropylethylamine (DIPEA). Their primary function is to deprotonate the incoming amine nucleophile, but they are also effective at deprotonating the α-carbon, significantly increasing racemization risk.[1][7]

  • Prefer: Weaker or more sterically hindered bases. N-methylmorpholine (NMM) is a weaker base and is a much safer choice than DIPEA.[1][7] 2,4,6-Collidine is a sterically hindered base that is less likely to access the α-proton, also making it a good option.[1][7] The rule of thumb is to use the weakest base necessary, in the minimum required amount, to facilitate the reaction.

Q4: How does temperature affect racemization?

A4: Both the desired coupling reaction and the undesired racemization side reaction have activation energy barriers. Lowering the temperature slows down all reaction rates. However, racemization often has a higher activation energy, meaning its rate is reduced more significantly by a drop in temperature than the rate of the amide bond formation.

  • Best Practice: Always start your coupling reactions at 0°C (ice bath). Allow the acid to be activated at 0°C before adding the amine. For very sensitive substrates, temperatures as low as -15°C or -20°C may be necessary. Only warm the reaction if absolutely required for the coupling to proceed.[7][12][13]

Summary Table: Recommended Derivatization Systems
Coupling ReagentAdditiveRecommended BaseRelative Racemization RiskKey Considerations
EDC, DICOxymaPure or HOAt NMM or 2,4,6-CollidineLow to MediumCost-effective. Racemization risk is highly dependent on the additive and base choice. HOBt is a less effective option.[1][7]
HATU , HBTUNone (built-in)NMM or 2,4,6-CollidineLow Highly efficient and reliable. Often the go-to method for difficult or sensitive couplings.[1][8][14]
PyBOPNoneNMM or 2,4,6-CollidineLowGood alternative to uronium salts, though can be less reactive.
YnamidesNoneNone requiredExtremely Low Considered "racemization-free." Excellent for high-value materials where stereochemical purity is non-negotiable.[9][10]
Acid ChlorideN/A2,4,6-CollidineHighVery reactive and highly prone to racemization. Generally not recommended unless other methods fail.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This section provides a logical framework for diagnosing and solving racemization issues.

TroubleshootingWorkflow Start Problem: HPLC/NMR shows >2% of undesired diastereomer/ enantiomer. Confirm Step 1: Confirm Source of Isomer Start->Confirm StartMat Analyze starting material. Is it enantiopure? Confirm->StartMat No DerivStep Derivatization is the likely source of racemization. Confirm->DerivStep Yes Optimize Step 2: Optimize Reaction Conditions (Checklist) DerivStep->Optimize Temp Was reaction at 0°C or below? Optimize->Temp Check Temp Base Were you using DIPEA/TEA? Optimize->Base Check Base Reagent Were you using a carbodiimide without a premium additive? Optimize->Reagent Check Reagent Temp->Base Yes Sol Solution: Lower Temp to 0°C or -15°C Temp->Sol No Base->Reagent No SolBase Solution: Switch to NMM or 2,4,6-Collidine Base->SolBase Yes SolReagent Solution: Switch to HATU or EDC/OxymaPure Reagent->SolReagent Yes

Caption: A logical workflow for troubleshooting high racemization levels.
Q5: My analytical results show a mixture of enantiomers. How can I confirm racemization occurred during my derivatization step?

A5: First, you must rule out impurities in your starting material. Analyze the enantiomeric purity of your starting chiral this compound using a validated method (see Protocol 2 below). If the starting material is pure, the racemization is happening during your reaction. To pinpoint the derivatization step, you can take aliquots of the reaction mixture over time, quench them, and analyze the enantiomeric excess (ee). A decrease in ee over the course of the reaction is definitive proof of process-induced racemization.

Q6: I've detected significant racemization. What are the first parameters I should adjust?

A6: Address the most likely causes first, following the logic in the workflow diagram above:

  • Temperature: This is the easiest parameter to change. If you were running at room temperature, immediately switch to 0°C. This often solves the problem.[7]

  • Base: If you are using DIPEA or TEA, switch to NMM or 2,4,6-collidine. This is the second most common cause of racemization.[1][7]

  • Coupling Reagents: If you are using a carbodiimide like EDC with HOBt or no additive, upgrade your system. Switch to EDC with OxymaPure or HOAt. For maximum security, switch to a uronium reagent like HATU.[1]

Q7: Can my purification method induce racemization?

A7: It is possible, but less common than during the activation step. Prolonged exposure to strongly acidic or basic conditions during workup or chromatography can cause racemization, especially if the product itself is labile.[2] Whenever possible, maintain a neutral or mildly acidic pH during workup and purification. Use buffered mobile phases for chromatography if needed and avoid unnecessarily high temperatures during solvent evaporation.

Section 4: Essential Protocols

Protocol 1: Low-Racemization Derivatization (Amide Formation) using HATU

This protocol describes a robust method for forming an amide bond with minimal risk of racemization.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected chiral this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add N-methylmorpholine (NMM) (2.0 eq). Allow it to mix for 2 minutes. Then, add HATU (1.1 eq) and stir the mixture at 0°C for 15-20 minutes. This is the "pre-activation" step.

  • Nucleophile Addition: Add the desired amine (1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Continue stirring the reaction at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm slowly to room temperature over several hours.

  • Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl or water. Extract the product with a suitable organic solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with mild acid (e.g., 5% citric acid), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Quantification of Racemization using Marfey's Method

This method is the gold standard for determining the enantiomeric purity of amino acids. It involves derivatizing your sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) to create diastereomers that can be easily separated by standard reversed-phase HPLC.[7][15][16]

  • Sample Preparation: Accurately weigh a small amount (approx. 0.1-0.5 mg) of your this compound sample (either starting material or final product) into a small vial. Dissolve it in 50 µL of deionized water.

  • Derivatization: a. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. b. Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution basic.[7] c. Cap the vial and heat the mixture at 40°C for 1 hour.[7] d. Cool the vial and quench the reaction by adding 10 µL of 2 M HCl.[7]

  • HPLC Analysis: a. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. b. Redissolve the residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).[7] c. Inject 10-20 µL onto a C18 reversed-phase HPLC column. d. Elute with a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). e. Monitor the elution using a UV detector at 340 nm.[7]

  • Data Analysis: You will see two peaks corresponding to the two diastereomers (L-FDAA-L-Acid and L-FDAA-D-Acid). The L-L diastereomer typically elutes before the L-D diastereomer. Calculate the percentage of the undesired enantiomer (racemization) by integrating the peak areas: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100

References

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]
  • BenchChem. (n.d.). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
  • BenchChem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. BenchChem.
  • Bofill, J. M., & Albericio, F. (2004). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bachem AG.
  • Wikipedia. (2023).
  • Gao, Y., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
  • Zhao, J., et al. (2016). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, Y., & Albericio, F. (2014). An appraisal of the underrated N-methylmorpholine (NMM) as a base for solid-phase peptide synthesis. Peptide Science, 102(4), 344-353.
  • ResearchGate. (n.d.).
  • Molnar-Institute. (n.d.).
  • St. Paul's Cathedral Mission College. (n.d.).
  • Tóth, G., & G. Turiák. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4296. [Link]
  • ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. [Link]
  • Kemp, D. S. (1979). The 7.4 Racemization Assays. In The Peptides: Analysis, Synthesis, Biology (Vol. 1, pp. 315-383). Academic Press.

Sources

troubleshooting mass spectrometry fragmentation of 2-piperidylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Mass Spectrometry Analysis of 2-Piperidylacetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze this compound (C₇H₁₃NO₂; Mol. Wt.: 143.18 g/mol ). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your analyses.

This document is structured to provide foundational knowledge on expected fragmentation, followed by a detailed troubleshooting guide in a question-and-answer format to address specific experimental challenges.

Expected Fragmentation Patterns

Understanding the likely fragmentation pathways of this compound is the first step in troubleshooting. The fragmentation is highly dependent on the ionization technique employed.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, especially in positive ion mode, which is favored due to the basicity of the piperidine nitrogen.[1] Subsequent tandem mass spectrometry (MS/MS) of the precursor ion (m/z 144.1) reveals characteristic fragmentation.

The primary fragmentation events for the [M+H]⁺ ion of this compound are expected to be:

  • Loss of Water (H₂O): The carboxylic acid group can easily lose a molecule of water, resulting in a fragment at m/z 126.1 .

  • Loss of Formic Acid (HCOOH): Decarboxylation followed by the loss of the remaining elements of the acid group can lead to the neutral loss of 46 Da, producing a fragment at m/z 98.1 .

  • Alpha-Cleavage (α-Cleavage): This is a dominant pathway for piperidine derivatives.[1] Cleavage of the C-C bond between the piperidine ring and the acetic acid side chain results in a stable iminium ion corresponding to the piperidine ring at m/z 84.1 .

The following diagram illustrates this proposed fragmentation pathway.

G cluster_main ESI-MS/MS Fragmentation of this compound precursor [M+H]⁺ m/z 144.1 frag1 [M+H - H₂O]⁺ m/z 126.1 precursor->frag1 -H₂O frag2 [M+H - HCOOH]⁺ m/z 98.1 precursor->frag2 -HCOOH frag3 Iminium Ion m/z 84.1 precursor->frag3 α-Cleavage

Proposed ESI-MS/MS fragmentation pathway.
Electron Ionization (EI-MS)

Under the higher energy conditions of EI, the initial ionization often occurs at the nitrogen atom. The fragmentation is typically more extensive than in ESI.

  • Molecular Ion (M⁺·): The molecular ion at m/z 143.1 may be observed, but it can be weak.

  • α-Cleavage: This is a dominant fragmentation pathway where the bond adjacent to the nitrogen is cleaved.[1] The loss of the acetic acid radical (•CH₂COOH) is a primary fragmentation event, leading to a base peak at m/z 84.1 .

  • Ring Fission: The piperidine ring itself can open and fragment, leading to a series of smaller ions.[1]

Table 1: Summary of Expected Key Ions for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Probable Identity/Loss
ESI (+) 144.1 ([M+H]⁺)126.1Neutral loss of H₂O
98.1Neutral loss of Formic Acid (HCOOH)
84.1α-Cleavage, forming a piperidine iminium ion
EI 143.1 (M⁺·)84.1α-Cleavage, loss of •CH₂COOH radical (Base Peak)
59.1Fragment corresponding to the [CH₂COOH]⁺ moiety

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Q1: I am seeing no signal or a very weak signal for my analyte. What are the likely causes and how can I fix it?

This is a common and frustrating problem that can stem from the sample, the LC system, or the mass spectrometer itself. A systematic approach is key.

G start Problem: No/Weak Analyte Signal check_sample Step 1: Verify Sample Integrity - Prepare fresh sample & standards. - Check pH and solubility. start->check_sample check_lc Step 2: Inspect LC System - Check for leaks & pressure fluctuations. - Ensure correct mobile phase composition. check_sample->check_lc Sample OK result_ok Signal Restored check_sample->result_ok Fresh Sample Works check_ms Step 3: Optimize MS Parameters - Is the correct ionization mode selected? - Clean the ion source. - Optimize source voltages & gas flows. check_lc->check_ms LC OK check_lc->result_ok LC Issue Fixed check_ms->result_ok Optimization Successful result_bad Issue Persists: Escalate (Consider matrix effects or hardware failure) check_ms->result_bad Still No Signal

Workflow for troubleshooting a weak or absent signal.

Probable Causes & Solutions:

  • Incorrect Ionization Mode: this compound has a basic nitrogen, making it ideal for positive ion electrospray ionization (ESI+). Ensure you are operating in positive mode to detect the [M+H]⁺ ion.

  • Mobile Phase pH: The protonation state of your analyte is critical for ESI.

    • Causality: In positive mode, you want to ensure the piperidine nitrogen is protonated. A slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote the formation of [M+H]⁺.[2] Conversely, a basic mobile phase would neutralize this charge and suppress the signal.

    • Action: Ensure your aqueous mobile phase contains a volatile acid like formic or acetic acid. Avoid non-volatile buffers like phosphate, which can contaminate the MS source.[3]

  • Ion Source Contamination: The ion source is susceptible to contamination from samples and mobile phases, which can drastically reduce sensitivity.

    • Action: Perform routine cleaning of the ion source components (capillary, skimmer, lenses) according to the manufacturer's protocol.

  • Suboptimal Source Parameters: The efficiency of ion generation and transmission is highly dependent on source settings.

    • Action: Infuse a standard solution of this compound directly into the mass spectrometer and optimize key parameters such as capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates to maximize the signal for m/z 144.1.[4]

  • Sample Degradation: Ensure your sample and standards are fresh and have been stored properly.

Q2: My mass spectrum is full of unexpected peaks. How do I identify if they are contaminants, adducts, or unusual fragments?

Unexpected peaks can confound data interpretation. The first step is to categorize them.

Probable Causes & Solutions:

  • Adduct Formation: In ESI, the molecular ion can associate with cations present in the sample or mobile phase.[5] This is extremely common.

    • Causality: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are ubiquitous contaminants, often leaching from glassware. Ammonium ([M+NH₄]⁺) can be present if ammonium formate or acetate is used as a buffer.

    • Action: Look for peaks at m/z 166.1 ([M+Na]⁺) and m/z 182.1 ([M+K]⁺). Use a mass adduct calculator to check for other possibilities.[6] To reduce sodium/potassium adducts, use high-purity solvents and plasticware where possible.

  • In-Source Fragmentation: If the energy in the ion source is too high, the molecular ion can fragment before it is isolated for MS/MS.

    • Action: Check your source voltage settings (e.g., fragmentor or cone voltage). Try reducing these values to see if the intensity of the precursor ion (m/z 144.1) increases relative to the "unexpected" lower-mass peaks.

  • Background Contamination: Peaks may arise from solvents, plasticizers, or previous analyses.

    • Action: Run a blank injection (mobile phase only) to identify background ions. Common background contaminants include plasticizers (phthalates) and slip agents (erucamide).

  • Matrix Effects: If you are analyzing complex samples (e.g., plasma, tissue extracts), co-eluting compounds can suppress your analyte's signal or contribute their own ions to the spectrum.[7]

    • Action: Improve your sample clean-up procedure (e.g., using solid-phase extraction) or adjust your chromatographic method to better separate the analyte from interfering matrix components.[2]

Q3: The fragmentation pattern I observe is inconsistent between runs. Why is this happening?

Poor reproducibility invalidates results. This issue usually points to instability in either the chromatography or the mass spectrometer.

Probable Causes & Solutions:

  • Fluctuating Collision Energy: The degree of fragmentation in MS/MS is directly proportional to the collision energy applied.

    • Causality: Inconsistent collision energy will lead to variable ratios of fragment ions.

    • Action: Ensure the collision energy setting in your method is fixed and appropriate. If you haven't optimized it, perform a collision energy ramp experiment on the precursor ion (m/z 144.1) to find the optimal value that produces a stable and informative spectrum of product ions.[4]

  • Unstable Ion Source or Spray: A dirty source or an unstable electrospray will cause the overall ion signal to fluctuate, which can affect the ratios of detected fragments.

    • Action: Check for a stable spray at the ESI probe. Clean the ion source. Ensure consistent mobile phase flow and composition, as changes can affect spray stability.

  • Chromatographic Peak Shape: If the analyte peak is broad or tailing, the concentration of analyte entering the mass spectrometer is not consistent across the peak. This can lead to variations in fragmentation, especially if the detector is nearing saturation at the peak maximum.

    • Action: Optimize your LC method to achieve a sharp, symmetrical peak for this compound.

Frequently Asked Questions (FAQs)

  • What is the best ionization method for this compound? For quantitative analysis, Electrospray Ionization (ESI) in positive ion mode is highly recommended.[1] It is a soft technique that reliably generates the protonated molecular ion [M+H]⁺, which is an excellent precursor for selective and sensitive MS/MS analysis. For structural confirmation where more extensive fragmentation is desired, Electron Ionization (EI) with GC-MS could be used, likely after derivatization to make the molecule more volatile.

  • How does the position of the acetic acid group on the piperidine ring influence fragmentation? The position is critical. With the substituent at the 2-position (alpha to the nitrogen), α-cleavage leading to the loss of the entire side chain is a very favorable and often dominant pathway.[1][8] If the substituent were at the 3- or 4-position, this specific α-cleavage pathway would not be possible, and fragmentation would instead be dominated by ring-opening pathways or cleavage within the side chain itself.

  • What are common adducts I should look for in ESI? Beyond the protonated molecule [M+H]⁺, you should always be vigilant for the following common adducts in positive ion mode.[5][9]

    • [M+NH₄]⁺: +18.03 Da (m/z 161.1)

    • [M+Na]⁺: +22.99 Da (m/z 166.1)

    • [M+K]⁺: +38.96 Da (m/z 182.1)

    • [2M+H]⁺: Dimer (m/z 287.2)

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for developing a quantitative method for this compound.

1. Sample Preparation

  • Prepare a stock solution of this compound in methanol or water.

  • Create a series of calibration standards by serial dilution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • For complex samples, perform a protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.

2. Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (adjust as needed for separation).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Parameters

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer with ESI source.

  • Ionization Mode: Positive Ion Mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 144.1.

  • MRM Transitions (Example):

    • Quantitative: 144.1 → 98.1 (Monitor this for concentration)

    • Qualitative: 144.1 → 84.1 (Use as a confirming ion)

  • Source Settings:

    • Capillary Voltage: Optimize between 3000-4500 V.

    • Drying Gas Temperature: Optimize between 250-350 °C.

    • Collision Energy (CE): Perform a CE ramp on m/z 144.1 to determine the optimal energy for each fragment. Start in the range of 10-30 eV.

References

  • BenchChem. (2025).
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Viegas, C. Jr., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Bolzani, V. da S., et al. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Lee, M. S. (2014, August 26).
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry?
  • BenchChem. (2025). Troubleshooting poor ionization and signal intensity of 2-Methylbutyryl CoA in mass spectrometry. BenchChem.
  • Wikipedia. (n.d.).
  • Fiehn Lab. (n.d.).
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • BenchChem. (n.d.).
  • Chromedia. (2023, December 9). Troubleshooting ion suppression in LC–MS analysis. YouTube.

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Technical Support Center: Optimization of Amide Bond Formation with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when coupling sterically hindered amines or electronically deficient nucleophiles. Amide bond formation is a cornerstone of organic and medicinal chemistry; however, when bulky substituents impede the reaction site, standard protocols often fail, leading to low yields, side product formation, or recovery of starting materials.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate these synthetic hurdles. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a robust framework for future challenges.

Frequently Asked Questions (FAQs)

Q1: My standard coupling reaction (e.g., EDC/HOBt, HATU) is failing with my hindered amine. What's the most likely cause?

There are two primary culprits when coupling hindered substrates: insufficient activation of the carboxylic acid and severe steric impedance at the transition state.[4] Standard coupling reagents like HATU or EDC/HOBt form bulky activated esters.[5][6] When the amine is also sterically demanding, the nucleophilic attack is kinetically disfavored. The activated intermediate may decompose or react with other species before the desired coupling can occur.[7]

Q2: How do I choose a better coupling reagent for a hindered system?

The key is to select a reagent that either generates a highly reactive, less bulky intermediate or operates through a different mechanistic pathway.

  • For high reactivity: Aminium/uronium reagents based on HOAt (like HATU) or OxymaPure (like COMU) are generally more reactive than their HOBt-based counterparts (HBTU).[5][8][9]

  • To minimize steric bulk: Converting the carboxylic acid to an acyl fluoride is an excellent strategy. The fluorine atom is small, and the resulting acyl fluoride is highly reactive, facilitating attack by even hindered amines.[3][10][11][12] Reagents like TFFH or methods using TCFH-NMI are designed for this purpose.[13][14]

Q3: Can I just increase the temperature or reaction time?

While forcing conditions can sometimes improve conversions, they are often a double-edged sword. Elevated temperatures can promote the decomposition of sensitive reagents and activated intermediates. For chiral substrates, higher temperatures significantly increase the risk of epimerization.[4] Prolonged reaction times can lead to the accumulation of side products. A more effective strategy is to first optimize the reagent and solvent system before resorting to aggressive heating.

Q4: What role does the base play in these difficult couplings?

The base is critical. Its primary role is to deprotonate the ammonium salt formed between the carboxylic acid and the amine, regenerating the neutral, nucleophilic amine.[15] For hindered amines, which are often weaker bases, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential.[8] The choice of base can also influence the stability of the activated intermediate and the rate of side reactions.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of hindered amines.

Problem 1: Low to No Product Yield

If your reaction yields are minimal or you only recover starting materials, follow this diagnostic workflow.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and solving low-yield amide coupling reactions.

Probable Cause A: Ineffective Carboxylic Acid Activation

  • Diagnosis: Monitor the reaction by LC-MS shortly after adding the coupling reagent but before adding the amine. If you do not observe the formation of an activated intermediate (e.g., the HOBt or HOAt ester), your coupling reagent is not potent enough.

  • Solution: Upgrade your coupling reagent. If you are using a carbodiimide like DCC or EDC, switch to a more powerful aminium/uronium or phosphonium salt.[5][6]

Table 1: Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesStrengthsWeaknessesBest For
Carbodiimides EDC, DCC, DICInexpensive, widely available.Lower reactivity, high risk of racemization without additives.[6]Simple, non-hindered couplings.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low risk of guanidinylation side product.[5]Can be more expensive.Routine and challenging couplings, especially for cyclizations.
Aminium/Uronium Salts HBTU, HATU, COMUVery high reactivity, fast reaction times.[8][9]Can cause guanidinylation of the amine if used in excess.[5]Difficult couplings, including N-methyl and hindered amino acids.[5][8]

Probable Cause B: Severe Steric Hindrance

  • Diagnosis: The activated ester forms, but it does not react with the amine, even after an extended period.[7]

  • Solution 1: Switch to Acyl Fluoride Generation. This is often the most effective strategy. Acyl fluorides are significantly less sterically demanding than OBt or OAt esters and are highly electrophilic.[3] A protocol developed by Ulven and co-workers involves the in situ formation of acyl fluorides using reagents like BTFFH, followed by coupling at elevated temperatures. This method has proven successful where many others have failed.[2][10][11][12]

  • Solution 2: Use Specialized, Highly Reactive Reagents. The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium intermediate in situ. This species is capable of acylating poorly nucleophilic and hindered amines with high efficiency.[13]

Problem 2: Significant Side Product Formation

Probable Cause A: Guanidinylation of the Amine

  • Diagnosis: You observe a byproduct with a mass corresponding to your amine plus the core of the coupling reagent (e.g., +136 Da for HBTU).

  • Causality: This side reaction occurs when the free amine attacks the aminium/uronium salt (e.g., HATU, HBTU) directly.[5] This is more common when the desired coupling is slow due to steric hindrance, allowing the side reaction to compete.

  • Solution:

    • Change the Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. This consumes the coupling reagent, minimizing its concentration when the amine is introduced.[4]

    • Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyBOP or PyAOP do not have the guanidinium-forming core and are therefore immune to this side reaction.[5]

Probable Cause B: Epimerization of a Chiral Carboxylic Acid

  • Diagnosis: Your product is a mixture of diastereomers.

  • Causality: The activated carboxylic acid can be deprotonated at the α-carbon, leading to racemization. This is exacerbated by strong bases and high temperatures.

  • Solution:

    • Use Racemization-Suppressing Additives: Ensure your coupling cocktail includes an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure. Reagents like HATU and COMU already contain these moieties.[4][8]

    • Lower the Reaction Temperature: Perform the coupling at 0 °C or even lower if possible.

    • Use a Weaker Base: If possible, switch from DIPEA to a less hindered or weaker base like N-methylmorpholine (NMM), though this may reduce the overall reaction rate.[8]

Advanced Strategies & Protocols

For the most challenging substrates, a standard screening of coupling reagents may not be sufficient. The following protocols are designed for cases where steric hindrance is the dominant barrier.

Protocol 1: General Coupling with HATU for Hindered Systems

This protocol uses a highly reactive aminium salt and is a good starting point for difficult couplings.

  • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. A color change is often observed.

  • Add the hindered amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If the reaction is sluggish after several hours, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Acyl Fluoride-Mediated Coupling for Severely Hindered Substrates

This protocol is adapted from the work of Ulven et al. and is highly effective for coupling both sterically hindered acids and amines.[2][3][10][11]

  • In a sealed vial, dissolve the carboxylic acid (1.3 eq.) in anhydrous DCM (~0.1 M).

  • Add BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 eq.) followed by DIPEA (4.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • In a separate vial, dissolve the hindered amine (1.0 eq.) in the same solvent.

  • Add the amine solution to the pre-activated acyl fluoride mixture.

  • Seal the vial tightly and heat the reaction to 80 °C. The reaction may require 4-24 hours. Monitor for completeness by LC-MS.

  • After cooling to room temperature, quench the reaction with water and proceed with a standard aqueous workup and purification.

Mechanism of Amide Bond Formation

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 The Problem: Steric Clash A R-COOH Carboxylic Acid C R-CO-X Activated Intermediate (e.g., OAt-ester) A->C + Reagent B Coupling Reagent (e.g., HATU, EDC) E Tetrahedral Intermediate C->E + Amine Clash Steric Hindrance Blocks Attack D R'-NH2 Hindered Amine F R-CO-NH-R' Amide Product E->F - HX Clash->E

Caption: The two-step mechanism of amide bond formation, highlighting where steric hindrance between the activated intermediate and the amine impedes the crucial nucleophilic attack.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-435. [Link]
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-337. [Link]
  • Due-Hansen, M. E., Pandey, S. K., & Ulven, T. (2016).
  • Ghaffari, M., et al. (2018).
  • Warner, S. L., et al. (2018).
  • Due-Hansen, M. E., Pandey, S. K., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Reddit User Discussion. (2021).
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
  • The Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Books - The Royal Society of Chemistry. [Link]
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
  • Ghosez, L., et al. (2018).
  • Reddit User Discussion. (2023). Choosing amide coupling agent. r/Chempros on Reddit. [Link]
  • Movassaghi, M., & Schmidt, M. A. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
  • Szostak, M., et al. (2022).
  • Royal Society of Chemistry. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Royal Society of Chemistry. [Link]
  • Movassaghi, M., & Schmidt, M. A. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
  • Reddit User Discussion. (2019). Real Synthesis: ~ any amidation tricks? r/OrganicChemistry on Reddit. [Link]
  • Buchwald, S. L., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Master Organic Chemistry. (2018).
  • Whiting, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Improving the Stability of 2-Piperidylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-piperidylacetic acid derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to enhance the stability of these compounds throughout your experiments. By understanding the underlying causes of instability and implementing robust protocols, you can ensure the integrity and reliability of your research data.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of this compound derivatives.

Q1: My this compound derivative is showing signs of degradation. What are the most likely causes?

A1: Degradation of this compound derivatives can be attributed to several factors, including pH, temperature, light exposure, and oxidation.[1] Hydrolysis is a common degradation pathway, particularly under acidic or alkaline conditions.[2] For instance, methylphenidate, a well-known this compound derivative, hydrolyzes to ritalinic acid.[2][3][4] This process can be accelerated by increased temperature.[5] Additionally, some derivatives are susceptible to decarboxylation, especially 2- and 4-pyridylacetic acids.[6]

Q2: How can I minimize degradation during sample storage?

A2: Proper storage is crucial for maintaining the stability of your compounds. For short-term storage, refrigeration at 2-8°C is often sufficient.[7][8] For long-term stability, freezing at -20°C is recommended, as studies on methylphenidate have shown it to be stable for up to 5 months at this temperature.[3][9] It is also advisable to store solutions in amber vials to protect them from light, which can catalyze degradation.[7][8]

Q3: What is the optimal pH range for solutions of this compound derivatives?

A3: The optimal pH for stability can vary depending on the specific derivative. However, a slightly acidic pH is often preferred. For example, an extemporaneously prepared methylphenidate solution was found to be stable at a pH of 3.5.[7] It is important to avoid strongly acidic or alkaline conditions, as these can significantly accelerate hydrolysis.[2]

Q4: Are there any excipients I should avoid when formulating solutions?

A4: Yes, drug-excipient interactions can lead to instability. For example, transesterification reactions have been observed between methylphenidate and glycerin, leading to the formation of impurities.[4] It is essential to conduct compatibility studies with any new excipients to ensure they do not promote degradation of your specific this compound derivative.

Q5: What analytical techniques are best for monitoring the stability of my compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for stability testing of small molecules.[10][11] A validated stability-indicating HPLC method can accurately separate the active pharmaceutical ingredient (API) from its degradation products, allowing for precise quantification of any changes over time.[10][12] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying and characterizing unknown degradation products.[3][9]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experimentation.

Problem 1: Rapid Loss of Potency in Solution

If you observe a significant decrease in the concentration of your this compound derivative over a short period, follow these troubleshooting steps.

Workflow for Investigating Rapid Degradation

A Rapid Potency Loss Detected B Verify Analytical Method A->B Is the method accurate? C Investigate pH B->C Yes D Assess Temperature Effects C->D Is pH optimal? E Evaluate Light Exposure D->E Is temperature controlled? F Check for Oxidative Stress E->F Is sample protected from light? G Review Formulation Components F->G Are antioxidants needed? H Implement Corrective Actions G->H Are excipients compatible?

Caption: Troubleshooting workflow for rapid potency loss.

Step-by-Step Troubleshooting
  • Verify Analytical Method: Ensure your analytical method is validated and stability-indicating. An inadequate method may not be able to resolve the parent compound from its degradants, leading to inaccurate potency measurements.

  • Investigate Solution pH: Measure the pH of your solution. If it is outside the optimal range for your specific derivative, adjust it accordingly using appropriate buffers. Studies on methylphenidate have shown that hydrolysis is pH-dependent.[2][4]

  • Assess Storage Temperature: Confirm that your samples are being stored at the recommended temperature. Elevated temperatures can significantly accelerate degradation.[3][5]

  • Evaluate Light Exposure: If your compound is light-sensitive, ensure it is stored in light-protecting containers, such as amber vials.[7][8]

  • Consider Oxidative Degradation: Some derivatives may be susceptible to oxidation.[13] If you suspect this is the case, consider purging your solutions with an inert gas (e.g., nitrogen or argon) and/or adding an antioxidant.

  • Review Formulation Components: Scrutinize all excipients in your formulation for potential incompatibilities.

Problem 2: Appearance of Unknown Peaks in Chromatograms

The emergence of new peaks in your HPLC or LC-MS chromatograms is a clear indication of degradation.

Protocol for Identification of Degradation Products
  • Perform Forced Degradation Studies: To intentionally degrade your compound, subject it to stress conditions such as heat, acid, base, oxidation, and light.[8] This will help generate the degradation products in sufficient quantities for identification.

  • Characterize Degradants using LC-MS/MS: Analyze the stressed samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique will provide valuable information on the molecular weight and fragmentation patterns of the unknown peaks, aiding in their structural elucidation.

  • Isolate and Purify Degradants: If necessary, use preparative HPLC to isolate the individual degradation products for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Common Degradation Pathways

The following diagram illustrates the primary degradation pathways for many this compound derivatives, using methylphenidate as an example.

A Methylphenidate B Ritalinic Acid A->B Hydrolysis (Acid/Base/Enzyme) C Other Degradants A->C Oxidation / Photolysis

Caption: Common degradation pathways for methylphenidate.

III. Experimental Protocols

This section provides detailed methodologies for conducting stability studies on this compound derivatives.

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is the cornerstone of any stability study.

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.

    • Adjust the gradient slope and organic modifier to achieve good separation between the parent compound and any observed impurities or degradants.

  • Forced Degradation:

    • Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Long-Term Stability Study

This protocol outlines the steps for a comprehensive long-term stability study.

  • Sample Preparation: Prepare multiple batches of your this compound derivative in the desired formulation and container closure system.

  • Storage Conditions: Store the samples under the intended long-term storage conditions (e.g., 2-8°C or -20°C) and at accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples using your validated stability-indicating HPLC method. Monitor for changes in potency, the appearance of degradation products, and any changes in physical appearance (e.g., color, clarity).

  • Data Evaluation: Plot the potency of the active ingredient versus time to determine the shelf-life of the product.

Sample Stability Data Table

The following table provides an example of how to present stability data for a this compound derivative stored at 2-8°C.

Time Point (Months)Potency (% of Initial)AppearancepH
0100.0Clear, colorless solution4.5
199.5Clear, colorless solution4.5
398.9Clear, colorless solution4.6
697.8Clear, colorless solution4.6
1295.2Clear, colorless solution4.7

IV. Conclusion

Ensuring the stability of this compound derivatives is paramount for the success of your research and development efforts. By understanding the potential degradation pathways and implementing the robust troubleshooting and experimental protocols outlined in this guide, you can confidently generate reliable and reproducible data.

V. References

  • Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. PubMed Central. [Link]

  • Stability of Extemporaneously Prepared Preservative-Free Methylphenidate 5 mg/mL Intravenous Solution. medRxiv. [Link]

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. [Link]

  • Forced degradation data for methylphenidate hydrochloride finished product. ResearchGate. [Link]

  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. National Institutes of Health. [Link]

  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. National Institutes of Health. [Link]

  • Short- and Long-Term Stability of Methylphenidate and its Metabolites in Blood. European Network Adult ADHD. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate. [Link]

  • Assay and Stability Testing. Kinam Park. [Link]

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. PubMed. [Link]

  • Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). PubMed. [Link]

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health. [Link]

  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. Google Patents.

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Diastereomers of Substituted 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of substituted 2-piperidylacetic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you navigate the challenges of separating these critical chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted 2-piperidylacetic acids?

A1: There are three main strategies for resolving enantiomers and diastereomers of substituted 2-piperidylacetic acids, each with its own advantages and challenges:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most cost-effective method for large-scale resolutions. It involves reacting the racemic or diastereomeric mixture of the acid with a chiral base (the resolving agent) to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3][4]

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for physically separating diastereomers and enantiomers.[1][5] This method offers high resolution but may be less scalable than classical resolution.

  • Enzymatic Resolution: This kinetic resolution method utilizes an enzyme that selectively catalyzes a reaction with one of the enantiomers or diastereomers, leaving the other unreacted and allowing for its isolation.[6][7][8][9] This technique can offer very high selectivity under mild conditions.

Q2: How do I choose the right chiral resolving agent for classical resolution?

A2: The selection of a suitable chiral resolving agent is a critical step and often requires empirical screening. For the resolution of an acidic compound like this compound, a chiral base is required. Commonly used and effective resolving agents for acidic compounds include:

  • Chiral amines such as (R)- or (S)-1-phenylethylamine.[10]

  • Naturally occurring alkaloids like brucine, strychnine, and quinine.[2][10]

The choice of resolving agent should be based on its ability to form crystalline salts with a significant difference in solubility between the two diastereomers.[2][11]

Q3: What type of column is recommended for the chiral HPLC separation of this compound derivatives?

A3: For the separation of this compound derivatives, polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended. Columns such as those from the Chiralpak® and Chiralcel® series have demonstrated excellent performance in resolving a wide range of chiral compounds, including those with amine and acid functionalities.[1][5] The selection of the specific column (e.g., Chiralpak AD-H, Chiralcel OD-H) may require screening to achieve optimal separation.

Q4: My substituted this compound lacks a strong UV chromophore. How can I improve its detection in HPLC?

A4: When direct UV detection is challenging due to a weak or absent chromophore, pre-column derivatization with a fluorescent tagging agent is an effective strategy.[5] A common derivatizing agent is Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), which reacts with the piperidine nitrogen to introduce a highly fluorescent tag, allowing for sensitive fluorescence detection.[5]

Troubleshooting Guides

Classical Resolution: Diastereomeric Salt Crystallization
Problem 1: The diastereomeric salt fails to crystallize.

This is a common issue that can often be resolved by systematically adjusting the crystallization conditions.

Troubleshooting Steps:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to create a supersaturated solution.[1]

  • Seeding: If you have a crystal from a previous successful batch, add a tiny amount (a "seed") to the solution to initiate crystal growth.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites.[1]

  • Change the Solvent System: The current solvent may be too effective at solvating the salt. Try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise until the solution becomes slightly turbid.[1]

  • Temperature Control: Allow the solution to cool slowly. Rapid cooling can lead to the formation of oils or amorphous solids instead of crystals. Some crystallizations may require extended periods at low temperatures (e.g., 4°C or -20°C).[11]

  • Purity of Starting Materials: Ensure that both the racemic this compound and the chiral resolving agent are of high purity, as impurities can inhibit crystallization.[1]

Problem 2: The yield of the desired diastereomeric salt is low.

Low yields can be due to a variety of factors related to the thermodynamics and kinetics of the crystallization process.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify Purify racemic acid and/or resolving agent. check_purity->purify No check_stoichiometry Is the stoichiometry optimal? check_purity->check_stoichiometry Yes purify->check_stoichiometry optimize_ratio Screen different molar ratios (e.g., 0.5 to 1.2 eq. of resolving agent). check_stoichiometry->optimize_ratio No check_solvent Is the solvent system ideal? check_stoichiometry->check_solvent Yes optimize_ratio->check_solvent screen_solvents Screen a range of solvents and anti-solvents to maximize solubility difference. check_solvent->screen_solvents No check_temp Is the cooling profile controlled? check_solvent->check_temp Yes screen_solvents->check_temp optimize_cooling Implement a slow, gradual cooling profile and allow for sufficient aging time. check_temp->optimize_cooling No end Improved Yield check_temp->end Yes optimize_cooling->end

Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.

Chiral HPLC Analysis
Problem 3: Poor or no separation between diastereomer/enantiomer peaks.

This is a common challenge in method development for chiral HPLC.

Troubleshooting Steps:

  • Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar component (e.g., hexane).

  • Mobile Phase Additives: For acidic analytes like this compound, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), can significantly improve peak shape and resolution.[5]

  • Flow Rate: Lowering the flow rate can sometimes increase the resolution by allowing more time for interactions with the chiral stationary phase.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum.

  • Different Chiral Stationary Phase (CSP): If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for your specific molecule. Screening different types of polysaccharide-based columns is recommended.[1]

Problem 4: Peak tailing in the chiral HPLC chromatogram.

Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase.

Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed cause1 Secondary interactions with silica support start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/Degradation start->cause3 solution1 Add a mobile phase modifier. For an acidic analyte, add 0.1% TFA or Acetic Acid. cause1->solution1 end Symmetrical Peaks solution1->end solution2 Reduce the injection volume or sample concentration. cause2->solution2 solution2->end solution3 Flush the column with a strong solvent or replace the column. cause3->solution3 solution3->end

Caption: Troubleshooting logic for peak tailing in chiral HPLC.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the resolution of a substituted this compound using a chiral amine as the resolving agent. Optimization of stoichiometry, solvent, and temperature will be necessary.

Materials:

  • Racemic substituted this compound

  • Enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine)

  • Selected solvent (e.g., ethanol, methanol, acetone, or mixtures)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic this compound (1.0 equivalent) in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Addition of Resolving Agent: In a separate container, dissolve the chiral amine (0.5 - 1.0 equivalent) in a small amount of the same solvent. Add this solution dropwise to the heated solution of the acid while stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you may need to induce crystallization using the methods described in the troubleshooting section (seeding, scratching, etc.). Once crystallization begins, allow the flask to stand undisturbed for several hours or overnight to maximize crystal growth. Further cooling in an ice bath or refrigerator may improve the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

  • Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt and the enantiomeric excess (e.e.) of the mother liquor using chiral HPLC to assess the efficiency of the resolution.

  • Liberation of the Enantiomer: To recover the free acid, the diastereomeric salt is typically dissolved in water and treated with a strong acid (e.g., HCl) to protonate the resolving agent, followed by extraction of the desired this compound enantiomer into an organic solvent.[10]

Data Presentation: Screening of Resolving Agents and Solvents

Effective resolution often requires screening various combinations of resolving agents and solvents. The results of such a screen can be summarized in a table for easy comparison.

Entry Resolving Agent (0.5 eq.) Solvent Yield of Salt (%) Diastereomeric Excess (d.e.) of Crystals (%)
1(R)-1-PhenylethylamineEthanol3585
2(R)-1-PhenylethylamineAcetone2892
3(S)-1-PhenylethylamineEthanol3882
4BrucineMethanol4595
5BrucineIsopropanol4190

Table 1: Example data from a screening experiment for the resolution of a hypothetical substituted this compound.

References

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google P
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - White Rose Research Online.
  • Application Note: Quantitative Analysis of (2S,4R)
  • Chiral Resolution and Separ
  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed.
  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Deriv
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acet
  • 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 - Benchchem.
  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF - ResearchG
  • (a) Determination of enantiomeric purities by chiral HPLC analysis of...
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - MDPI.
  • EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google P
  • Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties - ResearchG
  • 2-Pyridylacetic acid synthesis - ChemicalBook.
  • Chiral resolution - Wikipedia.
  • Chiral Columns for enantiomer separ
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Deriv
  • Troubleshooting low yields in diastereomeric salt form
  • Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures - Semantic Scholar.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution - Benchchem.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH.
  • Part 6: Resolution of Enantiomers - Chiralpedia.
  • Diastereomeric recrystalliz
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchG
  • Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine - Benchchem.

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Piperidylacetic Acid and Nipecotic Acid in the GABAergic System

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two key GABAergic modulators: 2-piperidylacetic acid and nipecotic acid. Moving beyond a simple catalog of facts, we will dissect the mechanistic nuances, compare potencies, and provide the experimental frameworks necessary for their rigorous evaluation. Our analysis is grounded in established experimental data to empower researchers in making informed decisions for their specific applications, from basic neuroscience to preclinical drug development.

Introduction: Targeting the GABAergic Synapse

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The precise control of GABA concentration in the synaptic cleft is paramount for normal brain function. This regulation is largely mediated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.

Nipecotic acid, or (R)-piperidine-3-carboxylic acid, is a well-characterized and widely used tool compound, celebrated for its role as a competitive inhibitor of GATs.[2][3] Its ability to block GABA reuptake elevates synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This compound is a structural analogue of GABA, but its biological activity profile is less extensively documented, creating a need for a clear comparative analysis. This guide aims to juxtapose the known activities of these two piperidine derivatives, clarifying their mechanisms, potencies, and ideal experimental applications.

Comparative Analysis of Biological Activity

The primary distinction between nipecotic acid and this compound lies in their primary mechanism of action and potency at key targets within the GABAergic system. Nipecotic acid is predominantly a GABA uptake inhibitor, whereas the activity of this compound is less potent and defined.

Inhibition of GABA Transporters (GATs)

Nipecotic acid is a potent inhibitor of GABA uptake, primarily targeting the GAT-1 subtype, which is the most abundant transporter in the brain and is crucial for neuronal GABA reuptake.[4] Its inhibitory action is competitive, meaning it binds to the same site as GABA on the transporter protein, effectively blocking the reuptake process.[3] This leads to a prolonged presence of GABA in the synaptic cleft, enhancing GABAergic signaling. The lipophilic nature of nipecotic acid derivatives, such as the clinically used antiepileptic drug Tiagabine, is a strategy to overcome the poor blood-brain barrier penetration of nipecotic acid itself.[2][3]

The inhibitory profile of this compound on GATs is not as well-established in the scientific literature. While its structural similarity to GABA suggests potential interaction, it is generally considered a much weaker inhibitor compared to nipecotic acid.

Mechanism of GAT Inhibition

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle Synaptic Vesicle (with GABA) GABA_release GABA Release GABA_vesicle->GABA_release Synaptic_Cleft GABA GAT1 GABA Transporter (GAT-1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Synaptic_Cleft->GAT1 Normal Reuptake GABA_R GABA-A Receptor Synaptic_Cleft->GABA_R Binds Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Competitively Inhibits Signal Inhibitory Signal (Cl- Influx) GABA_R->Signal

Caption: Inhibition of GABA reuptake at the synapse by nipecotic acid.

Direct Activity at GABA Receptors

While primarily known as a GAT inhibitor, studies have revealed that nipecotic acid can also act as a direct agonist at GABA-A receptors, particularly at higher concentrations (in the millimolar range).[5] This direct activation of GABA-A receptor chloride channels can contribute to its overall effect on neuronal inhibition. The EC50 for this agonist activity is approximately 300 μM, which is significantly higher than its IC50 for GAT inhibition (around 10 μM).[5] This dual activity is a critical consideration in experimental design, as high concentrations may produce effects independent of GABA uptake inhibition.

Information regarding the direct receptor activity of this compound is sparse, and it is not typically characterized as a potent GABA receptor agonist.

Summary of Biological Activity

The table below summarizes the known quantitative data for the two compounds. The lack of extensive data for this compound highlights its status as a less-characterized compound in GABAergic research.

ParameterNipecotic AcidThis compoundReferences
Primary Target GABA Transporter 1 (GAT-1)Not well-defined[4]
GAT-1 Inhibition (IC50) ~10 µMData not available[5]
Secondary Target GABA-A ReceptorData not available[5]
GABA-A Agonism (EC50) ~300 µMData not available[5]

Experimental Methodologies

To empirically determine and compare the biological activities of these compounds, specific, validated assays are required. Here, we detail two fundamental protocols.

Protocol: [³H]-GABA Uptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled GABA into neurons or cells expressing GATs.

Principle: The assay quantifies the amount of [³H]-GABA transported into synaptosomes or cultured cells. A reduction in radioactivity inside the cells in the presence of the test compound indicates inhibition of GABA transporters.

Step-by-Step Methodology:

  • Preparation of Synaptosomes/Cells:

    • Prepare synaptosomes from rat brain tissue (e.g., cortex or hippocampus) via differential centrifugation or use a cell line stably expressing the GAT subtype of interest (e.g., HEK293-mGAT1).[4] The choice of preparation depends on whether a mixed GAT population or a specific subtype is being investigated.

  • Incubation:

    • Pre-incubate aliquots of the synaptosome/cell preparation for 5-10 minutes at 37°C in a buffered solution (e.g., Krebs-Ringer) containing the test compound (e.g., nipecotic acid) at various concentrations.[6] This allows the inhibitor to bind to the transporters.

  • Initiation of Uptake:

    • Add a fixed, low concentration of [³H]-GABA (e.g., 50 nM) to initiate the uptake reaction.[6]

  • Termination of Uptake:

    • After a short incubation period (e.g., 10-15 minutes), rapidly terminate the uptake by filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for [³H]-GABA Uptake Assay

A Prepare Synaptosomes or GAT-expressing cells B Pre-incubate with Test Compound (e.g., Nipecotic Acid) A->B C Add [³H]-GABA to initiate uptake B->C D Incubate at 37°C C->D E Terminate by Rapid Filtration D->E F Wash with Ice-Cold Buffer E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate IC50 G->H

Caption: Experimental workflow for a radioactive GABA uptake inhibition assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional consequences of compound activity on neuronal membrane properties, specifically on GABA-A receptor-mediated currents.

Principle: By clamping the voltage of a neuron's membrane, one can record the ionic currents that flow through channels, such as the GABA-A receptor. An agonist will evoke a current, while a GAT inhibitor will potentiate the current evoked by exogenously applied or synaptically released GABA.

Step-by-Step Methodology:

  • Slice Preparation:

    • Prepare acute brain slices (e.g., 300-400 µm thick) from a relevant brain region (e.g., hippocampus or cortex) and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).[7]

  • Recording Setup:

    • Transfer a slice to a recording chamber on a microscope stage, continuously perfused with heated (32-34°C) and oxygenated aCSF.[7]

  • Patching a Neuron:

    • Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution (e.g., CsCl-based to isolate chloride currents).[8]

    • Form a high-resistance seal ("gigaseal") and then rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp and Recording:

    • Clamp the neuron's membrane potential at a holding potential where GABA-A receptor currents are prominent (e.g., -60 mV).[7]

    • Record a stable baseline current.

  • Compound Application:

    • To Test for GAT Inhibition: Apply a sub-saturating concentration of GABA via a puffer pipette to evoke a control current. Then, perfuse the slice with the test compound (e.g., 10 µM nipecotic acid) for several minutes and re-apply GABA. An increase in the amplitude and/or duration of the GABA-evoked current indicates GAT inhibition.

    • To Test for Direct Agonism: Apply the test compound directly to the slice in the absence of exogenous GABA. The generation of an inward current (at -60 mV with a high chloride internal solution) that is blockable by a GABA-A antagonist like bicuculline indicates direct receptor agonism.[5]

  • Data Analysis:

    • Measure the amplitude, decay time constant, and total charge transfer of the recorded currents.

    • Statistically compare the current parameters before and after compound application.

Conclusion and Recommendations

The comparison between nipecotic acid and this compound reveals a significant disparity in their characterized biological activities.

  • Nipecotic Acid is a potent and well-documented competitive inhibitor of GAT-1.[3][4] It serves as an invaluable research tool for studying the effects of enhanced GABAergic tone. However, researchers must remain cognizant of its potential for direct GABA-A receptor agonism at high concentrations, which could confound the interpretation of results.[5]

  • This compound is a less-studied GABA analogue. Based on available literature, it is not a potent GAT inhibitor or GABA receptor agonist. Its utility in research is therefore limited compared to nipecotic acid. It may serve as a negative control in some contexts or as a starting point for medicinal chemistry efforts to develop novel analogues.

For researchers aiming to pharmacologically inhibit GABA reuptake, nipecotic acid (or its blood-brain barrier-penetrant derivatives like Tiagabine) is the clear and evidence-backed choice. When using nipecotic acid, it is crucial to use concentrations that are selective for GAT inhibition (typically in the 1-20 µM range) to avoid off-target receptor effects. Any investigation into the biological effects of this compound would first require a thorough characterization of its activity using the assays described above.

References

  • Luhmann, H. J., & Prince, D. A. (1991). Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging. Journal of Neurophysiology.
  • Tyzio, R., et al. (2008). Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. Journal of Neurophysiology.
  • Jones, D. G., & Westbrook, G. L. (2021). Tonic GABAA Receptor-Mediated Currents of Human Cortical GABAergic Interneurons Vary Amongst Cell Types. eNeuro.
  • ResearchGate. (n.d.). Inhibition of [3H]GABA uptake by nipecotic acid. ResearchGate.
  • Jackel, K., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology.
  • ResearchGate. (2025). Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. ResearchGate.
  • ResearchGate. (n.d.). Whole cell patch clamp recordings of spontaneous GABA-mediated... ResearchGate.
  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv.
  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry.
  • Carland, J. E., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology.
  • Rudy, H. K. A., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research.
  • Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules.
  • ResearchGate. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate.
  • Chiaramonte, M., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). GABA. Wikipedia.
  • Wikipedia. (n.d.). Neurotransmitter. Wikipedia.

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A Comparative Guide to the Validation of Analytical Methods for 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. 2-Piperidylacetic acid (also known as 2-pyridylacetic acid or 2-PAA), the primary metabolite of the widely used anti-vertigo drug betahistine, serves as a critical surrogate for assessing the parent drug's absorption and bioavailability due to betahistine's extensive first-pass metabolism.[1][2][3] The choice of an analytical method for 2-PAA can significantly impact the quality and reliability of clinical and preclinical data.

This guide provides an in-depth comparison of validated analytical methods for the determination of this compound, with a focus on the principles, performance characteristics, and practical considerations for each technique. We will delve into the "why" behind the experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6]

The Analytical Challenge: Why Method Validation is Critical

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For a bioanalytical method, this means ensuring that it can reliably measure the concentration of this compound in a complex biological matrix, such as plasma, without interference from endogenous components or other metabolites. The validation process provides a high degree of assurance that the method will consistently produce accurate and reproducible results.

Comparative Analysis of Key Analytical Techniques

The primary techniques employed for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique set of advantages and challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the analysis of compounds that possess a UV chromophore, which this compound does.

Principle: The method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase.[7] As the separated analyte elutes from the column, it is detected by a UV detector at a specific wavelength.

Experimental Protocol: A Representative HPLC-UV Method

  • Sample Preparation: Protein precipitation of plasma samples followed by solvent evaporation and reconstitution in the mobile phase.

  • Chromatographic Conditions:

    • Column: Primesep 200, 4.6 x 250 mm, 5 µm.[7]

    • Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 270 nm.[7]

Validation Considerations & Performance:

While a specific full validation study for 2-PAA by HPLC-UV is not detailed in the provided search results, a typical performance would be as follows, based on general HPLC method capabilities.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of 2-PAA in blank samples. Peak purity can be assessed using a diode array detector.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.[9]

  • Sensitivity (LOD/LOQ): Generally lower than mass spectrometry-based methods, often in the low µg/mL range.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Inject into HPLC Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification

Caption: HPLC-UV workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Principle: Volatile compounds are separated in a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are detected by their mass-to-charge ratio. A significant challenge for analyzing polar compounds like this compound by GC is their low volatility, which necessitates a derivatization step to make them amenable to gas-phase analysis.[10]

Experimental Protocol: A Representative GC-MS Method (Adapted for 2-PAA)

  • Sample Preparation: Liquid-liquid extraction of 2-PAA from the biological matrix.

  • Derivatization: The extracted analyte is derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.[10]

  • GC-MS Conditions:

    • Injector: Splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Validation Considerations & Performance:

  • Specificity: High, due to the combination of chromatographic retention time and mass spectrometric detection.

  • Derivatization Efficiency: The validation must demonstrate the completeness and reproducibility of the derivatization reaction, which can be a source of variability.

  • Thermal Stability: The derivatized analyte must be thermally stable under GC conditions to avoid degradation in the injector or column.[10]

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization Injection Inject into GC Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) & Fragmentation Separation->Ionization Detection MS Detection (SIM) Ionization->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum Quantification Quantification (Ion Abundance vs. Calibration Curve) MassSpectrum->Quantification

Caption: GC-MS workflow for this compound analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of drugs and metabolites in biological fluids due to its superior sensitivity and specificity.[2]

Principle: This technique couples the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI) and the precursor ion corresponding to 2-PAA is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: A Validated LC-MS/MS Method

  • Sample Preparation: Solid-phase extraction (SPE) is commonly employed for clean and efficient extraction of 2-PAA from human plasma.[1][11]

  • Chromatographic Conditions:

    • Column: ACE CN, 5 µm (50 × 4.6 mm).[1]

    • Mobile Phase: A gradient of acetonitrile-methanol and formic acid in ammonium trifluoroacetate.[1]

    • Flow Rate: Optimized for the column dimensions.

  • Mass Spectrometry Conditions:

    • Ionization: Turbo-ion spray in positive ion mode.[1][11]

    • MRM Transitions: For 2-PAA, m/z 138.1 → m/z 92.0; for the internal standard (2-PAA-d6), m/z 142.1 → m/z 96.1.[1][11]

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample with Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection Inject into LC Reconstitution->Injection Separation LC Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization MRM Tandem MS Detection (MRM) Ionization->MRM MRM_Signal Generate MRM Signal MRM->MRM_Signal Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MRM_Signal->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Head-to-Head Comparison of Validated Methods

The following table summarizes the performance characteristics of the discussed analytical methods for this compound, with specific data drawn from published, validated LC-MS/MS studies.

Validation Parameter (ICH Q2(R1)) HPLC-UV GC-MS LC-MS/MS
Specificity/Selectivity Moderate; potential for interference from co-eluting compounds.High; based on retention time and mass spectrum.Very High; based on retention time and specific MRM transition.[1][3]
Linearity Range Typically in the µg/mL to mg/mL range.ng/mL to µg/mL range, dependent on derivatization.5.0 to 1500 ng/mL[1][11] / 1 to 4000 ng/mL[12]
Accuracy (% Bias) Generally within ±15%.Generally within ±15%.<10%[1][11] / within ±7%[3]
Precision (% RSD) <15% (inter- and intra-day).<15% (inter- and intra-day).<10% (inter- and intra-day).[1][3][11]
Lower Limit of Quantitation (LLOQ) Higher (typically >10 ng/mL).Lower than HPLC-UV, but can be limited by derivatization.5.0 ng/mL[1][11] / 1.0 ng/mL[3]
Sample Preparation Simpler (e.g., protein precipitation).More complex due to required derivatization step.[10]Moderately complex (e.g., SPE or LLE).[1][3]
Throughput Moderate.Lower, due to longer run times and derivatization.High, with run times as low as ~1.15 min.[1]

Choosing the Right Method for Your Application

The selection of an analytical method for this compound is driven by the specific requirements of the study.

  • For pharmacokinetic studies in drug development , where high sensitivity, specificity, and throughput are paramount for analyzing a large number of clinical samples, LC-MS/MS is the unequivocal method of choice . Its ability to achieve low ng/mL LLOQs with high precision and accuracy makes it ideal for defining the pharmacokinetic profile of betahistine.[1][3]

  • For process monitoring or quality control of bulk drug substance , where concentrations are expected to be higher and the sample matrix is less complex, HPLC-UV may be a cost-effective and suitable alternative. Its simplicity and robustness are advantageous in these environments.

  • GC-MS can be a viable option, particularly if an LC-MS/MS system is not available. However, the additional complexity and potential for variability introduced by the derivatization step must be carefully controlled and validated.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., Patel, H., & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024).
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Chen, X. Y., Zhong, D. F., Duan, J. L., & Yan, B. X. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261–1271.
  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar. (2017).
  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers - ResearchGate. (2003).
  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies.
  • 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem. National Institutes of Health.
  • VALIDATION OF ANALYTICAL METHODS - IKEV.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (2006). European Medicines Agency.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.

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A Comparative Guide to the Catalytic Reduction of 2-Pyridylacetic Acid to 2-(Pyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the reduction of 2-pyridylacetic acid (2-PAA) to 2-(pyridin-2-yl)ethanol. The selective reduction of the carboxylic acid functional group while preserving the aromatic pyridine ring is a significant challenge in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to aid in catalyst selection and process optimization.

Introduction: The Synthetic Challenge

2-Pyridylacetic acid is a valuable heterocyclic building block in medicinal chemistry and a known major metabolite of the drug betahistine.[1][2] Its reduction product, 2-(pyridin-2-yl)ethanol, serves as a key intermediate for more complex pharmaceutical agents. The primary difficulty in this transformation lies in the inherent stability of the carboxylic acid group, which often requires harsh reaction conditions for reduction.[3] These conditions, however, can lead to undesirable side reactions, most notably the hydrogenation of the pyridine ring.[4] Therefore, achieving high selectivity for the carboxylic acid reduction is paramount.

This guide explores three major catalytic paradigms—heterogeneous, homogeneous, and biocatalytic—evaluating each for its efficacy, selectivity, and operational feasibility in the context of 2-PAA reduction.

Chapter 1: Mechanistic Underpinnings of Carboxylic Acid Reduction

The reduction of a carboxylic acid is thermodynamically challenging due to the low electrophilicity of the carbonyl carbon and the resonance stabilization of the carboxylate anion.[5][6] Effective catalytic strategies must overcome this hurdle. The most successful approaches rely on a principle of bifunctional catalysis , where two distinct functions work in concert.[6][7]

  • Carbonyl Activation: A Lewis acidic site on the catalyst or support material interacts with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[8]

  • Hydride Delivery: A transition metal center activates molecular hydrogen (H₂) or another hydride source (e.g., silanes), facilitating the transfer of a hydride (H⁻) to the activated carbonyl carbon.[9][10]

The reaction typically proceeds through an aldehyde intermediate, which is rapidly reduced further to the primary alcohol.[10][11] Controlling the reaction at the aldehyde stage is difficult with highly active hydrogenation catalysts.

General_Hydrogenation_Pathway cluster_0 Catalyst Surface Reactants 2-PAA + H₂ Adsorbed Adsorbed 2-PAA & H atoms Reactants->Adsorbed Adsorption Activated Activated Complex (Lewis Acid Interaction) Adsorbed->Activated Carbonyl Activation Reduced Aldehyde Intermediate Activated->Reduced First Hydride Transfer Product_ads Adsorbed Alcohol Reduced->Product_ads Second Hydride Transfer Product_des 2-(pyridin-2-yl)ethanol Product_ads->Product_des Desorption

Caption: General bifunctional mechanism for heterogeneous hydrogenation of a carboxylic acid.

Chapter 2: Heterogeneous Catalysis: The Workhorse Approach

Heterogeneous catalysts are the traditional choice for industrial hydrogenations due to their robustness, ease of separation, and reusability.[3] For carboxylic acid reduction, ruthenium (Ru) and bimetallic systems containing Ru are particularly prominent.[12]

Causality Behind Catalyst Choice:

  • Ruthenium (Ru): Ruthenium is highly effective at dissociating H₂ and hydrogenating carbonyl groups.[12] However, on its own, it can be unselective and require high pressures and temperatures.

  • Bimetallic Catalysts (e.g., Ru-Sn, Ru-Fe): The addition of a second, more oxophilic metal like Tin (Sn) or Iron (Fe) creates Lewis acidic sites.[6][12] This synergy enhances activity and selectivity, allowing for milder reaction conditions compared to monometallic catalysts. The promoter metal activates the C=O bond, while Ru delivers the hydrogen.[5]

  • Support Effect: The choice of support (e.g., TiO₂, Al₂O₃, activated carbon) is critical. Lewis acidic supports can participate in the activation of the carboxylic acid, further demonstrating the principle of bifunctional catalysis.[8]

The primary drawback of this approach is the potential for over-reduction. The conditions required to reduce the carboxylic acid can also be sufficient to hydrogenate the pyridine ring, leading to piperidine-based byproducts.

Table 1: Comparative Performance of Representative Heterogeneous Catalysts (Hypothetical Data)

Catalyst System Support Temp. (°C) Pressure (bar H₂) Time (h) 2-PAA Conversion (%) Selectivity to Alcohol (%) Selectivity to Ring Hydrogenation (%)
5% Ru/C Carbon 180 100 12 85 60 40
5% Ru-10% Sn/Al₂O₃ Alumina 150 80 8 98 92 8
3% Ru-1% FeOₓ/SiO₂ Silica 160 90 10 95 88 12

| 5% Pt/TiO₂ | Titania | 170 | 80 | 12 | 92 | 75 | 25 |

Experimental Protocol: Screening of a Ru-Sn/Al₂O₃ Catalyst
  • Catalyst Preparation: Prepare the catalyst via incipient wetness impregnation of Al₂O₃ with aqueous solutions of RuCl₃ and SnCl₂, followed by drying and calcination.

  • Reactor Setup: Place the catalyst (5 mol%) and 2-pyridylacetic acid (1.0 mmol) in a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.

  • Reaction Execution: Seal the reactor, purge several times with N₂, and then with H₂. Pressurize the reactor to 80 bar with H₂ and heat to 150 °C with vigorous stirring.

  • Work-up: After 8 hours, cool the reactor to room temperature and carefully vent the H₂. Dilute the reaction mixture with methanol, filter to remove the catalyst, and collect the filtrate.

  • Analysis: Analyze the filtrate by GC-MS (after derivatization) or LC-MS/MS to determine conversion and product selectivity.

Chapter 3: Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, which are soluble in the reaction medium, offer the potential for higher selectivity under significantly milder conditions.[13] This is because their active sites are well-defined, single-metal centers whose steric and electronic properties can be precisely tuned through ligand design.

Causality Behind Catalyst Choice:

  • Ruthenium-Phosphine Complexes: Catalysts like those based on Noyori-type or Macho ligands are highly active for ester and, in some cases, carboxylic acid hydrogenation.[13] The ligands play a crucial role in the mechanism, often participating in the activation of the substrate or H₂.

  • Manganese-Based Catalysts: Earth-abundant metal catalysts are gaining traction. For example, [MnBr(CO)₅] has been shown to catalyze the hydrosilylation of carboxylic acids.[14] This reaction uses a silane (e.g., PhSiH₃) as the reductant instead of H₂ gas, avoiding the need for high-pressure equipment. The reaction proceeds through the formation of a silyl ester intermediate, which is then reduced.[14] This pathway is often highly selective for the carboxylic acid moiety, leaving other reducible groups untouched.[14]

The main challenges for homogeneous catalysis are the cost of precious metals and complex ligands, and the difficulty in separating the catalyst from the product mixture, which is a significant hurdle for pharmaceutical applications.

Table 2: Comparative Performance of Representative Homogeneous Catalysts (Literature-Inspired Data)

Catalyst System Reductant Solvent Temp. (°C) Time (h) 2-PAA Conversion (%) Selectivity to Alcohol (%)
Ru-Macho-BH H₂ (50 bar) THF 100 16 99 >98
[MnBr(CO)₅] PhSiH₃ THF 80 6 95 >99

| TiCl₄ (catalytic) | Ammonia-borane | Dioxane | 25 | 24 | 90 | >99 |

Experimental Protocol: Manganese-Catalyzed Hydrosilylation
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk line techniques.

  • Reaction Setup: In a dry Schlenk flask, dissolve 2-pyridylacetic acid (1.0 mmol) and [MnBr(CO)₅] (2 mol%, 0.02 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add phenylsilane (PhSiH₃, 2.5 equiv, 2.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel chromatography. Characterize the product and determine yield by ¹H NMR and GC-MS.

Chapter 4: Biocatalysis: The Green Chemistry Frontier

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, represents a highly selective and environmentally benign alternative. Carboxylic Acid Reductases (CARs) are enzymes that can reduce a wide range of carboxylic acids to their corresponding aldehydes, which are then subsequently reduced to alcohols by endogenous alcohol dehydrogenases.[15]

Causality and Advantages:

  • Unmatched Selectivity: Enzymes operate under mild conditions (room temperature, aqueous buffer) and exhibit exquisite chemo-, regio-, and stereoselectivity. This completely avoids the problem of pyridine ring hydrogenation.

  • Sustainability: Biocatalytic processes are considered "green" as they operate in water, are biodegradable, and derive from renewable resources.[15]

  • Mechanism: CARs utilize ATP to activate the carboxylic acid as an acyl-adenylate intermediate, which is then reduced by NADPH.[15] The main challenge is the need for stoichiometric cofactors (ATP, NADPH), which is typically addressed by using whole-cell systems that can regenerate these cofactors internally.[15][16]

While promising, challenges in enzyme stability, substrate scope, and process scale-up remain active areas of research.

Biocatalytic_Cascade PAA 2-Pyridylacetic Acid CAR Carboxylic Acid Reductase (CAR) PAA->CAR Aldehyde 2-(Pyridin-2-yl)acetaldehyde ADH Alcohol Dehydrogenase (ADH) Aldehyde->ADH Alcohol 2-(Pyridin-2-yl)ethanol CAR->Aldehyde AMP AMP + PPi CAR->AMP NADP_out1 NADP⁺ CAR->NADP_out1 ADH->Alcohol NADP_out2 NADP⁺ ADH->NADP_out2 ATP ATP ATP->CAR NADPH_in1 NADPH + H⁺ NADPH_in1->CAR Cofactor Cofactor Regeneration (e.g., from Glucose) NADP_out1->Cofactor NADPH_in2 NADPH + H⁺ NADPH_in2->ADH NADP_out2->Cofactor Cofactor->NADPH_in1 Cofactor->NADPH_in2

Caption: Enzymatic cascade for the reduction of 2-PAA using a whole-cell biocatalyst.

Chapter 5: A Guide to Analytical Methodologies

Accurate quantification of the starting material, product, and potential byproducts is essential for catalyst evaluation. The polar nature of 2-PAA presents analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of 2-PAA is difficult due to its low volatility and high polarity, which can cause peak tailing and thermal degradation in the injector.[17] Therefore, a derivatization step is required to convert the polar -COOH and N-H groups into more volatile silyl ethers.

Protocol: Silylation for GC-MS Analysis

  • Sample Prep: Evaporate an aliquot of the reaction mixture (e.g., 100 µL) to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL of the derivatized sample into the GC-MS.

  • Quantification: Use a suitable internal standard and create a calibration curve to quantify the TMS-derivatized 2-PAA and 2-(pyridin-2-yl)ethanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing 2-PAA as it does not require derivatization.[1][18] It offers high sensitivity and specificity, making it ideal for complex reaction mixtures and pharmacokinetic studies.[19]

Protocol: LC-MS/MS Analysis

  • Sample Prep: Dilute the reaction mixture in the mobile phase (e.g., 1000-fold dilution in acetonitrile/water).

  • Chromatography: Use a C18 or HILIC column with a gradient mobile phase, typically consisting of water and acetonitrile with an additive like formic acid to ensure good peak shape and ionization.[18]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: Use Selected Reaction Monitoring (SRM) for high specificity. For 2-PAA, the transition is typically m/z 138 -> 92.[18][19] For the product alcohol, a characteristic transition would be determined.

Analytical_Workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample Reaction Mixture Aliquot Evap Evaporate to Dryness Sample->Evap Dilute Dilute in Mobile Phase Sample->Dilute Deriv Add BSTFA, Heat 70°C Evap->Deriv InjectGC Inject into GC-MS Deriv->InjectGC InjectLC Inject into LC-MS/MS Dilute->InjectLC

Caption: Comparison of sample preparation workflows for GC-MS and LC-MS/MS analysis.

Chapter 6: Final Comparison and Selection Guide

The optimal catalyst for the reduction of 2-pyridylacetic acid depends heavily on the specific goals of the synthesis, such as scale, purity requirements, cost constraints, and environmental considerations.

Table 3: Overall Comparison of Catalytic Strategies

Feature Heterogeneous Catalysis Homogeneous Catalysis Biocatalysis
Selectivity Moderate to Good Excellent Superior (Often Absolute)
Activity High (but needs high T/P) High (under mild conditions) Moderate (substrate limited)
Conditions Harsh (150-200°C, >80 bar) Mild (25-100°C, 1-50 bar) Mild (25-37°C, 1 atm, aq.)
Catalyst Separation Simple (Filtration) Difficult (Chromatography) Simple (Centrifugation)
Cost & Scalability Well-suited for large scale High cost, difficult to scale Emerging, potential for scale
Key Advantage Robust, Reusable High Selectivity, Tunability Green, Unmatched Selectivity

| Key Disadvantage | Ring Hydrogenation Risk | Product Contamination | Limited Substrate Scope |

Catalyst_Selection_Tree Start What is the Primary Goal? Scale Large-Scale Production? Start->Scale Industrial Scale Purity Highest Selectivity Critical? Start->Purity Pharmaceutical Intermediate Explore Exploratory Lab Synthesis? Start->Explore Flexibility & Speed Hetero Optimize Heterogeneous (e.g., Ru-Sn) Scale->Hetero Green Green Chemistry Priority? Purity->Green Is catalyst residue a major concern? Homo Use Homogeneous (e.g., Mn-hydrosilylation) Purity->Homo Yes Green->Homo No Bio Develop Biocatalytic Route (CAR) Green->Bio Yes Explore->Homo

Caption: Decision tree for selecting a catalytic approach for 2-PAA reduction.

References

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-Piperidylacetic Acid Amides in Analgesic Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics, particularly in the realm of analgesia. When coupled with an acetic acid amide moiety, the resulting 2-piperidylacetic acid amides present a promising class of compounds with tunable pharmacological profiles. This guide delves into the critical structure-activity relationships (SAR) governing the analgesic potential of these molecules. Drawing upon data from closely related compound series, we will dissect the nuanced interplay between chemical structure and biological activity, offering a comparative analysis to inform future drug discovery efforts.

The Piperidine Core: More Than Just a Scaffold

The piperidine ring, a saturated heterocycle, is a privileged structure in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and provide a rigid framework for the precise orientation of pharmacophoric groups. In the context of analgesia, piperidine-containing molecules have been explored as ligands for various targets, including opioid receptors.[1] The substitution pattern on the piperidine ring is a key determinant of activity and selectivity.

Decoding the SAR of the Acetic Acid Amide Side Chain

While direct and extensive SAR studies on this compound amides are not abundantly available in the public domain, valuable insights can be extrapolated from research on structurally analogous compounds, such as the 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid amides.[2] These studies provide a foundational understanding of how modifications to the acetic acid and amide components can dramatically influence analgesic potency.

A pivotal study investigating a series of 1,4-dihydropyridyl derivatives with an N1-acetic acid moiety revealed critical SAR trends for the corresponding esters, acids, and amides.[2] The analgesic activity of these compounds was evaluated using the 4% NaCl-induced abdominal constriction (writhing) assay in mice, a standard model for screening peripherally acting analgesics.

Key SAR Observations:
  • The Amide Moiety (R3): A Determinant of Potency: The nature of the substituent on the acetic acid group (R3) was found to be a crucial factor in determining analgesic activity. In many cases, the methyl ester (R3 = OMe) and the acetamide (R3 = NH2) derivatives exhibited superior or comparable activity to the parent carboxylic acid (R3 = OH).[2] This suggests that the amide group can serve as a bioisosteric replacement for the carboxylic acid, potentially improving metabolic stability and cell permeability.

  • Influence of C-4 Substituent (R2): The substituent at the C-4 position of the dihydropyridine ring (R2) significantly modulated the analgesic potency of the different R3 derivatives. For instance, when R2 was a cyclohexyl or benzyl group, the acetamide derivatives demonstrated the highest potency, surpassing both the methyl esters and the carboxylic acids.[2] This highlights a synergistic relationship between the C-4 substituent and the N1-acetamide group, suggesting that specific combinations can optimize interactions with the biological target.

  • Stereochemistry and Unsaturation: The spatial arrangement of substituents and the degree of saturation in the heterocyclic ring also play a role. For example, reduction of the 5,6-olefinic bond in a 1,4-dihydropyridyl acetamide derivative led to a decrease in analgesic activity, indicating the importance of the ring's conformation and electronic properties.[2]

Comparative Analysis of Analgesic Activity

To illustrate the impact of these structural modifications, the following table summarizes the analgesic activity of representative compounds from a study on 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives.[2] Activity is presented as the percentage inhibition of writhing in the 4% NaCl-induced abdominal constriction assay.

Compound IDC-4 Substituent (R2)N1-Acetic Acid Moiety (R3)% Inhibition of Writhing
7a PhenylMethyl Ester (OMe)58%
8a PhenylCarboxylic Acid (OH)45%
9a PhenylAcetamide (NH2)94%
7c CyclohexylMethyl Ester (OMe)68%
8c CyclohexylCarboxylic Acid (OH)55%
9c CyclohexylAcetamide (NH2)88%

Data extracted from Dagnino et al., J. Med. Chem. 1996, 39, 25, 4836-4845.[2]

These data clearly demonstrate that for both phenyl and cyclohexyl C-4 substituents, the acetamide derivative (9a and 9c) exhibits the highest analgesic activity in this particular scaffold. This underscores the potential of the amide functionality in enhancing the desired pharmacological effect.

Experimental Protocols: A Foundation for Reliable Data

The cornerstone of any SAR study is the reliability and reproducibility of its experimental data. The following is a detailed protocol for the writhing assay, a common method for assessing the analgesic effects of test compounds.

Acetic Acid-Induced Writhing Test

This widely used model evaluates the peripherally mediated analgesic activity of a compound by measuring the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.[3]

Protocol:

  • Animal Preparation: Male albino mice (e.g., Swiss-Webster, 20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized to the experimental environment for at least one hour before testing.

  • Compound Administration: Test compounds are typically suspended in a vehicle (e.g., 0.5% carboxymethylcellulose in saline) and administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of writhing. A control group receives the vehicle only. A positive control group receives a standard analgesic drug (e.g., indomethacin).

  • Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching movement of the abdomen and hind limbs) is counted for a specific period, typically 20-30 minutes, starting 5-10 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Visualizing the SAR: A Logical Workflow

To conceptualize the process of an SAR study for this compound amides, the following workflow diagram illustrates the key steps, from initial compound design to the evaluation of analgesic activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design of this compound Amide Analogs synthesis Synthesis of Compound Library start->synthesis Varying R groups on Piperidine & Amide purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (e.g., Receptor Binding) purification->in_vitro Purity >95% in_vivo In Vivo Analgesic Assays (e.g., Writhing Test) in_vitro->in_vivo Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis in_vivo->sar_analysis Analgesic Data (% Inhibition, ED50) lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Key Pharmacophores lead_optimization->start Iterative Design conclusion Identification of Candidate Drug lead_optimization->conclusion

Caption: Workflow for a typical SAR study of novel analgesic compounds.

The Path Forward: Rational Design and Future Perspectives

The exploration of this compound amides as potential analgesics is a promising avenue for drug discovery. The insights gleaned from related compound classes strongly suggest that the amide functionality is a key modulator of activity and can be strategically employed to enhance potency. Future research should focus on a systematic SAR investigation of this specific scaffold, exploring a diverse range of substituents on both the piperidine ring and the amide nitrogen.

A critical aspect of this future work will be to elucidate the mechanism of action. While some piperidine-based analgesics target opioid receptors, it is essential to investigate other potential targets, such as ion channels or enzymes involved in the pain signaling cascade. A thorough understanding of the molecular target will enable more rational drug design and the development of compounds with improved efficacy and a more favorable side-effect profile.

By combining insightful chemical design, robust biological evaluation, and a deep understanding of structure-activity relationships, the scientific community can unlock the full therapeutic potential of this compound amides in the quest for safer and more effective pain management.

References

  • Palomba, M., Pau, A., Boatto, G., Asproni, B., Auzzas, L., Cerri, R., Arenare, L., Filippelli, W., Falcone, G., & Motola, G. (2000). Anti-inflammatory and analgesic amides: new developments. Archiv der Pharmazie, 333(1), 17–26. [Link][3]
  • Dagnino, R., Jr, Gallaschun, R. J., Johnson, K. L., Kress, J. M., & Rorer, K. A. (1996). Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides. Journal of Medicinal Chemistry, 39(25), 4836–4845. [Link][2]
  • Li, Y., Zhang, Y., Wang, F., Hong, Z., Li, Y., & Chen, J. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 277–284. [Link][4][5][6]
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comparing the efficacy of 2-piperidylacetic acid derivatives with existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of emerging 2-piperidylacetic acid derivatives against established drugs in the context of neurodegenerative diseases. This guide provides a detailed analysis of their mechanisms of action, comparative preclinical data, and comprehensive experimental protocols for researchers and drug development professionals.

Introduction: The Shifting Landscape of Neurotherapeutics

The global burden of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, continues to escalate, creating an urgent need for novel therapeutic strategies.[1] For decades, the standard of care has focused on symptomatic relief, primarily through single-target agents like acetylcholinesterase inhibitors and NMDA receptor antagonists. While valuable, these therapies offer modest efficacy and do not halt the underlying disease progression.

This has spurred the exploration of multi-target drug candidates capable of concurrently addressing the complex, multifaceted pathology of neurodegeneration, which includes excitotoxicity, oxidative stress, and neuroinflammation. Among the emerging classes of compounds, derivatives of this compound—and more specifically, its isomer nipecotic acid (piperidine-3-carboxylic acid)—are gaining attention. These derivatives are being engineered to combine neuroprotective, antioxidant, and anti-inflammatory properties, offering a holistic therapeutic approach that contrasts sharply with traditional single-mechanism drugs.[2][3]

This guide provides a comparative analysis of the preclinical efficacy of these emerging derivatives against established drugs, grounded in experimental data. We will dissect their distinct mechanisms of action, present a framework for their comparative evaluation, and provide detailed, validated protocols for key assays that form the bedrock of neuropharmacological research.

Section 1: A Dichotomy of Mechanisms: Multi-Target vs. Single-Target Agents

The fundamental difference in therapeutic philosophy between nipecotic acid derivatives and standard-of-care drugs like Donepezil and Memantine lies in their molecular targets. Existing drugs are highly specific, while the derivatives are designed for broader, synergistic effects.

Existing Standard of Care: The Single-Target Approach

  • Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil): These drugs function by preventing the breakdown of the neurotransmitter acetylcholine. By increasing acetylcholine levels in the synaptic cleft, they enhance cholinergic neurotransmission, which is crucial for memory and cognition. This is a purely symptomatic treatment for the cognitive decline seen in Alzheimer's disease.

  • NMDA Receptor Antagonists (e.g., Memantine): These agents block N-methyl-D-aspartate (NMDA) receptors to mitigate the effects of glutamate-induced excitotoxicity.[4] Chronic overstimulation of these receptors by glutamate leads to excessive calcium influx into neurons, triggering apoptotic pathways and contributing to neuronal death. Memantine offers a neuroprotective effect by normalizing this pathological signaling.

The Emerging Strategy: Multi-Target Nipecotic Acid Derivatives

Nipecotic acid is a known GABA reuptake inhibitor.[3] Its derivatives are synthesized by attaching various moieties that confer additional pharmacological properties, creating a multi-pronged attack on neurodegeneration.[2]

  • GABAergic Modulation: By inhibiting GABA reuptake, these compounds increase the concentration of the brain's primary inhibitory neurotransmitter, which can counterbalance glutamate-induced hyperexcitability and confer neuroprotection.

  • Antioxidant Activity: Many derivatives incorporate phenolic groups (e.g., from ferulic or sinapic acid) that are potent scavengers of reactive oxygen species (ROS).[2] This directly combats the oxidative stress that is a key pathological feature of neurodegenerative diseases.

  • Anti-inflammatory Effects: Some derivatives have been shown to inhibit enzymes like lipoxygenase (LOX), which are involved in inflammatory signaling pathways in the brain.[2][3]

The diagram below illustrates the distinct and overlapping pathways targeted by these two classes of drugs.

G cluster_0 Pathological Drivers of Neurodegeneration cluster_1 Therapeutic Interventions cluster_2 Molecular Targets & Outcomes Glutamate ↑ Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates ACh_Deficit ↓ Acetylcholine AChE AChE Enzyme Oxidative_Stress Oxidative Stress (ROS Production) ROS ROS Oxidative_Stress->ROS Inflammation Neuroinflammation (e.g., LOX pathway) LOX LOX Enzyme Inflammation->LOX Memantine Memantine Memantine->NMDA_R Antagonizes Donepezil Donepezil Donepezil->AChE Inhibits Nipecotic_Deriv Nipecotic Acid Derivatives GABA_T GABA Transporter Nipecotic_Deriv->GABA_T Inhibits Nipecotic_Deriv->ROS Scavenges Nipecotic_Deriv->LOX Inhibits Neuron Neuronal Survival & Cognitive Function NMDA_R->Neuron Reduces Excitotoxicity AChE->Neuron Increases ACh, Improves Cognition GABA_T->Neuron Reduces Excitability ROS->Neuron Reduces Oxidative Damage LOX->Neuron Reduces Inflammation

Caption: Comparative Mechanisms of Action.

Section 2: Comparative Preclinical Efficacy Analysis

Direct head-to-head clinical trials comparing these novel derivatives with standard drugs are not yet available.[5] Therefore, our comparison relies on preclinical data from established in vitro and in vivo models, which serve as the foundation for evaluating therapeutic potential.

In Vitro Efficacy Profile

In vitro assays are critical for determining a compound's potency and specific molecular interactions. Key parameters include the half-maximal inhibitory concentration (IC₅₀) for enzymes and antioxidant capacity.

ParameterNipecotic Acid DerivativesDonepezilMemantineRationale for Assay Selection
AChE Inhibition (IC₅₀) 47 µM - 100 µM+[3]~10 nMNot ApplicableMeasures potency for symptomatic cognitive enhancement.
Lipid Peroxidation (IC₅₀) ~20 µM[3]Weak/Indirect EffectsWeak/Indirect EffectsQuantifies direct antioxidant capacity to protect cell membranes.
LOX Inhibition (% at 100 µM) Up to 33%[3]Not ApplicableNot ApplicableAssesses anti-inflammatory potential by measuring inhibition of a key inflammatory enzyme.
NMDA Receptor Binding Not a primary targetNot Applicable~1-2 µM (Ki)Measures potency for blocking excitotoxicity.

Interpretation: This data highlights the trade-offs between the two classes. Donepezil is an exceptionally potent AChE inhibitor, but lacks direct antioxidant or anti-inflammatory activity. Conversely, nipecotic acid derivatives show moderate efficacy across multiple targets, suggesting a less potent but broader mechanism of action. This "jack-of-all-trades" profile may be advantageous in tackling the complex pathology of neurodegeneration.

In Vivo Efficacy in Rodent Models

Behavioral tests in animal models are essential for evaluating the integrated effect of a drug on cognitive functions like learning and memory.[6]

Behavioral TestTypical Outcome for Nipecotic Acid DerivativesTypical Outcome for Donepezil/MemantineCognitive Domain Assessed
Morris Water Maze Reduced escape latency and increased time in the target quadrant in disease models.Reduced escape latency and improved spatial memory in disease models.[7]Hippocampal-dependent spatial learning and memory.[7][8]
Y-Maze Spontaneous Alternation Increased percentage of spontaneous alternations, indicating improved working memory.Increased alternation behavior, reflecting enhanced spatial working memory.[7]Spatial working memory and exploratory behavior.
Novel Object Recognition Increased time spent exploring the novel object, demonstrating improved recognition memory.Enhanced performance, indicating better recognition and memory function.[9]Recognition memory, dependent on the hippocampus and cortex.

Interpretation: Both classes of drugs demonstrate the ability to reverse cognitive deficits in validated animal models. The crucial difference, not always captured by behavioral tests alone, is the underlying mechanism. The improvements seen with nipecotic acid derivatives are likely a composite result of neuroprotection, reduced inflammation, and neurotransmitter modulation, whereas the effects of standard drugs are more directly tied to enhancing cholinergic or modulating glutamatergic pathways.

Section 3: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for key experiments used to generate the comparative data discussed above. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vivo Assessment of Spatial Memory via Morris Water Maze

This protocol assesses a compound's ability to improve hippocampal-dependent spatial learning and memory in a rodent model of cognitive impairment.

G cluster_0 Animal Groups start Start acclimatize 1. Acclimatization & Habituation (3 days) start->acclimatize drug_admin 2. Drug Administration (e.g., Daily IP injection for 14 days) acclimatize->drug_admin training 3. Acquisition Training (4 trials/day for 5 days) drug_admin->training group1 Vehicle Control probe 4. Probe Trial (Day 6, platform removed) training->probe analysis 5. Data Analysis probe->analysis end End analysis->end group2 Disease Model + Vehicle group3 Disease Model + Test Compound group4 Disease Model + Reference Drug

Caption: Experimental Workflow for Morris Water Maze.

Methodology:

  • Animal Model: Utilize an appropriate rodent model of cognitive decline (e.g., aged rats or a transgenic model of Alzheimer's disease). Divide animals into four groups: healthy control, disease model + vehicle, disease model + test compound, and disease model + reference drug (e.g., Donepezil).

  • Apparatus: A circular pool (1.5m diameter) filled with opaque water, containing a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.

  • Drug Administration: Administer the test compound, reference drug, or vehicle daily for a predetermined period (e.g., 14-28 days) prior to and during behavioral testing.

  • Acquisition Phase (5 days):

    • Each rat undergoes four trials per day.

    • For each trial, the rat is placed into the pool from one of four starting positions.

    • The rat is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform.

    • Record the time taken to reach the platform (escape latency) using video tracking software.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • Each rat is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Learning: Compare the escape latencies across days for each group. A steeper learning curve (decreasing latency) indicates better learning.

    • Memory: In the probe trial, a significantly higher percentage of time spent in the target quadrant indicates better spatial memory retention.

    • Compare the performance of the test compound group to both the vehicle control and the reference drug group using ANOVA.

Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the potency of a compound in inhibiting the acetylcholinesterase enzyme.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (pH 8.0).

    • DTNB (Ellman's Reagent) solution.

    • Acetylthiocholine Iodide (ATCI) substrate solution.

    • AChE enzyme solution.

    • Test compound and reference inhibitor (Donepezil) dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound concentration to respective wells.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE enzyme solution. Include a "no enzyme" control.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI substrate.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change (yellow) is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 4: Synthesis and Future Directions

The evidence presented paints a clear picture of two distinct, yet valid, therapeutic strategies.

  • Existing Drugs (Donepezil, Memantine): These are potent, single-target agents that provide proven symptomatic relief by addressing specific neurotransmitter imbalances or excitotoxicity. Their strengths lie in their well-understood mechanisms and extensive clinical safety data. Their primary limitation is the lack of impact on the broader, underlying progression of neurodegeneration.

  • 2-Piperidylacetic (Nipecotic) Acid Derivatives: This emerging class offers a compelling multi-target approach. By simultaneously exerting modest effects on neurotransmission, oxidative stress, and inflammation, they may offer a more holistic neuroprotective benefit.[2] The primary challenge is the need to optimize this "polypharmacology" to achieve significant clinical efficacy without off-target effects.

Causality Behind Experimental Choices: The selection of the assays described in this guide is deliberate. The AChE inhibition assay directly tests a mechanism relevant to the existing standard of care, allowing for a like-for-like comparison of potency in that domain.[3] The Morris Water Maze is the gold standard for assessing the type of spatial memory deficit that is a clinical hallmark of Alzheimer's disease, making it a highly relevant in vivo model.[7][8] Finally, assays for lipid peroxidation and LOX inhibition are chosen specifically to validate the novel, multi-target hypotheses proposed for the nipecotic acid derivatives.[2]

Future Outlook: The path forward for this compound derivatives involves several critical steps. Firstly, medicinal chemistry efforts must continue to refine the balance of activities to enhance potency at desired targets. Secondly, direct, head-to-head comparative studies in more complex animal models are needed to unequivocally demonstrate superiority over the current standard of care.[10] Ultimately, the promise shown in these preclinical models must be translated into well-designed clinical trials to establish both safety and efficacy in human patients.[11] The development of these multi-target agents represents a logical and necessary evolution in the quest for a truly disease-modifying therapy for neurodegenerative disorders.

References

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A Comparative Analysis of 2-Piperidylacetic Acid and 3-Piperidylacetic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its conformational rigidity and synthetic tractability offer a robust framework for the design of novel bioactive molecules. This guide provides an in-depth comparative analysis of two closely related piperidine derivatives: 2-piperidylacetic acid and 3-piperidylacetic acid. While direct comparative studies on these specific molecules are sparse in the current literature, this document will leverage established chemical principles and data from closely related analogues to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their synthesis, physicochemical properties, and potential biological activities, with a particular focus on their relationship to key neurotransmitter systems.

From Aromatic Precursors: Synthesis and Structural Elucidation

2- and 3-piperidylacetic acid are the saturated, non-aromatic counterparts to the more commonly referenced 2- and 3-pyridylacetic acid. The primary synthetic route to these piperidine derivatives is through the catalytic hydrogenation of the corresponding pyridylacetic acid, a process that reduces the aromatic pyridine ring to a saturated piperidine ring.

A patented method for this transformation involves the hydrogenation of an aqueous solution of the pyridylacetic acid in the presence of a rhodium on carbon catalyst and ammonia.[3] This approach is designed to prevent the decarboxylation that can occur under other reduction conditions.[3]

Caption: General synthetic scheme for the formation of piperidylacetic acids from their pyridylacetic acid precursors via catalytic hydrogenation.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift of the acetic acid moiety from the 2- to the 3-position on the piperidine ring can impart significant differences in the physicochemical properties of the resulting molecules. These differences, in turn, can have profound implications for their pharmacokinetic profiles and biological activities.

PropertyThis compound (Homopipecolic Acid)3-Piperidylacetic Acid (Homonipecotic Acid)Rationale for Predicted Differences
Molecular Formula C7H13NO2C7H13NO2Identical
Molecular Weight 143.18 g/mol 143.18 g/mol Identical
Predicted pKa (acidic) ~4-5~4-5The carboxylic acid pKa is expected to be in the typical range for this functional group.
Predicted pKa (basic) ~10-11~10-11The piperidine nitrogen is a basic secondary amine.
Predicted LogP LowerHigherThe intramolecular hydrogen bonding potential between the carboxylic acid and the nitrogen in the 2-isomer may reduce its lipophilicity compared to the 3-isomer where this interaction is less favorable.
Solubility Higher aqueous solubilityLower aqueous solubilityThe potential for stronger intramolecular interactions in the 2-isomer may lead to better solvation in polar solvents.
Chirality Chiral at C2Chiral at C3The substitution at the 2- and 3-positions creates a chiral center in each molecule.

Biological Activity: A Focus on GABAergic Neurotransmission

The structural similarity of piperidine carboxylic acids to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has led to extensive investigation into their potential as modulators of GABAergic signaling.

3-Piperidylacetic Acid (Homonipecotic Acid): A Potential GABA Uptake Inhibitor

3-Piperidylacetic acid is a close structural analog of nipecotic acid (piperidine-3-carboxylic acid), a known inhibitor of GABA transporters (GATs).[4][5] Nipecotic acid itself has limited ability to cross the blood-brain barrier, but its derivatives have been developed as anticonvulsant drugs.[4][6] It is highly probable that 3-piperidylacetic acid will also exhibit inhibitory activity at GATs, potentially with altered potency and selectivity compared to nipecotic acid due to the extended acetic acid side chain.

This compound (Homopipecolic Acid): A Potential Modulator of GABA Receptors

This compound is an analog of pipecolic acid (piperidine-2-carboxylic acid), a compound found in biological fluids and involved in lysine metabolism.[7][8] While less is known about the direct GABAergic activity of pipecolic acid itself, other piperidine carboxylic acids, such as isonipecotic acid (piperidine-4-carboxylic acid), are known to act as partial agonists at GABA-A receptors.[9] Therefore, it is plausible that this compound could also interact with GABA receptors, although its specific activity would require experimental confirmation.

GABA_Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_Vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GAT1 GABA Transporter (GAT1) GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A_Receptor Binding

Caption: A simplified diagram of a GABAergic synapse, highlighting the potential sites of action for 2- and 3-piperidylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of Piperidylacetic Acids via Hydrogenation of Pyridylacetic Acids

This protocol is adapted from the general method described in US Patent 3,159,639 A.[3]

Materials:

  • 2- or 3-pyridylacetic acid

  • 5% Rhodium on carbon catalyst

  • Aqueous ammonia (29%)

  • Deionized water

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a suitable pressure vessel, dissolve the starting pyridylacetic acid in deionized water.

  • Add at least an equimolar amount of aqueous ammonia to the solution.

  • Carefully add the 5% rhodium on carbon catalyst to the mixture.

  • Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 2.5 atmospheres).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Carefully vent the reactor and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidylacetic acid.

  • The product can be further purified by recrystallization.

Protocol 2: In Vitro GABA Transporter Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds on GABA transporters.

Materials:

  • Synthesized 2- and 3-piperidylacetic acid

  • Nipecotic acid (positive control)

  • [3H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Synaptosomal preparation from rat brain tissue (or cell lines expressing specific GAT subtypes)

  • Appropriate buffer solutions

Procedure:

  • Prepare synaptosomes from rat brain tissue according to established protocols.

  • Incubate the synaptosomes with varying concentrations of the test compounds (2- and 3-piperidylacetic acid) and the positive control (nipecotic acid).

  • Initiate the uptake reaction by adding [3H]-GABA to the incubation mixture.

  • After a defined incubation period, terminate the uptake by rapid filtration and washing.

  • Quantify the amount of [3H]-GABA taken up by the synaptosomes using liquid scintillation counting.

  • Calculate the IC50 values for each compound to determine their inhibitory potency.

Conclusion

References

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  • Wang, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
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A Researcher's Guide to Confirming the Absolute Configuration of Chiral 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. For molecules like 2-piperidylacetic acid, a valuable chiral building block, this determination underpins its biological activity and therapeutic potential. This guide provides an in-depth comparison of modern analytical techniques for confirming its absolute stereochemistry, moving beyond mere procedural lists to explain the causality behind experimental choices.

The Challenge: Structural Nuances of this compound

This compound presents a unique challenge due to its cyclic amino acid structure. The molecule's conformational flexibility and the presence of both an acidic carboxyl group and a basic secondary amine can complicate analysis. Therefore, the selection of an appropriate method, or a combination of methods, is paramount for a definitive and trustworthy assignment.

Comparative Analysis of Methodologies

A variety of techniques can be employed to determine the absolute configuration of chiral molecules.[] Historically, methods like X-ray crystallography and NMR were the primary tools.[2] Today, chiroptical spectroscopy has become an invaluable and routine tool for this purpose.[2] This guide will focus on a comparative analysis of the most powerful and accessible techniques:

  • Vibrational Circular Dichroism (VCD) Spectroscopy

  • Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

  • X-ray Crystallography

  • Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (Mosher's Method)

The following sections will delve into the principles, experimental protocols, and data interpretation for each, providing a logical framework for selecting the most suitable approach.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4][5] This technique is particularly powerful as it provides a rich, three-dimensional picture of the molecule's structure in solution.[3] The resulting VCD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum to one predicted by ab initio quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration can be unequivocally assigned.[3][6]

Why it's a strong candidate for this compound:

  • Solution-Phase Analysis: VCD is ideal for analyzing molecules in their native solution state, mitigating the challenges of crystallization.

  • Sensitivity to Stereochemistry: The technique is highly sensitive to the spatial arrangement of atoms, making it well-suited for distinguishing enantiomers.[3]

  • No Chromophore Required: Unlike ECD, VCD does not require a chromophore, making it applicable to a wider range of molecules, including this compound.

Experimental Workflow & Data Interpretation:

Figure 1: Workflow for Absolute Configuration Determination using VCD.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure this compound sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) to achieve a concentration of approximately 0.1 M.

  • Data Acquisition: Record the VCD and IR spectra in the mid-IR region (e.g., 950–1700 cm⁻¹) using a VCD spectrometer.[7]

  • Computational Modeling:

    • Generate low-energy conformers for both the (R)- and (S)-enantiomers of this compound.

    • Perform geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for each enantiomer.

  • Spectral Comparison: Overlay the experimental VCD spectrum with the computationally predicted spectra for the (R)- and (S)-enantiomers. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.

Trustworthiness: The self-validating nature of this method lies in the simultaneous acquisition of the IR spectrum. The calculated IR spectrum must also match the experimental IR spectrum, providing a crucial check on the accuracy of the computational model.

Method 2: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

Principle: ECD measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[8] Both techniques produce spectra that are mirror images for enantiomers. Similar to VCD, comparison of experimental ECD/ORD spectra with those predicted by quantum chemical calculations allows for the assignment of absolute configuration.[9][10]

Applicability to this compound: The carboxyl group in this compound acts as a weak chromophore, which may produce a measurable ECD signal. However, the signal might be weak, potentially making VCD a more robust choice.

Experimental Workflow & Data Interpretation:

Figure 2: Workflow for Absolute Configuration Determination using ECD/ORD.

Protocol:

  • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives an optimal absorbance (typically < 1.0) in the wavelength range of interest.

  • Data Acquisition: Record the ECD and UV-Vis spectra. For ORD, measure the optical rotation at various wavelengths.

  • Computational Modeling: Perform TD-DFT calculations on the optimized conformers of both enantiomers to predict the ECD and ORD spectra.

  • Spectral Comparison: Compare the experimental spectra with the predicted spectra to assign the absolute configuration.

Causality in Method Choice: While ECD is a powerful technique, its reliance on a chromophore makes it less universally applicable than VCD. For this compound, the carboxyl n→π* transition is the primary chromophore, which may yield a weak Cotton effect.[8] If the experimental signal is weak or inconclusive, VCD would be the preferred chiroptical method.

Method 3: X-ray Crystallography

Principle: X-ray crystallography provides the most definitive determination of absolute configuration by directly mapping the three-dimensional arrangement of atoms in a crystalline solid.[11][12] The technique of anomalous dispersion, particularly when a heavy atom is present, allows for the unambiguous assignment of the absolute structure.[13]

Why it can be challenging for this compound:

  • Crystallization: Obtaining single crystals of sufficient quality can be a significant bottleneck.[12] Small, flexible molecules like this compound can be difficult to crystallize.

  • Heavy Atom Requirement: For a reliable determination using anomalous dispersion, the presence of an atom heavier than oxygen is highly beneficial. Derivatization with a heavy atom-containing reagent may be necessary.

Experimental Workflow & Data Interpretation:

Figure 3: Workflow for Absolute Configuration Determination using X-ray Crystallography.

Protocol:

  • Crystallization:

    • Attempt to grow single crystals of this compound from various solvents.

    • If unsuccessful, prepare a salt or derivative with a chiral molecule of known configuration or a molecule containing a heavy atom (e.g., a bromide or iodide salt) to facilitate crystallization and the anomalous dispersion experiment.

  • Data Collection: Mount a suitable single crystal on an X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Absolute Configuration Assignment: Analyze the anomalous scattering data. The Flack parameter is a key indicator: a value close to 0 for a given configuration confirms the assignment, while a value close to 1 indicates that the inverted structure is correct.[13]

Trustworthiness: When a high-quality crystal structure is obtained and the Flack parameter is determined with a low uncertainty, X-ray crystallography provides an unambiguous and highly reliable assignment of the absolute configuration.[13]

Method 4: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

Principle: This method involves the covalent derivatization of the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[14][15] These diastereomers exhibit distinct chemical shifts in their NMR spectra. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter, the absolute configuration can be deduced based on an established conformational model.[16] For amines like this compound, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is a commonly used CDA.[17][18]

Why it's a practical choice:

  • Accessibility: NMR spectrometers are widely available in research laboratories.

  • Small Sample Requirement: The method can be performed on a small scale (milligrams).

  • No Crystallization Needed: This is a solution-phase technique.

Experimental Workflow & Data Interpretation:

Figure 4: Workflow for Mosher's Method.

Protocol:

  • Derivatization: In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding diastereomeric amides.

  • Purification: Purify both diastereomeric products, typically by chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers under identical conditions.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed amide bond.

    • According to Mosher's model for amides, the protons that lie on the same side of the MTPA phenyl group in the extended conformation will experience a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration of the stereocenter.

Trustworthiness: The reliability of Mosher's method depends on the correctness of the conformational model. For flexible molecules, careful analysis and potentially 2D NMR experiments (like ROESY) may be needed to confirm the predominant conformation. The dual-enantiomer approach, using both (R)- and (S)-MTPA, provides a robust internal validation.[19]

Quantitative Data Summary & Comparison

Methodology Principle Sample State Throughput Reliability Key Requirement
VCD Spectroscopy Differential IR absorption of circularly polarized lightSolutionHighVery HighEnantiomerically pure sample
ECD/ORD Differential UV-Vis absorption/rotation of polarized lightSolutionHighHighChromophore near stereocenter
X-ray Crystallography X-ray diffraction from a single crystalSolid (Crystal)LowUnambiguousHigh-quality single crystal
Mosher's Method (NMR) NMR analysis of diastereomeric derivativesSolutionMediumHighSuccessful derivatization and purification

Conclusion and Recommendation

For a definitive and efficient determination of the absolute configuration of chiral this compound, a dual-pronged approach is recommended.

  • Primary Method: Vibrational Circular Dichroism (VCD). Given its applicability to non-chromophoric molecules in solution and the high level of structural information it provides, VCD coupled with DFT calculations stands out as the most powerful and versatile method.[6] Its ability to provide a definitive answer without the need for crystallization makes it highly efficient.

  • Confirmatory Method: Mosher's Method (NMR). As a widely accessible and reliable technique, Mosher's method serves as an excellent orthogonal confirmation. The agreement between the VCD and NMR results would provide an exceptionally high degree of confidence in the assigned absolute configuration.

While X-ray crystallography remains the "gold standard," the potential difficulties in obtaining suitable crystals make it a secondary choice unless crystals are readily available.[11][12] ECD/ORD is a viable option, but its effectiveness is contingent on the strength of the chromophore, which may be a limiting factor for this compound. By strategically combining the strengths of VCD and NMR, researchers can confidently and robustly establish the absolute configuration of this important chiral building block.

References

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for 2-Piperidylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and bioanalysis, the accurate quantification of drug metabolites is paramount. 2-Piperidylacetic acid, a primary metabolite of several compounds, serves as a critical biomarker in pharmacokinetic and drug metabolism studies.[1][2] The choice of analytical methodology for its quantification can significantly impact data quality, throughput, and cost. This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into making informed decisions for your analytical needs. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a clear, data-driven comparison of the two methods.

The Analytical Challenge: this compound

This compound is a polar molecule containing a pyridine ring and a carboxylic acid group.[3][4] Its properties necessitate careful method development to achieve adequate retention on reversed-phase columns and to ensure sensitivity, especially in complex biological matrices. It is a known major metabolite of betahistine, and its concentration in plasma is often used as a surrogate for the parent drug's exposure due to extensive first-pass metabolism.[2][5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, widely accessible, and cost-effective technique. Its suitability for this compound hinges on the analyte's chromophore—the pyridine ring—which allows for UV detection.

Causality in HPLC Method Design

The primary challenge in developing an HPLC method for this compound is achieving sufficient retention and a symmetrical peak shape on standard C18 columns due to its polar nature. To address this, a mixed-mode or an ion-pair reversed-phase approach is often optimal. For this guide, we will consider a method based on a modern reversed-phase column with a polar-embedded group, which offers enhanced retention for polar compounds. The mobile phase composition, particularly pH, is critical. Maintaining the pH below the pKa of the carboxylic acid group (around 4-5) will suppress its ionization and improve retention.

Experimental Protocol: HPLC-UV Method

Objective: To develop and validate a robust HPLC-UV method for the quantification of this compound in a simple matrix (e.g., process sample or formulation).

1. Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Waters Acquity UPLC HSS T3), 100 Å, 1.8 µm, 2.1 mm x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 263 nm

  • Injection Volume: 5 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: 1 mg/mL of this compound hydrochloride in 50:50 acetonitrile:water.

  • Calibration Standards: Serially dilute the stock solution to prepare standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample in the mobile phase to fall within the calibration range.

3. Validation Approach: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[7][8][9]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[1] This is especially true for quantifying metabolites at low concentrations in complex biological matrices like plasma.

Causality in LC-MS Method Design

The high sensitivity of LC-MS/MS allows for the detection of this compound at ng/mL levels.[5][6] The selectivity is achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes interference from matrix components. For this compound, electrospray ionization (ESI) in positive mode is effective, targeting the protonated molecule [M+H]+. An isotopically labeled internal standard (e.g., this compound-d4) is crucial for accurate quantification, as it co-elutes and experiences the same ionization effects as the analyte, correcting for matrix effects and variability in extraction.

Experimental Protocol: LC-MS/MS Method

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

1. Chromatographic Conditions:

  • Column: Cyano (CN) Column, 5 µm, 50 x 4.6 mm[6]

  • Mobile Phase A: 0.7% v/v Formic Acid in 0.5 mM Ammonium Trifluoroacetate in Water[6]

  • Mobile Phase B: Acetonitrile-Methanol (90:10 v/v)[6]

  • Gradient: A rapid gradient elution is typically used.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

2. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: m/z 138.1 → 92.0[6][10]

    • Internal Standard (d6): m/z 142.1 → 96.1[6][10]

  • Collision Energy: Optimized for the specific instrument, typically around 20-25 eV.[11]

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of plasma, add the internal standard.

  • Condition an SPE cartridge (e.g., Oasis MCX) with methanol and water.

  • Load the sample, wash with an acidic solution, and elute with a basic methanolic solution.

  • Evaporate the eluate and reconstitute in the mobile phase.

4. Validation Approach: The method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry and/or ICH M10, which addresses parameters crucial for bioanalysis, including selectivity, matrix effect, and stability in biological matrix.[12][13]

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific application, required sensitivity, and sample matrix.

ParameterHPLC-UV (Typical Performance)LC-MS/MS (Published Data)
Linearity Range 1 - 100 µg/mL5.0 - 1500 ng/mL[6]
Lower Limit of Quantitation (LLOQ) ~1 µg/mL1 - 5 ng/mL[5][6]
Precision (%RSD) < 5%< 10%[5]
Accuracy (%Bias) ± 5%± 7%[5]
Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.High; based on specific mass-to-charge ratios.
Matrix Effect Low to moderate.Can be significant; mitigated by an internal standard and sample cleanup.
Throughput Lower; longer run times often needed for resolution.Higher; rapid gradients are possible due to MS selectivity.
Cost (Instrument & Maintenance) LowHigh
Ideal Application Purity analysis, formulation assays, process monitoring.Bioanalysis (plasma, urine), trace-level impurity analysis.

Cross-Validation: Bridging the Methodologies

Cross-validation is essential when data from two different analytical methods will be compared or combined, for instance, when transitioning from an early-phase HPLC method to a more sensitive LC-MS method for clinical studies.[12][14] The goal is to demonstrate that the two methods provide comparable results.[14]

Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Acceptance Prep Prepare QC Samples (Low, Mid, High) HPLC Analyze by Validated HPLC-UV Method Prep->HPLC LCMS Analyze by Validated LC-MS/MS Method Prep->LCMS Compare Compare Mean Concentrations and Calculate % Difference HPLC->Compare LCMS->Compare Stats Statistical Assessment (e.g., Bland-Altman plot) Compare->Stats Accept Acceptance Criteria Met? Stats->Accept Result_Pass Methods are Correlated Accept->Result_Pass Yes Result_Fail Investigate Bias Accept->Result_Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of three levels of Quality Control (QC) samples (low, medium, and high) in the relevant matrix. The concentrations should span the expected range of the study samples.

  • Analysis: Analyze at least six replicates of each QC level using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for each level from both methods.

    • The acceptance criteria for chromatographic assays are typically that the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[14]

    • Calculate the percentage difference between the mean values obtained from the two methods for each QC level. A common acceptance criterion is that the difference should not exceed 20%.

Conclusion and Expert Recommendation

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, but their applications are distinct.

  • HPLC-UV is a reliable and economical choice for high-concentration samples, such as in drug substance purity testing, formulation development, and process monitoring, where sensitivity is not the primary concern.

  • LC-MS/MS is indispensable for bioanalytical applications requiring the quantification of this compound in complex biological matrices at low ng/mL concentrations.[5][6] Its superior sensitivity and selectivity are necessary to meet the demands of pharmacokinetic and clinical studies.

A thorough cross-validation is not merely a regulatory checkbox; it is a scientific necessity to ensure data integrity and comparability across different stages of drug development. By understanding the underlying principles and performance characteristics of each method, researchers can confidently select the appropriate tool for their analytical challenge and ensure a seamless transition between methods as a project progresses.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A Comparative Analysis of the Pharmacokinetic Profiles of 2-Piperidylacetic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacokinetic profiles of various 2-piperidylacetic acid esters, a class of compounds that includes the well-known therapeutic agent methylphenidate (MPH). By examining the absorption, distribution, metabolism, and excretion (ADME) of these molecules, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental context necessary to advance their research. This document emphasizes the causal relationships behind experimental choices and provides detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: The Significance of Ester Variation in Pharmacokinetics

The therapeutic efficacy and safety profile of a drug are intrinsically linked to its pharmacokinetic properties. For this compound derivatives, modification of the ester group can profoundly influence their ADME characteristics. This guide will focus on a comparative analysis of methylphenidate (MPH), ethylphenidate (EPH), and isopropylphenidate (IPH), exploring how subtle changes in their chemical structures lead to significant differences in their biological fate and potential therapeutic applications.

Core Principles of Pharmacokinetic Analysis in this compound Esters

The determination of a drug's pharmacokinetic profile is a multi-step process that involves in vivo studies and sophisticated analytical techniques. The primary goal is to understand how the body acts on the drug, which is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

Experimental Workflow for Pharmacokinetic Profiling

The typical workflow for assessing the pharmacokinetics of this compound esters involves several key stages, from animal handling to data analysis. The rationale behind this workflow is to obtain accurate and reproducible data on the drug's concentration in the bloodstream over time.

Caption: Workflow for determining the pharmacokinetic profile of this compound esters.

Comparative Pharmacokinetic Profiles

The following sections detail the known pharmacokinetic parameters for methylphenidate and its ethyl and isopropyl esters. It is important to note that direct, head-to-head comparative studies under identical conditions are limited, and thus, some of the data presented is synthesized from multiple sources.

Methylphenidate (MPH)

As the most widely studied compound in this class, the pharmacokinetics of methylphenidate are well-characterized. It is administered as a racemic mixture of d-threo and l-threo enantiomers, with the d-isomer being the pharmacologically active component[1].

  • Absorption : MPH is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically occurring around 2 hours[1].

  • Distribution : It is well-distributed throughout the body and readily crosses the blood-brain barrier.

  • Metabolism : The primary metabolic pathway for MPH is de-esterification to the inactive metabolite, ritalinic acid, a reaction primarily mediated by the enzyme carboxylesterase 1 (CES1) in the liver.

  • Excretion : The majority of the drug is excreted in the urine as ritalinic acid.

Ethylphenidate (EPH)

Ethylphenidate is a close analog of MPH and is notable for its formation in vivo when methylphenidate and ethanol are co-ingested through a process of hepatic transesterification.

  • Formation : When ethanol is present, CES1 can catalyze the transesterification of methylphenidate to ethylphenidate. This process can lead to elevated plasma concentrations of the active d-MPH isomer.

  • Pharmacological Profile : EPH itself is pharmacologically active and acts as a norepinephrine-dopamine reuptake inhibitor, similar to MPH[2].

Isopropylphenidate (IPH)

Isopropylphenidate represents a modification of the ester group that significantly alters its metabolic stability.

  • Metabolic Stability : IPH has demonstrated a greater resistance to hydrolysis by CES1 compared to MPH[3]. This increased stability is attributed to the bulkier isopropyl group, which sterically hinders the enzyme's access to the ester linkage.

  • Pharmacodynamic Profile : This increased metabolic stability suggests the potential for a longer duration of action and a more sustained therapeutic effect compared to MPH[3].

Quantitative Pharmacokinetic Parameters
Parameterd-Methylphenidate (Mean ± SD)Reference
Cmax (ng/mL) 7.1 ± 2.1 to 13.8 ± 3.8[4]
Tmax (hours) 2.00[4]
AUC (ng·h/mL) 97.2 ± 28.8 to 199.8 ± 57.2[4]
Half-life (t½) (hours) 8.59 to 10.54[4]

Note: The values for d-Methylphenidate are from a study involving a novel prodrug combination and represent a range across different doses.

The Central Role of Carboxylesterase 1 (CES1) in Metabolism

The metabolic fate of this compound esters is predominantly governed by the activity of carboxylesterase 1 (CES1). Understanding the interaction of these esters with CES1 is fundamental to predicting their pharmacokinetic behavior.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Piperidylacetic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-piperidylacetic acid analogues, targeting the human GABA transporter 1 (GAT-1). As researchers and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This document offers not only a step-by-step protocol but also the underlying scientific rationale, empowering you to interpret your findings with confidence and advance your research in neurological drug discovery.

Introduction: The Significance of this compound and its Analogues

This compound is a close structural analogue of nipecotic acid, a well-established inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain.[3] By blocking the reuptake of GABA from the synaptic cleft, inhibitors of the GABA transporters (GATs) prolong the inhibitory action of GABA, offering a promising therapeutic strategy.[3]

Nipecotic acid itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier.[1] This has spurred the development of more lipophilic analogues to enhance central nervous system penetration and improve pharmacokinetic properties.[1][3] Furthermore, nipecotic acid and its analogues have been shown to exhibit direct agonist activity at GABA(A) receptors, adding another layer of complexity and potential therapeutic benefit to their pharmacological profile.[4][5]

This guide will focus on the comparative docking of this compound analogues against the human GABA transporter 1 (GAT-1), a key target for enhancing GABAergic neurotransmission. Molecular docking serves as a powerful in silico tool to predict the binding conformations and affinities of these analogues, thereby rationalizing their structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

The Target: Human GABA Transporter 1 (GAT-1)

The human GABA transporter 1 (GAT-1) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[6] It plays a crucial role in regulating GABAergic signaling by clearing GABA from the synaptic cleft.[3][6] The availability of a cryo-electron microscopy structure of human GAT-1 in complex with the inhibitor tiagabine (a derivative of nipecotic acid) provides an excellent template for structure-based drug design and molecular docking studies.[6]

Comparative Docking Workflow: A Conceptual Overview

Our comparative docking study will follow a systematic workflow designed to ensure scientific rigor and reproducibility. The process begins with the careful preparation of the receptor and ligands, followed by the docking simulations and a thorough analysis of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Receptor Structure (e.g., GAT-1) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Prepared Receptor Ligands 2D Structures of This compound Analogues Ligands->Docking Prepared Ligands Results Binding Energies & Poses Docking->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR

Figure 1: Conceptual workflow for the comparative docking study.

Experimental Protocols

Part 1: Receptor Preparation

The quality of the receptor structure is critical for obtaining meaningful docking results. We will use the cryo-EM structure of the human GAT-1 transporter.

Step-by-Step Protocol:

  • Obtain the Receptor Structure: Download the PDB file for the human GAT-1 transporter from the Protein Data Bank. For this guide, we will refer to a representative structure, but it is crucial to consult the latest literature for the most appropriate PDB entry.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (unless being used for binding site definition), and any other heteroatoms that are not part of the protein.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in cryo-EM structures. This is a critical step as hydrogen bonds are key interactions in ligand binding.

  • Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used approach.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes and to obtain a more energetically favorable conformation. This should be done with constraints on the backbone atoms to preserve the overall fold.

Part 2: Ligand Preparation

Accurate 3D structures and charge states of the ligands are equally important for reliable docking simulations.

Step-by-Step Protocol:

  • 2D Structure Drawing: Draw the 2D structures of this compound and its analogues using a chemical drawing software.

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94).[7] This step is crucial for obtaining a low-energy, realistic conformation of the ligand before docking.[8][9]

  • Assign Charges: Assign partial charges to the atoms of each ligand. For carboxylic acid-containing molecules like this compound, it is important to consider the likely protonation state at physiological pH (typically anionic).

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

G Start 2D Ligand Structure Convert3D Convert to 3D Start->Convert3D EnergyMin Energy Minimization (e.g., MMFF94) Convert3D->EnergyMin AssignCharges Assign Partial Charges EnergyMin->AssignCharges RotBonds Define Rotatable Bonds AssignCharges->RotBonds End Docking-Ready Ligand RotBonds->End

Figure 2: Ligand preparation workflow.
Part 3: Molecular Docking

For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box): The binding site for this compound analogues on GAT-1 is expected to be in the same region as the nipecotic acid moiety of the co-crystallized inhibitor tiagabine.[6] Define a grid box that encompasses this binding site. The center of the grid should be the geometric center of the bound ligand in the crystal structure, and the size of the box should be large enough to accommodate the ligands and allow for conformational sampling.

  • Run Docking Simulations: For each prepared ligand, run the docking simulation using AutoDock Vina. The software will explore different poses (orientations and conformations) of the ligand within the defined grid box and calculate a binding affinity score for each pose.

  • Analyze the Results: The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

Data Presentation and Analysis

A key aspect of a comparative study is the clear and concise presentation of data. The docking results should be summarized in a table that allows for easy comparison between the different analogues.

Table 1: Comparative Docking Results of this compound Analogues against Human GAT-1

Compound IDAnalogue Structure/SubstitutionPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1 This compound (Parent)-7.5Tyr140, Phe294, Ser295Ser295, Tyr140
2 N-methyl-2-piperidylacetic acid-7.2Tyr140, Phe294, Ser295Ser295
3 N-benzyl-2-piperidylacetic acid-8.8Tyr60, Tyr140, Phe294Tyr60
4 Ethyl 2-piperidylacetate-6.9Tyr140, Phe294-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific analogues and docking protocol used.

Discussion and Interpretation

The predicted binding affinities and poses from the docking study provide valuable insights into the structure-activity relationships of this compound analogues.

  • Correlation with Experimental Data: The primary goal is to correlate the in silico docking scores with available experimental data (e.g., IC50 or Ki values for GAT-1 inhibition). A strong correlation between lower (more negative) binding energies and higher experimental potency would validate the docking protocol and provide confidence in its predictive power.

  • Analysis of Binding Poses: Visualize the predicted binding poses of the analogues within the GAT-1 binding site. Identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligands. For instance, the carboxylate group of this compound is expected to form crucial interactions with residues such as Tyr140 and Ser295, similar to the binding mode of nipecotic acid.[6]

  • Rationalizing SAR: Use the docking results to explain the observed SAR. For example, if an N-benzyl substitution (Analogue 3) leads to a significant increase in potency, the docking pose should reveal favorable interactions of the benzyl group with a hydrophobic pocket in the binding site. Conversely, if a modification leads to a loss of activity, the docking results may show steric clashes or the loss of a key hydrogen bond.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, providing a rational basis for the design and optimization of novel therapeutic agents. This guide has outlined a comprehensive and scientifically sound workflow for conducting comparative docking studies of this compound analogues against the human GAT-1 transporter. By following these protocols and principles of scientific integrity, researchers can gain valuable insights into the molecular basis of ligand recognition and accelerate the development of new treatments for a range of neurological disorders.

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A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a bioactive compound is only the beginning of a long and intricate journey. A critical, and often challenging, milestone is to unequivocally demonstrate that a candidate molecule interacts with its intended biological target within the complex milieu of a living system. This process, known as target engagement, is fundamental to validating a drug's mechanism of action and interpreting its biological effects.[1][2] The failure to rigorously confirm target engagement can lead to misinterpreted results, wasted resources, and the ultimate failure of promising drug candidates in later clinical phases.[3]

This guide provides a comparative analysis of state-of-the-art methodologies for confirming target engagement. We will move beyond a simple listing of techniques, instead focusing on the strategic application and causal logic behind experimental choices. Our central case study will be a hypothetical bioactive 2-piperidylacetic acid derivative , "Compound-X," a promising lead molecule identified from a phenotypic screen showing potent anti-proliferative effects in cancer cells. Our goal is to build a robust, multi-faceted case to confirm its direct interaction with its putative target, a specific protein kinase.

The Imperative of Orthogonal Validation

No single experiment can definitively prove target engagement. A truly convincing case is built by synthesizing evidence from multiple, independent (orthogonal) methods. This approach mitigates the risk of artifacts and off-target effects that can confound results from a solitary technique.[4] Our strategy will progress from direct, in-vitro binding assays to complex, in-cellulo and proteome-wide profiling, each answering a different, crucial question.

Part 1: Direct Biophysical Interaction — In Vitro Confirmation

The first step is to ascertain if Compound-X physically interacts with its purified putative target protein. Biophysical methods provide quantitative data on binding affinity, thermodynamics, and kinetics, forming the bedrock of target engagement validation.[5][6]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[7][8] This allows for the precise determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[5][7] This thermodynamic signature provides deep insight into the forces driving the interaction.[5][6]

Causality Behind the Choice: ITC is the only technique that directly measures the enthalpy of binding, providing a complete thermodynamic profile of the interaction.[7] This is invaluable for structure-activity relationship (SAR) studies, helping to guide the chemical optimization of Compound-X.[5] Unlike other methods, it's performed in-solution, closely mimicking physiological conditions without the need for immobilization or labeling, which can influence binding.[8]

Experimental Workflow & Data:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Purified Target Protein in Cell ITC Titration into Calorimeter Cell P->ITC L Compound-X in Syringe L->ITC Measure Measure Heat Change (μcal/sec) per Injection ITC->Measure Plot Plot Heat vs. Molar Ratio Measure->Plot Fit Fit to Binding Model Plot->Fit Result Determine: KD, n, ΔH, ΔS Fit->Result

Table 1: Comparison of Direct Biophysical Methods

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding.[7]Measures change in refractive index upon binding to a sensor surface.[9]
Key Outputs KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy).[5][8]ka (Association rate), kd (Dissociation rate), KD (Affinity).[10]
Throughput Low to MediumMedium to High
Sample Needs Higher protein concentration required.[8]Lower sample consumption; requires protein immobilization.
Label-Free YesYes
Strengths Gold standard for thermodynamics; in-solution measurement.[5][6]Real-time kinetic data; high sensitivity.[9][10]
Limitations Lower throughput; sensitive to buffer mismatch.[11]Immobilization can affect protein conformation; mass transport limitations.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that monitors molecular interactions in real-time.[9][10] It provides invaluable kinetic data, including the association (ka) and dissociation (kd) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated.

Causality Behind the Choice: While ITC provides the 'why' of binding (thermodynamics), SPR provides the 'how' and 'how long' (kinetics). A compound's residence time on its target (related to the dissociation rate, kd) is often a better predictor of in vivo efficacy than binding affinity alone. SPR is highly sensitive and ideal for screening and kinetic evaluation of inhibitors.[9]

Part 2: Cellular Context — Does It Work in the Cell?

Confirming that Compound-X binds its target in a test tube is necessary, but not sufficient. We must demonstrate this interaction occurs within the complex environment of an intact cell, where factors like membrane permeability, intracellular concentrations, and interactions with other biomolecules come into play.[4][12]

Cellular Thermal Shift Assay (CETSA): The In-Cellulo Litmus Test

CETSA is a powerful biophysical assay that measures target engagement in cells and tissues.[13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than an unbound protein.[14][15] This stabilization can be quantified, confirming that the drug has reached and engaged its target in a physiological setting.[3][16]

Causality Behind the Choice: CETSA is one of the few methods that provides direct, label-free evidence of target engagement inside intact cells.[3][17] It bridges the gap between in vitro biophysics and cellular pharmacology, providing crucial evidence that Compound-X is not only cell-permeable but also binds its intended target in its native, folded state.

Experimental Workflow & Data Interpretation:

CETSA_Workflow cluster_cell 1. Cell Treatment cluster_heat 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detect 4. Detection & Analysis Cells Intact Cells Treat Incubate with Compound-X or Vehicle Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins Lyse->Centrifuge Detect Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Detect Plot Plot % Soluble Protein vs. Temperature Detect->Plot Result Observe Thermal Shift (ΔTm) for Compound-X Plot->Result

A positive CETSA result for Compound-X would be a rightward shift in the melting curve of its target kinase in treated cells compared to vehicle-treated controls, indicating stabilization. This provides strong evidence of intracellular target engagement.[15]

Table 2: Comparison of Cellular and Proteome-wide Methods

FeatureCellular Thermal Shift Assay (CETSA)Affinity Pull-Down + Mass SpecCompetitive ABPP / Kinobeads
Principle Ligand-induced thermal stabilization of the target protein.[14]Immobilized compound captures binding partners from cell lysate.[18][19]Competition between a free compound and broad-spectrum probes for enzyme active sites.[20][21]
Context Intact cells, tissues, or lysate.[13]Cell or tissue lysate.[18]Cell or tissue lysate.[20][22]
Key Question Does my compound bind its target in the cell?What proteins does my compound bind to?What is the selectivity profile of my compound against a specific protein family (e.g., kinases)?
Label-Free Yes (for the test compound).No (compound is modified/immobilized).Yes (for the test compound).
Strengths Physiologically relevant; confirms permeability and engagement.[3]Unbiased, proteome-wide target identification.[18]Quantitative selectivity profiling; identifies on- and off-targets within a class.[20][23]
Limitations Not all proteins show a thermal shift; lower throughput for proteome-wide analysis.Immobilization/linker can create artifacts; non-specific binding is a challenge.[18]Limited to protein families with available probes (e.g., kinases, serine hydrolases).[22]

Part 3: Proteome-Wide Selectivity — What Else Is It Hitting?

Confirming that Compound-X engages its intended target is vital, but understanding its selectivity is equally important for safety and mechanism deconvolution. Polypharmacology—the interaction of a drug with multiple targets—can be beneficial or detrimental, but it must be understood.[1][23] Chemoproteomic methods are essential for assessing selectivity on a proteome-wide scale.

Affinity-Based Pull-Down Assays

In this approach, Compound-X is chemically modified with a tag (like biotin) and immobilized on beads.[18] These "bait"-coated beads are incubated with cell lysate, and any proteins that bind are "pulled down," separated, and identified by mass spectrometry.[18][24][25]

Causality Behind the Choice: This is an unbiased, discovery-oriented approach to identify the full spectrum of potential binding partners for Compound-X.[24] It can confirm the intended target while simultaneously revealing previously unknown off-targets, providing a comprehensive map of the compound's interactome.

PullDown_Workflow cluster_prep 1. Probe Preparation cluster_incubate 2. Incubation cluster_capture 3. Capture & Elute cluster_analysis 4. Identification Compound Compound-X Tag Add Biotin Tag & Immobilize on Beads Compound->Tag Incubate Incubate Lysate with Immobilized Compound-X Tag->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein ID by Mass Spectrometry Elute->MS Result Identify On-Target and Off-Target Proteins MS->Result

Competitive & Comparative Profiling (Kinobeads)

For kinase inhibitors like Compound-X, specialized chemoproteomic tools like Kinobeads offer a powerful method for quantitative selectivity profiling.[20][26] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a resin, which can capture a large portion of the expressed kinome from a cell lysate.[22][23] In a competitive experiment, the lysate is pre-incubated with a free, soluble Compound-X. Compound-X will bind to its targets, preventing them from being captured by the Kinobeads. By quantifying which kinases are less abundant in the pull-down using mass spectrometry, one can determine the compound's complete kinase selectivity profile and apparent dissociation constants.[20]

Causality Behind the Choice: This method avoids modifying Compound-X, circumventing the risk of altering its binding properties with a chemical linker.[18] It provides a quantitative, dose-dependent measure of target engagement and selectivity across a large, physiologically relevant family of proteins, which is crucial for understanding both efficacy and potential toxicity.[20][23]

Synthesizing the Evidence: A Self-Validating Conclusion

By combining these orthogonal approaches, we can construct a robust and self-validating case for the target engagement of Compound-X.

  • ITC and SPR would confirm a direct, high-affinity interaction with the purified kinase in vitro, providing fundamental biophysical and kinetic parameters.

  • CETSA would demonstrate that Compound-X enters the cell and binds the same kinase in its native environment, linking the biophysical data to a cellular context.[3]

  • Kinobeads profiling would provide a quantitative selectivity profile, confirming the primary target and revealing any off-target kinases, thereby defining the compound's therapeutic window and potential side effects.[23]

This multi-pronged strategy provides layers of evidence that, when synthesized, deliver a high degree of confidence in the identified target. This rigorous validation is not merely an academic exercise; it is an essential foundation for the successful progression of a bioactive molecule from a promising hit to a potential therapeutic.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with various concentrations of Compound-X or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Pellet the aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[12]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using a suitable method like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: For each temperature point, normalize the band intensity to the 37°C control. Plot the percentage of soluble protein against temperature to generate melting curves. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by Compound-X.

Protocol 2: Affinity Pull-Down Assay
  • Probe Synthesis: Synthesize a derivative of Compound-X containing a linker and an affinity tag (e.g., biotin). Immobilize this probe onto streptavidin-coated agarose beads.

  • Cell Lysis: Grow and harvest cells. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cell debris.

  • Incubation: Incubate the clarified cell lysate with the Compound-X-coated beads for several hours at 4°C with gentle rotation. Include a control with beads coated only with the linker-biotin tag to identify non-specific binders.

  • Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3-5 times) with lysis buffer to remove proteins that are not specifically bound to the probe.[27]

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, a high concentration of free Compound-X, or a pH change).[24]

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS analysis. Compare the identified proteins between the Compound-X pull-down and the control pull-down to identify specific binding partners.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Holdgate, G. A. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Creative Proteomics. (n.d.).
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Profacgen. (n.d.). Pull Down Assay.
  • Cre
  • A-Hon, K., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Simon, G. M., & Cravatt, B. F. (n.d.). Determining target engagement in living systems. PMC - NIH.
  • Frasca, V. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Sigma-Aldrich. (n.d.). Pull-down assays.
  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures.
  • Linkuviene, V., et al. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
  • American Chemical Society. (2022, August 21). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025.
  • Scott, A. D., et al. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Martinez Molina, D., & Nordlund, P. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Rudas, D., et al. (n.d.). Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells. PubMed.
  • Reinecke, M., et al. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Kuenemann, M. A., et al. (2017, April 3). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv.
  • ACROBiosystems. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Pär Nordlund Lab. (n.d.). CETSA.
  • Anselmo, A. C., & Mitragotri, S. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
  • Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
  • Cova, E., et al. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
  • Klaeger, S., et al. (n.d.). The target landscape of clinical kinase drugs. PMC - NIH.
  • Adibekian, A., et al. (2012, June 27). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. PubMed.
  • UKM Medical Molecular Biology Institute. (2022, July 19).

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A Researcher's Guide to Bridging the Synapse: Comparing In-Vitro and In-Vivo Activity of 2-Piperidylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the translation of preclinical data from controlled in-vitro environments to complex, whole-organism in-vivo systems. This guide provides an in-depth comparison of the in-vitro and in-vivo activity of 2-piperidylacetic acid compounds and their structural analogs, a class of molecules showing significant potential as modulators of neuronal activity, particularly in the context of epilepsy and neurodegenerative disorders.

The piperidine moiety is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of central nervous system (CNS) activities. Our focus here is on understanding the nuances of how the initial, promising results from benchtop assays predict—or fail to predict—the ultimate efficacy and safety in living models. We will delve into the causality behind experimental choices, examine self-validating protocols, and present a clear-eyed view of the complexities involved in correlating data across these distinct experimental paradigms.

Part 1: The In-Vitro Landscape - Uncovering Molecular Mechanisms

The initial characterization of any potential CNS-active compound begins in-vitro, where we can isolate specific molecular targets and pathways to understand the fundamental mechanism of action. For compounds like this compound derivatives, which are analogs of neuroactive amino acids, the primary targets of interest are often neurotransmitter receptors and ion channels.

Key In-Vitro Targets and Assays
  • GABAergic System Modulation : The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS. Many anticonvulsant drugs act by enhancing GABAergic transmission.[1]

    • Radioligand Binding Assays : These assays quantify the affinity of a compound for a specific receptor subtype. For example, researchers can assess the ability of a test compound to displace a radiolabeled ligand (like [3H]GABA or [3H]flunitrazepam) from GABAA receptors in prepared brain membrane homogenates.[2] This provides a direct measure of binding affinity (Ki or IC50).

    • Electrophysiology (Patch Clamp) : This is the gold standard for assessing functional activity. Using cells (like Xenopus oocytes or HEK cells) expressing specific GABAA receptor subtypes, the patch-clamp technique can measure the ion flow (chloride currents) through the receptor channel in response to GABA application.[1] The modulatory effect of a this compound compound can then be quantified by observing its ability to enhance these GABA-induced currents.[1]

  • Glutamatergic System Modulation : The N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamate system, is another critical target for anticonvulsant therapy.

    • PCP Site Binding Assay : A common method involves assessing a compound's ability to displace [3H]1-[1-(2-thienyl)-cyclohexyl]piperidine ([3H]TCP) from the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel.[3] This provides a measure of affinity for this specific allosteric modulatory site.

Experimental Protocol: Radioligand Binding for NMDA Receptor PCP Site

Causality: This protocol is chosen to determine if the test compounds directly interact with a known anticonvulsant target site on the NMDA receptor. A high affinity in this assay would suggest a potential mechanism of action as an NMDA receptor channel blocker.

  • Preparation of Synaptic Membranes : Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Isolation : Pellet the supernatant at high speed to isolate the crude membrane fraction. Wash the pellet multiple times by resuspension and centrifugation in a Tris-HCl buffer to remove endogenous ligands.

  • Binding Reaction : Incubate the prepared membranes with a fixed concentration of [3H]TCP (e.g., 2 nM) and varying concentrations of the this compound test compound in a buffer solution.

  • Separation : After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

  • Quantification : Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis : Determine non-specific binding in the presence of a high concentration of a known PCP site ligand (e.g., 10 µM MK-801). Subtract non-specific binding from total binding to get specific binding. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]TCP binding) by non-linear regression analysis.

Visualizing the In-Vitro Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Cortex Homogenize Homogenization & Low-Speed Centrifugation Tissue->Homogenize Isolate High-Speed Centrifugation & Washing Homogenize->Isolate Membranes Washed Synaptic Membranes Isolate->Membranes Incubate Incubate Membranes with [3H]TCP & Test Compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Specific Binding Count->Calc Curve Generate Competition Curve Calc->Curve IC50 Determine IC50 Value Curve->IC50

Caption: Workflow for an NMDA receptor radioligand binding assay.

Sample In-Vitro Data Comparison
CompoundNMDA Receptor Binding (Ki, µM)[3]GABAA Current Potentiation (EC50, µM)
Compound A5.2> 100
Compound B15.825.5
Compound C> 1008.9
Diazepam (Ref.)N/A0.07

Part 2: The In-Vivo Arena - Assessing Systemic Efficacy and Safety

While in-vitro data provides mechanistic clues, it cannot predict how a compound will behave in a living organism. Pharmacokinetics (absorption, distribution, metabolism, excretion) and the ability to cross the blood-brain barrier are paramount for CNS drugs. In-vivo models are therefore indispensable for evaluating true therapeutic potential.

Standard In-Vivo Models for Anticonvulsant Activity
  • Maximal Electroshock (MES) Test : This is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[3] An electrical stimulus is applied to rodents (mice or rats), inducing a characteristic seizure pattern. An effective drug will prevent the tonic hindlimb extension phase of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test : This chemical convulsant model is used to identify compounds that can prevent seizures initiated by the GABAA receptor antagonist pentylenetetrazole. It is considered a model for absence seizures.[4] An effective drug will increase the latency to, or prevent the onset of, clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Causality: This protocol is chosen for its high predictive validity for drugs that are effective against generalized tonic-clonic seizures in humans. It primarily identifies compounds that prevent seizure spread, often through mechanisms like blocking voltage-gated sodium channels.

  • Animal Preparation : Use adult male mice, allowing them to acclimatize to the laboratory environment.

  • Drug Administration : Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Time to Peak Effect : Conduct the test at the predetermined time of peak effect for the drug.

  • Stimulation : Apply a brief, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) through corneal or ear-clip electrodes.

  • Observation : Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this sign is defined as protection.

  • Data Analysis : Calculate the ED50 (the dose of the drug that protects 50% of the animals) using probit analysis.

  • Neurotoxicity Assessment : Concurrently, assess motor impairment using a test like the rotorod test to determine the TD50 (the dose causing toxicity in 50% of animals). The ratio of TD50/ED50 gives the Protective Index (PI), a measure of the drug's safety margin.[3]

Visualizing the In-Vivo Decision Workflow

G Start Administer Compound (i.p. or p.o.) MES Maximal Electroshock (MES) Test Start->MES PTZ Subcutaneous PTZ (scPTZ) Test Start->PTZ Rotarod Neurotoxicity (Rotorod Test) Start->Rotarod ED50_MES Calculate MES ED50 MES->ED50_MES ED50_PTZ Calculate scPTZ ED50 PTZ->ED50_PTZ TD50 Calculate TD50 Rotarod->TD50 PI Calculate Protective Index (PI = TD50 / ED50) ED50_MES->PI ED50_PTZ->PI TD50->PI TD50->PI Result_MES Potential efficacy for generalized tonic-clonic seizures PI->Result_MES Result_PTZ Potential efficacy for absence seizures PI->Result_PTZ Result_Fail Poor Efficacy or Safety Profile PI->Result_Fail if PI is low

Caption: Decision workflow for primary in-vivo anticonvulsant screening.

Sample In-Vivo Data Comparison
CompoundMES ED50 (mg/kg, i.p.)[3]Rotorod TD50 (mg/kg, i.p.)[3]Protective Index (PI)
Compound A251104.4
Compound B481503.1
Compound C>100250<2.5
Phenytoin (Ref.)9.5666.9

Part 3: Bridging the Gap - Why In-Vitro Activity Doesn't Always Predict In-Vivo Success

The central challenge in early drug discovery is determining which in-vitro hits will translate into in-vivo efficacy. A compound with high affinity for a receptor in a test tube may fail spectacularly in an animal model. Conversely, a compound with modest in-vitro activity might show potent effects in-vivo.

A study on benzylamide derivatives of 2-piperidinecarboxylic acid provides a salient example. While all tested compounds showed an ability to inhibit [3H]TCP binding to the NMDA receptor's PCP site in-vitro, the researchers concluded that there was no clear correlation between this binding affinity and the compounds' pharmacological activity in in-vivo seizure models.[3]

This disconnect highlights several critical factors:

  • Pharmacokinetics (PK) : A compound must reach its target in the brain at a sufficient concentration and for an adequate duration. Poor absorption, rapid metabolism, or failure to cross the blood-brain barrier will render even the most potent in-vitro compound inactive in-vivo.

  • Multiple Mechanisms of Action : A compound's in-vivo effect is the sum of all its biological interactions. For instance, the natural piperidine alkaloid piperine demonstrates in-vivo anticonvulsant effects.[4] In-vitro studies reveal a complex mechanism, including modulation of GABAA receptors and inhibitory effects on Na+ channels.[1][4] Its overall in-vivo profile results from this polypharmacology, which would not be captured by a single in-vitro binding assay.

  • Off-Target Effects : A compound may have unforeseen interactions with other biological targets that could either contribute to its efficacy or cause toxicity, confounding the expected outcome based on its primary mechanism.

  • Model Limitations : The chosen in-vitro target may not be the most relevant driver of the disease pathology being modeled in-vivo. The complexity of a seizure network in the brain cannot be fully replicated in a cellular assay.[5]

Visualizing the In-Vitro to In-Vivo Translation Challenge

G cluster_invitro In-Vitro Activity cluster_pk Pharmacokinetic / Physiological Barriers cluster_invivo In-Vivo Outcome invitro_act High Target Affinity (e.g., Receptor Binding) PK Absorption Distribution Metabolism Excretion Blood-Brain Barrier invitro_act->PK Must Overcome Success Therapeutic Efficacy PK->Success Favorable Profile Fail Lack of Efficacy or Toxicity PK->Fail Unfavorable Profile

Caption: The pivotal role of pharmacokinetics in translating in-vitro potential to in-vivo success.

Conclusion

The development of novel therapeutics such as this compound compounds requires a sophisticated, multi-faceted approach. In-vitro assays are powerful tools for elucidating mechanisms and identifying initial hits with high potency at specific molecular targets. However, this guide illustrates that in-vitro success is merely the first step. The complex biological environment of a living system presents numerous hurdles that can only be assessed through rigorous in-vivo testing.

For researchers and drug developers, the key takeaway is that a direct, linear correlation between in-vitro affinity and in-vivo potency is not guaranteed and, in some cases, should not be expected.[3] A successful development campaign relies on an integrated strategy: using in-vitro data to formulate mechanistic hypotheses while employing well-designed in-vivo models to test for systemic efficacy and safety. Understanding the potential disconnect between these two domains is not a sign of failure, but a hallmark of experienced and insightful drug discovery.

References

  • Witkin, J. M., et al. (1997). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. The Journal of Pharmacology and Experimental Therapeutics, 283(1), 289-297. [Link]
  • Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 45(6), 1733-1740. [Link]
  • Umar, S., et al. (2020). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Journal of Cellular Biochemistry, 121(1), 387-397. [Link]
  • Bampali, K., et al. (2018). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 175(13), 2633-2646. [Link]
  • Falch, E., & Krogsgaard-Larsen, P. (1983). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 40(3), 630-637. [Link]
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. [Link]
  • Ambrósio, A. F., Soares-da-Silva, P., & Carvalho, C. M. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 63-86. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Piperidylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Piperidylacetic Acid. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that the protocols described herein are not just procedural, but also grounded in a deep understanding of chemical causality and safety.

The Imperative of Substance-Specific Assessment

Before proceeding with any disposal protocol, the paramount first step is to consult the substance-specific Safety Data Sheet (SDS). For this compound, a dedicated SDS may not be readily available. The information within this guide is therefore synthesized from data on structurally similar compounds, such as its isomer 2-Pyridylacetic acid hydrochloride, and general principles of chemical waste management for carboxylic acids and piperidine derivatives.

It is crucial to recognize that this guidance is inferential. A thorough risk assessment, specific to your laboratory's operational context and in compliance with local, state, and federal regulations, is not just recommended, but required.

Hazard Profile of this compound

Based on the hazard profiles of its structural analogs, this compound should be handled as a substance with the potential for the following hazards:

  • Skin and Eye Irritation: Similar to 2-Pyridylacetic acid hydrochloride, this compound is likely to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Toxicity: While specific data is unavailable, piperidine and its derivatives can be toxic if ingested or absorbed through the skin.[5][6][7]

Given these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • For operations that may generate dust or aerosols, a respirator may be necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is contingent on its form (solid or in solution), concentration, and the presence of any contaminants.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste disposal.[8]

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous Solutions: Segregate aqueous solutions of this compound from other waste streams.

    • Organic Solvent Solutions: If dissolved in an organic solvent, collect it in a container designated for halogenated or non-halogenated organic solvent waste, as appropriate.

  • Incompatible Materials: Never mix this compound waste with strong bases, oxidizing agents, or reducing agents, as this could lead to vigorous and potentially hazardous reactions.[9]

Step 2: Container Selection and Labeling
  • Container Choice: Use a compatible, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle, for liquid waste.[9] For solid waste, a clearly marked, sealable bag or container is appropriate. Ensure the container is in good condition and has a secure lid.

  • Labeling: All waste containers must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The concentration and solvent (for liquid waste)

    • The associated hazards (e.g., "Corrosive," "Irritant")

    • The date of accumulation

Step 3: On-Site Neutralization (for Dilute Aqueous Solutions Only)

For uncontaminated, dilute aqueous solutions (<10%) of this compound, neutralization may be a viable option before drain disposal, provided this is permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Work in a Fume Hood: Always perform neutralization within a chemical fume hood while wearing appropriate PPE.

  • Dilution: If necessary, dilute the acidic solution further by slowly adding it to a large volume of cold water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 1M solution of sodium hydroxide, while stirring continuously. Monitor the pH of the solution.

  • Target pH: The target pH for neutralization is between 6.0 and 8.0.[9]

  • Disposal: Once neutralized, the solution can typically be poured down the drain with a copious amount of water.[9]

Caution: This neutralization reaction can be exothermic. Proceed slowly and with caution.

Step 4: Disposal of Concentrated or Contaminated Waste

Concentrated or contaminated this compound waste must be disposed of as hazardous waste.

  • Collection: Collect the waste in a properly labeled and sealed container as described in Step 2.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.[10] This area should be away from incompatible materials and in a cool, dry, well-ventilated location.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][9]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[9] Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Major Spills: For large spills, evacuate the area immediately and follow your institution's emergency procedures.

Quantitative Data Summary

ParameterGuidelineSource(s)
PPE Chemical safety goggles, chemical-resistant gloves, lab coat[1][9]
Neutralization of Dilute Aqueous Solutions Permissible for uncontaminated solutions <10% concentration, subject to local regulations[8][9]
Target pH for Neutralization 6.0 - 8.0[9]
Waste Container Compatible, leak-proof (e.g., HDPE, glass)[8][9]
Waste Labeling "Hazardous Waste," full chemical name, hazards, date[8][10]

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment Initial Assessment cluster_characterization Waste Characterization cluster_procedure Disposal Procedure start This compound Waste Generated check_sds Consult Substance-Specific SDS (If available) start->check_sds risk_assessment Perform Risk Assessment check_sds->risk_assessment If SDS is unavailable, proceed with caution form Solid or Liquid? risk_assessment->form solid Solid Waste form->solid Solid liquid Liquid Waste form->liquid Liquid collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid concentration Dilute Aqueous (<10%) and Uncontaminated? liquid->concentration concentrated Concentrated or Contaminated Waste concentration->concentrated No dilute Dilute Aqueous Waste concentration->dilute Yes collect_hazardous Collect in Labeled Hazardous Waste Container concentrated->collect_hazardous neutralize Neutralize to pH 6-8 (If Permitted) dilute->neutralize store Store in Satellite Accumulation Area collect_solid->store drain_disposal Drain Disposal with Copious Water neutralize->drain_disposal collect_hazardous->store professional_disposal Dispose via EHS/ Licensed Contractor store->professional_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem.
  • 2-Pyridineacetic acid | C7H7NO2 | CID 85318. (n.d.). PubChem.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Piperidylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires a foundational commitment to safety. As researchers and scientists, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and our environment. This guide provides an in-depth, operational framework for the safe handling of 2-Piperidylacetic Acid (often supplied as 2-Pyridylacetic acid hydrochloride). This is not a generic checklist; it is a dynamic safety protocol grounded in the specific hazards of the compound, designed to build a self-validating system of safety within your laboratory.

The Foundation of Safety: A Rigorous Hazard Assessment

Understanding the "why" behind any safety protocol is critical. This compound is not an inert substance; its reactivity dictates the necessary protective measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a specific triad of hazards.[1][2][3]

  • Skin Irritation (Category 2, H315): Causes skin irritation.[1][2] This is a result of the compound's acidic nature and its ability to react with moisture on the skin, potentially causing redness, inflammation, or chemical burns upon prolonged contact.[4]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][2] The eyes are exceptionally vulnerable to chemical insults.[5] Dust or aerosols of this compound can lead to significant pain, redness, and potential damage to the cornea.

  • Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2][6] As a fine powder, the compound can easily become airborne. Inhalation of these dust particles can irritate the entire respiratory tract, from the nose and throat to the lungs.[5]

These classifications are our primary directive. They inform every subsequent choice we make regarding personal protective equipment. The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07).[3][7]

The Core Protocol: A Multi-Layered PPE Strategy

Effective protection is never about a single piece of equipment but about an integrated system that begins with engineering controls and ends with meticulous personal protection.

Primary Engineering Control: The Chemical Fume Hood

Before any personal protective equipment is even selected, the primary line of defense must be established. All manipulations of solid this compound that could generate dust must be performed inside a properly functioning and certified chemical fume hood. [4][5] This is a non-negotiable starting point. The fume hood contains airborne particles, preventing inhalation and minimizing contamination of the general laboratory environment.[8]

Eye and Face Protection: An Impenetrable Barrier

Given the severe eye irritation hazard, robust protection is mandatory.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[1] Standard safety glasses with side shields do not provide an adequate seal against fine dust and are therefore insufficient.[9]

  • Best Practice/High-Risk Operations: For tasks involving larger quantities (e.g., >10g) or where there is a significant risk of splashing or dust generation (e.g., weighing, transferring powder), a combination of chemical splash goggles and a full-face shield is required.[4][10] It is critical to understand that a face shield alone does not provide adequate eye protection ; it must always be worn in conjunction with goggles.[4]

Hand Protection: Selecting the Right Glove Material

Choosing the correct glove is arguably the most critical PPE decision for handling this compound. The selection must be based on chemical compatibility, not just availability. Nitrile gloves, while common in laboratories, offer poor resistance to many organic acids and are not recommended for prolonged contact.[11][12][13]

Glove MaterialResistance to Organic AcidsRecommended Use for this compoundKey Characteristics
Butyl Rubber Excellent Recommended for prolonged contact or immersion. High resistance to ketones, esters, and strong acids.[12][14][15] Remains flexible at low temperatures.
Neoprene Good Recommended for general handling and splash protection. Excellent durability and flexibility. Resists acids, bases, and petroleum products.[12][14][15]
Nitrile Poor to Fair Acceptable for incidental "splash" contact ONLY. Must be replaced immediately upon contamination.[11]Good for mild acids and bases, but not recommended for strong or concentrated organic acids.[12][14]
Polyvinyl Chloride (PVC) Good Acceptable for splash protection. Provides good resistance against many acids and bases.[14][15] Can be stiff and less dexterous.
Natural Rubber (Latex) Fair Not Recommended. Degrades with exposure to organic acids and presents allergy risks.[12][14][15]

Operational Directive: For routine handling, double-gloving with a Neoprene outer glove and a Nitrile inner glove provides a robust combination of chemical resistance and dexterity. For tasks with higher exposure risk, Butyl rubber gloves are the superior choice. Always inspect gloves for any signs of damage before use.[9]

Body Protection: Shielding from Contamination

A fully-buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of spills or dust generation, a chemical-resistant apron made of a material like butyl rubber or PVC should be worn over the lab coat.[4][8][10] Protective clothing should be removed before leaving the laboratory.

Respiratory Protection: A Risk-Based Approach

While the fume hood is the primary control, certain situations may require respiratory protection. The decision to use a respirator should be based on a risk assessment of the specific procedure.

dot

G A Start: Handling Solid This compound B Is the procedure performed in a certified fume hood? A->B C STOP WORK. Relocate to a fume hood. B->C No D Is there visible dust generation OR are you handling large quantities (e.g., >50g)? B->D Yes E No additional respiratory protection required beyond the fume hood. D->E No F Respirator Required. Consult EHS. D->F Yes G Minimum: NIOSH-approved N95 filtering facepiece (dust mask). F->G H Higher Exposure Risk: Elastomeric half-mask or full-face respirator with P100 cartridges. F->H

Caption: Respiratory Protection Decision Workflow

Anyone required to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance, fit-testing, and training, as mandated by OSHA (29 CFR 1910.134).[16]

Operational Plan: Donning, Doffing, and Decontamination

A disciplined, step-by-step approach to using and removing PPE is essential to prevent cross-contamination.

Donning and Doffing Sequence

This sequence minimizes the risk of transferring chemical residue to your skin or clothing.

dot

G cluster_0 Donning (Putting On) cluster_1 Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Neoprene/Butyl) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Inner Gloves (Turn inside out) Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Decontamination
  • Gloves: If a splash occurs, remove outer gloves immediately, wash hands, and don a new pair. Never wash and reuse disposable gloves.

  • Reusable PPE: Goggles, face shields, and chemical-resistant aprons should be wiped down with 70% ethanol or another appropriate laboratory disinfectant after use.

  • Work Surfaces: All surfaces within the fume hood should be wiped down with a suitable solvent or decontaminating solution after work is complete.

Disposal Plan: Managing Contaminated Waste

Proper disposal is the final step in the chemical handling lifecycle.

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound must be considered contaminated chemical waste.

    • Collect all contaminated items in a designated, clearly labeled, leak-proof container (e.g., a sturdy, lined cardboard box or a dedicated plastic waste bin).

    • The label must include the words "Hazardous Waste" and list the chemical constituents.

    • When the container is full, it must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office.[1][2]

  • Empty Chemical Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., methanol or water, depending on solubility and waste streams). The rinsate must be collected as hazardous waste. Only then can the container be discarded as non-hazardous waste.

  • Bulk Waste: Unused or surplus this compound must be disposed of as hazardous waste without alteration. Do not pour it down the drain. The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber, managed by a licensed disposal company.[17]

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a proactive safety culture that prioritizes scientific integrity and personal well-being.

References

  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]
  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
  • Corrosive Materials | Office of Environmental Health and Safety. Princeton University. [Link]
  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
  • Gloves - Tables of Properties and Resistances. University of California, Berkeley. [Link]
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
  • OSHA Glove Selection Chart. University of California, Santa Cruz. [Link]
  • Pyridine Standard Operating Procedure.
  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]
  • List of GHS Hazard and Precautionary St

Sources

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